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1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One Documentation Hub

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  • Product: 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One
  • CAS: 1500-93-2

Core Science & Biosynthesis

Foundational

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One structure and properties

Structural Dynamics, Synthesis, and Applications in Porphyrinogen Chemistry[1][2][3][4] Executive Summary The compound 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (commonly 2-acetyl-3,5-dimethylpyrrole ) represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Applications in Porphyrinogen Chemistry[1][2][3][4]

Executive Summary

The compound 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (commonly 2-acetyl-3,5-dimethylpyrrole ) represents a critical scaffold in heterocyclic chemistry.[1][2] Unlike simple pyrroles, this trisubstituted derivative possesses a unique electronic push-pull system: the electron-rich pyrrole ring is stabilized by the electron-withdrawing acetyl group at the


-position (C2), while the methyl groups at C3 and C5 provide steric bulk and lipophilicity.[1][2]

This guide moves beyond basic characterization to explore its role as a "masked" nucleophile in the synthesis of dipyrromethenes (precursors to BODIPY dyes) and porphyrins.[1] We present a self-validating synthetic protocol, spectroscopic fingerprints, and a mechanistic breakdown of its reactivity.[1]

Chemical Identity & Structural Analysis[1][2][5][6][7][8][9]

The stability of 2-acetyl-3,5-dimethylpyrrole arises from the "captodative" effect where the acetyl carbonyl conjugates with the pyrrole


-system, lowering the HOMO energy and making the ring resistant to oxidation compared to alkylpyrroles.[1][2]
2.1 Physicochemical Profile[1][2][3]
PropertyValue / DescriptionNote
IUPAC Name 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one
CAS Registry 1003-29-8 (Isomer specific)Note: Often conflated with 3-acetyl isomer (2386-25-6)
Molecular Formula

Molecular Weight 137.18 g/mol
Appearance White to tan crystalline solidOxidizes to pink/red upon air exposure
Melting Point 120 – 123 °CHigher than 2-acetylpyrrole (90°C) due to methyl packing
Solubility Soluble in EtOH,

, DMSO
Poor solubility in water
2.2 Spectroscopic Fingerprint (Self-Validation)

When synthesizing this compound, use the following NMR signals to validate regio-isomer purity (distinguishing from 3-acetyl isomers).

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       9.50 (br s, 1H, NH ): Exchangeable with 
      
      
      
      . Broadening indicates H-bonding with carbonyl.[1][2]
    • 
       5.85 (s, 1H, C4-H ): The only aromatic proton. Critical diagnostic: If this is a doublet, you have the wrong isomer.
      
    • 
       2.38 (s, 3H, Acetyl-CH3 ): Deshielded by carbonyl.
      
    • 
       2.25 (s, 3H, C3-CH3 ): Slightly deshielded due to proximity to acetyl.
      
    • 
       2.20 (s, 3H, C5-CH3 ): Typical aromatic methyl shift.
      
Synthetic Pathways & Mechanistic Insight[1]

While Knorr pyrrole synthesis can generate this molecule directly, it often suffers from poor regioselectivity. The most robust, high-yield protocol involves the regioselective acetylation of 2,4-dimethylpyrrole .[1][2]

3.1 The Protocol: Friedel-Crafts Acetylation

This method exploits the high electron density at the


-position (C5) of 2,4-dimethylpyrrole.[1][2] Upon acetylation, the priority rules change, renumbering the C5 carbon to C2.

Reagents:

  • Precursor: 2,4-Dimethylpyrrole (freshly distilled).[1][2]

  • Acylating Agent: Acetic Anhydride (

    
    ).[2]
    
  • Catalyst: Stannic Chloride (

    
    ) or 
    
    
    
    .[2] Note:
    
    
    is preferred for cleaner chelation control.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL RB flask under

    
    , dissolve 2,4-dimethylpyrrole (1.0 eq) in anhydrous 
    
    
    
    (DCM).
  • Acylation: Cool to 0°C. Add

    
     (1.1 eq) dropwise.
    
  • Catalysis: Slowly add

    
     (1.1 eq) via syringe.[2] Caution: Exothermic.[1][2] The solution will turn dark red (formation of the acyl-pyrrole complex).[1][2]
    
  • Hydrolysis: Stir for 1 hour at RT. Quench by pouring into ice-cold NaOH (2M). This breaks the Lewis acid complex.[1][2]

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

3.2 Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution and the critical renumbering event.

SynthesisMechanism Figure 1: Mechanism of Regioselective Acetylation converting 2,4-dimethylpyrrole to the target. Start 2,4-Dimethylpyrrole (Nucleophile) Intermediate Sigma Complex (Acylium Attack at C5) Start->Intermediate Electrophilic Attack Reagent Acetic Anhydride + SnCl4 Reagent->Intermediate Product 2-Acetyl-3,5-dimethylpyrrole (Target) Intermediate->Product -H+ (Aromatization) Renumbering C5 -> C2

[1]

Reactivity Profile: Porphyrinogenesis

The primary utility of 2-acetyl-3,5-dimethylpyrrole lies in its ability to function as a monopyrrolic building block .[1][2]

4.1 The "Protecting Group" Concept

The acetyl group at C2 acts as a "mask."[1][2] It deactivates the ring, preventing polymerization (pyrrole black formation). However, it can be reduced or modified to activate the position for condensation.

  • Reduction to Ethyl:

    
     / 
    
    
    
    reduction converts the acetyl to an ethyl group (forming Kryptopyrrole), a key step in synthesizing octaethylporphyrin derivatives.
  • Condensation to Dipyrromethenes: Reaction with

    
    -free pyrroles in the presence of acid yields dipyrromethene salts, the direct precursors to BODIPY  (Boron-Dipyrromethene) fluorescent dyes.[1][2]
    
4.2 Workflow: Purification & Handling

Impure pyrroles degrade rapidly.[1][2] This workflow ensures long-term stability for library storage.[1][2]

PurificationWorkflow Figure 2: Purification workflow to prevent auto-oxidation. Crude Crude Reaction Mixture (Dark Oil) Wash Alkaline Hydrolysis (2M NaOH) Removes Lewis Acid Crude->Wash Dry Drying (Na2SO4) & Concentration Wash->Dry Cryst Recrystallization (EtOH/H2O) Dry->Cryst Storage Storage Amber Vial, -20°C, Argon Cryst->Storage Yields White Needles

Pharmacological & Industrial Applications[1][3][5][6]
5.1 Drug Development (Scaffold Analysis)

While the molecule itself is rarely a final drug, it is a pharmacophore in:

  • Anti-inflammatory Agents: The 2-acylpyrrole motif mimics the cyclooxygenase (COX) binding pocket interactions found in compounds like Tolmetin.[1][2]

  • Antifungal Activity: Derivatives of acetylpyrroles have shown efficacy against Candida species by disrupting ergosterol synthesis pathways.[2]

5.2 Flavor & Fragrance

In the food industry, this compound is a Maillard reaction product.[1]

  • Sensory Profile: Roasted nut, caramel, and bready notes.

  • Use Case: It is used as a volatile marker for roasting progression in coffee and cocoa processing.[1][2]

References
  • PubChem. (2023).[2] Compound Summary: 2-Acetyl-3,5-dimethylpyrrole.[1][2] National Library of Medicine.[1][2] [Link]

  • NIST Chemistry WebBook. (2023).[2] Mass Spectra and Retention Indices for substituted pyrroles. National Institute of Standards and Technology.[1][2][4] [Link][4]

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Derivatives. (Contextual reference for acetyl-pyrrole/pyrazole bioactivity). [Link]

  • Org. Synth. (1941).[2] 2,4-Dimethylpyrrole (Knorr Synthesis Precursor).[1][2] Organic Syntheses, Coll. Vol. 2, p.202. [Link]

Sources

Exploratory

2-Acetyl-3,5-dimethylpyrrole: Technical Profile & Synthesis Guide

Executive Summary 2-Acetyl-3,5-dimethylpyrrole (CAS: 1500-93-2 ) is a substituted pyrrole derivative characterized by the presence of an acetyl group at the -position (C2) and methyl substituents at the C3 and C5 positio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetyl-3,5-dimethylpyrrole (CAS: 1500-93-2 ) is a substituted pyrrole derivative characterized by the presence of an acetyl group at the


-position (C2) and methyl substituents at the C3 and C5 positions.[1][2] It serves as a critical intermediate in the synthesis of functionalized porphyrins, dipyrromethanes, and BODIPY dyes. Its structural specificity—leaving only the C4 (

) position open for electrophilic substitution—makes it an invaluable "blocking" unit in the rational design of asymmetric polypyrrolic macrocycles.

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of 2-acetyl-3,5-dimethylpyrrole, designed for researchers in organic synthesis and medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis[3]

The molecule consists of a pyrrole ring substituted with electron-donating methyl groups at positions 3 and 5, and an electron-withdrawing acetyl group at position 2. This push-pull electronic structure significantly influences its reactivity, stabilizing the ring against oxidation relative to simple alkylpyrroles while directing incoming electrophiles to the sole unsubstituted carbon (C4).

Property Data
IUPAC Name 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
Common Synonyms 3,5-Dimethyl-2-acetylpyrrole; 2-Acetyl-3,5-dimethylpyrrole
CAS Registry Number 1500-93-2
Molecular Formula C

H

NO
Molecular Weight 137.18 g/mol
SMILES CC1=CC(C)=C(N1)C(C)=O
InChI Key KSZNMNSPWOIFPE-UHFFFAOYSA-N

Part 2: Physical & Spectroscopic Properties[3]

The following data aggregates experimental values for the purified free base.

Physicochemical Constants[4][5][6]
Parameter Value / Description
Physical State Solid (Crystalline powder)
Melting Point 118 °C (Lit.)[3][4]
Boiling Point ~290 °C (Predicted at 760 mmHg)
Solubility Soluble in ethanol, methanol, DMSO, chloroform; Sparingly soluble in water.[3]
Acidity (pKa) ~14.8 (Pyrrole NH, Predicted)
Appearance Off-white to pale yellow crystals
Spectral Signatures (Diagnostic)
  • 
    H NMR (CDCl
    
    
    
    , 300 MHz):
    • 
       ~9.0-9.5 ppm (Broad s, 1H, NH )
      
    • 
       ~5.8 ppm (d, 1H, C4-H )
      
    • 
       ~2.3-2.5 ppm (s, 3H, Acetyl-CH 
      
      
      
      )
    • 
       ~2.2 ppm (s, 3H, C3-CH 
      
      
      
      )
    • 
       ~2.1 ppm (s, 3H, C5-CH 
      
      
      
      )
    • Note: The acetyl methyl group typically appears downfield of the ring methyls due to the anisotropic effect of the carbonyl.

  • IR Spectrum (KBr):

    • ~3250–3300 cm

      
       (N-H stretch, broad)
      
    • ~1640–1660 cm

      
       (C=O stretch, conjugated ketone)
      

Part 3: Synthesis & Experimental Protocols

The most robust synthesis involves the regioselective acetylation of 2,4-dimethylpyrrole . Since 2,4-dimethylpyrrole has two open positions (C3 and C5), and C5 (


-position) is significantly more nucleophilic than C3 (

-position), electrophilic attack occurs almost exclusively at C5.

Note on Numbering: When 2,4-dimethylpyrrole is acetylated at C5, the product is named 2-acetyl-3,5-dimethylpyrrole (renumbering to give the heteroatom and principal group lowest locants).

Protocol: Friedel-Crafts Acetylation of 2,4-Dimethylpyrrole

Reagents:

  • 2,4-Dimethylpyrrole (Precursor)[5]

  • Acetic Anhydride (Acylating agent)

  • Stannous Chloride (SnCl

    
    ) or Zinc Chloride (ZnCl
    
    
    
    ) (Lewis Acid Catalyst)
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl

    
    ), dissolve 2,4-dimethylpyrrole (1.0 eq) in anhydrous DCM.
    
  • Addition: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 eq).

  • Catalysis: Add the Lewis acid catalyst (e.g., SnCl

    
    , 0.1 eq) portion-wise to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexanes) for the disappearance of the starting pyrrole.
    
  • Quench: Pour the reaction mixture into ice-cold water/brine.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Wash with saturated NaHCO

    
     (to remove acetic acid) and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Isolation: Concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield 2-acetyl-3,5-dimethylpyrrole as colorless/pale yellow needles (MP: 118 °C).

Synthesis Logic Diagram

SynthesisPath Start Knorr Pyrrole Synthesis (Precursor Formation) Inter 2,4-Dimethylpyrrole (Nucleophile) Start->Inter Decarboxylation Product 2-Acetyl-3,5-dimethylpyrrole (Target) Inter->Product Regioselective Acylation (C5 attack) Reagent Acetic Anhydride + Lewis Acid Reagent->Product Electrophile

Caption: Synthetic pathway via regioselective Friedel-Crafts acetylation of 2,4-dimethylpyrrole.

Part 4: Chemical Reactivity & Applications[9]

Reactivity Profile

The C4 position is the only remaining unsubstituted carbon on the ring.

  • Electrophilic Substitution: The C4 position is activated by the adjacent methyl group but deactivated by the meta-relationship to the acetyl group. However, it remains sufficiently nucleophilic for formylation (Vilsmeier-Haack) or halogenation.

  • Condensation: The acetyl group at C2 can undergo condensation reactions (e.g., with hydrazine) or reduction (e.g., NaBH

    
     to the alcohol).
    
  • Dipyrromethane Formation: Acid-catalyzed condensation with aldehydes leads to dipyrromethanes, essential for porphyrin synthesis.

Pharmaceutical & Research Applications[9][10][11]
  • Porphyrin Building Block: This molecule is a standard "alpha-free" equivalent (after protecting group manipulation) or a "beta-blocked" unit used to synthesize asymmetric porphyrins and chlorins.

  • BODIPY Dyes: Precursor for 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, used widely in fluorescence imaging.

  • Drug Scaffolds: While not the direct precursor to Sunitinib (which uses 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid), 2-acetyl-3,5-dimethylpyrrole is investigated for antimicrobial and antifungal activity due to the pyrrole core's ability to intercalate DNA or inhibit specific enzymes.

Part 5: Safety & Handling

  • GHS Classification: Warning.[4][6]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or polymerization.

References

  • ChemicalBook. (2024). 1500-93-2 Physical Properties and MSDS.Link

  • PubChem. (2024). Compound Summary: 2-Acetyl-3,5-dimethylpyrrole. National Library of Medicine. Link

  • Fisher Scientific. (2024). 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one Product Specifications.Link

  • Paine, J. B. et al. (1976). Regioselective synthesis of alpha-acetylpyrroles.Journal of Organic Chemistry.

Sources

Foundational

Technical Guide: Structural Elucidation and Nomenclature of C₈H₁₁NO Pyrrole Derivatives

The following technical guide addresses the structural elucidation and IUPAC nomenclature for the chemical formula C₈H₁₁NO containing a pyrrole core. Due to the isomeric nature of this formula, this guide details the thr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the structural elucidation and IUPAC nomenclature for the chemical formula C₈H₁₁NO containing a pyrrole core. Due to the isomeric nature of this formula, this guide details the three most pharmacologically relevant scaffolds: Acylpyrroles , Tetrahydroindoles , and Formylpyrroles .

The Isomer Challenge

Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Degree of Unsaturation (DoU): 4

For a researcher encountering a sample labeled "C₈H₁₁NO Pyrrole Derivative," the primary challenge is structural ambiguity. The pyrrole ring (


) accounts for a DoU of 3 (two double bonds + one ring). The remaining atoms (

) must contribute one additional degree of unsaturation, which can manifest as:
  • A Carbonyl Group (C=O): Leading to acyl pyrroles or formyl alkyl pyrroles.

  • A Fused Ring: Leading to tetrahydroindoles (where the fourth DoU is the fused cyclohexane ring).

This guide classifies the three dominant isomers used in drug development and provides their rigorous IUPAC nomenclature.

Isomer A: The Fused System (Tetrahydroindole)

Target Structure: 4,5,6,7-Tetrahydro-1H-indol-4-ol Relevance: A core scaffold for dopamine agonists and tricyclic antidepressants.

IUPAC Nomenclature Breakdown
  • Parent Structure: Indole (a fused benzene-pyrrole system).

  • Saturation: The benzene ring is fully saturated (hydrogenated), denoted by the prefix "4,5,6,7-tetrahydro" .

  • Functional Group: The hydroxyl group (-OH) is the principal characteristic group, designated by the suffix "-ol" .

  • Numbering: The nitrogen atom is position 1. The bridgehead carbons are 3a and 7a. The saturated ring carbons are 4, 5, 6, and 7.

  • Full Name: 4,5,6,7-Tetrahydro-1H-indol-4-ol

Synthesis Protocol: Modified Knorr Condensation

Objective: Construct the fused bicyclic system from acyclic precursors.

  • Reagents: 1,3-Cyclohexanedione, Aminoacetaldehyde dimethyl acetal, Zinc dust (catalyst), Acetic acid.

  • Mechanism:

    • Step 1: Condensation of the amine with the carbonyl of 1,3-cyclohexanedione to form an enamine intermediate.

    • Step 2: Acid-catalyzed cyclization to close the pyrrole ring.

    • Step 3: Reduction of the remaining ketone (if 4-oxo is formed) using

      
       to yield the 4-ol.
      

Isomer B: The Acyl Side-Chain (Butanoylpyrrole)

Target Structure: 1-(1H-pyrrol-2-yl)butan-1-one Relevance: A common intermediate in the synthesis of porphyrins and anti-inflammatory agents (e.g., Tolmetin analogs).

IUPAC Nomenclature Breakdown
  • Principal Group: The ketone (C=O) takes priority over the pyrrole ring. The parent chain is the 4-carbon butane chain containing the ketone.

  • Suffix: "-one" (for ketone).

  • Substituent: The pyrrole ring is treated as a substituent attached to position 1 of the butane chain.

  • Locant: The pyrrole is attached via its C2 position (alpha position).

  • Full Name: 1-(1H-pyrrol-2-yl)butan-1-one

Synthesis Protocol: Friedel-Crafts Acylation

Objective: Selective C2-acylation of the pyrrole ring.

  • Reagents: Pyrrole, Butanoyl chloride, Zinc Chloride (

    
    ) or Aluminum Chloride (
    
    
    
    ) (Lewis Acid), Dichloromethane (DCM).
  • Protocol:

    • Protection: Pyrrole is N-protected (optional but recommended to prevent polymerization) or reacted at low temperature (-78°C).

    • Acylation: The Lewis acid complexes with butanoyl chloride to generate the acylium ion.

    • Substitution: Electrophilic attack occurs preferentially at the C2 position of the pyrrole due to higher electron density.

    • Workup: Quench with

      
       to remove acid byproducts.
      

Isomer C: The Formyl/Alkyl System

Target Structure: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Relevance: A highly functionalized building block for heterocycle synthesis.[1]

IUPAC Nomenclature Breakdown
  • Principal Group: Aldehyde (-CHO) takes priority. Parent is "pyrrole-2-carbaldehyde".[1][2]

  • Substituents:

    • Ethyl group at N1 (1-ethyl).

    • Methyl group at C5 (5-methyl).

  • Full Name: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde [1]

Analytical Differentiation (Technical Core)

To validate which isomer you possess, compare the Proton NMR (


H-NMR)  signals. The chemical environment of the protons differs drastically between the fused and acyl systems.
FeatureIsomer A (Tetrahydroindole) Isomer B (Acylpyrrole) Isomer C (Formylpyrrole)
Aromatic Region 2 Protons (Pyrrole C2-H, C3-H). Distinct doublets around 6.0–6.8 ppm.3 Protons (Pyrrole C3-H, C4-H, C5-H). Multiplets around 6.2–7.1 ppm.2 Protons (C3-H, C4-H). Doublets around 6.0–6.9 ppm.
Aldehyde/Ketone No signal (if alcohol). If ketone, no proton signal.No aldehyde proton. Alkyl chain signals present.[2]1 Proton (Aldehyde -CHO). Singlet at ~9.5 ppm.[2]
Aliphatic Region Multiplets (Cyclohexane ring). 1.7–2.6 ppm (6H).Triplet/Multiplet/Triplet (Propyl chain). 0.9–2.8 ppm (7H).Triplet/Quartet (N-Ethyl) + Singlet (C-Methyl).

Decision Logic for Naming

The following diagram illustrates the logical flow for determining the correct IUPAC name based on structural features.

C8H11NO_Naming Start Sample: C8H11NO Pyrrole Derivative CheckRing Is the Pyrrole ring fused to another ring? Start->CheckRing Fused Yes: Bicyclic System CheckRing->Fused Yes Isolated No: Monocyclic System CheckRing->Isolated No CheckOH Does it contain an Alcohol (-OH) group? Fused->CheckOH CheckC_O Does it contain a Carbonyl (C=O)? Isolated->CheckC_O Tetrahydroindole Name: 4,5,6,7-Tetrahydro-1H-indol-4-ol CheckOH->Tetrahydroindole Yes Ketone Ketone Side Chain CheckC_O->Ketone Ketone Priority Aldehyde Aldehyde Group CheckC_O->Aldehyde Aldehyde Priority AcylName Name: 1-(1H-pyrrol-2-yl)butan-1-one Ketone->AcylName FormylName Name: 1-Ethyl-5-methyl- 1H-pyrrole-2-carbaldehyde Aldehyde->FormylName

Figure 1: Structural elucidation flowchart for determining the IUPAC name of C₈H₁₁NO isomers.

Synthesis Workflow: 4,5,6,7-Tetrahydro-1H-indol-4-ol

This pathway describes the construction of the fused system, which is synthetically more complex than the acyl derivatives.

Synthesis_Tetrahydroindole Precursor1 1,3-Cyclohexanedione Intermediate Enamine Intermediate Precursor1->Intermediate Condensation Precursor2 Aminoacetaldehyde dimethyl acetal Precursor2->Intermediate Cyclization Acid-Catalyzed Cyclization (Knorr) Intermediate->Cyclization ProductKetone 4-Oxo-4,5,6,7- tetrahydroindole Cyclization->ProductKetone Reduction NaBH4 Reduction ProductKetone->Reduction FinalProduct 4,5,6,7-Tetrahydro- 1H-indol-4-ol Reduction->FinalProduct

Figure 2: Synthetic route for the fused tetrahydroindole scaffold via Modified Knorr Synthesis.

References

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indol-4-ol Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). International Union of Pure and Applied Chemistry.[3][4] Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Characterization and Application Profile of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

The following technical guide details the characterization, synthesis, and application profile of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One, a critical heterocyclic building block in medicinal chemistry and porphyrin sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application profile of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One, a critical heterocyclic building block in medicinal chemistry and porphyrin synthesis.

Executive Summary

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (commonly 2-acetyl-3,5-dimethylpyrrole ) represents a privileged scaffold in organic synthesis. As an electron-rich heteroaromatic ketone, it serves as a linchpin in the construction of dipyrromethanes, porphyrins, and BODIPY dyes. Its structural integrity allows for diverse functionalization, making it a valuable intermediate in the development of anti-inflammatory agents and kinase inhibitors. This guide provides a definitive protocol for its synthesis, purification, and spectroscopic validation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one
Common Name 2-Acetyl-3,5-dimethylpyrrole
CAS Registry Number 1500-93-2
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES CC1=CC(C)=C(N1)C(C)=O
Physical Properties
  • Appearance: Colorless to pale yellow crystalline solid.

  • Melting Point: 122–123 °C (Literature range: 120–124 °C).

  • Solubility: Soluble in ethanol, methanol, DMSO, and chloroform; sparingly soluble in water.

  • Acidity (pKa): ~16.5 (pyrrole NH), indicating weak acidity requiring strong bases for deprotonation.

Synthetic Pathways & Mechanistic Insight[6][7]

The most robust route to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is the Friedel-Crafts Acylation of 2,4-dimethylpyrrole. Due to the high electron density of the pyrrole ring, this reaction proceeds under mild conditions compared to benzene derivatives, often without the need for strong Lewis acids like AlCl₃.

Reaction Mechanism

The synthesis involves the electrophilic attack of an acylium ion (generated from acetic anhydride) at the vacant


-position (C2) of the 2,4-dimethylpyrrole ring. The 3- and 5-methyl groups (originally 2,4 in the starting material) activate the ring, directing substitution to the open position.
Synthesis Workflow Diagram

The following diagram outlines the logical flow from precursor synthesis (Knorr method) to the final acetylated product.

SynthesisWorkflow Start Precursor: Ethyl Acetoacetate Step1 Knorr Synthesis (Zn/AcOH) Start->Step1 Inter1 2,4-Dimethyl-3,5- dicarbethoxypyrrole Step1->Inter1 Cyclization Step2 Hydrolysis & Decarboxylation Inter1->Step2 Inter2 2,4-Dimethylpyrrole (Nucleophile) Step2->Inter2 -2 CO2 Step3 Acylation (Ac2O, Heat) Inter2->Step3 + Ac2O Final Target: 2-Acetyl-3,5- dimethylpyrrole Step3->Final Electrophilic Subst.

Caption: Step-wise synthetic route from Knorr pyrrole precursors to the target acetylated derivative.

Experimental Protocols

Synthesis of 2-Acetyl-3,5-dimethylpyrrole

Reagents: 2,4-Dimethylpyrrole (1.0 eq), Acetic Anhydride (1.2 eq), Sodium Acetate (catalytic).

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethylpyrrole (e.g., 9.5 g, 0.1 mol) in acetic anhydride (12 mL).

  • Reaction: Heat the mixture to gentle reflux (approx. 100 °C) for 2 hours. The solution will darken as the reaction proceeds.

  • Quenching: Cool the reaction mixture to room temperature and pour onto 100 g of crushed ice. Stir vigorously to hydrolyze excess anhydride.

  • Precipitation: Neutralize the solution carefully with 10% NaOH or saturated NaHCO₃ until pH ~7. The product typically precipitates as a solid.

  • Purification: Filter the crude solid. Recrystallize from aqueous ethanol (50:50) or pure ethanol to yield colorless needles.

    • Yield Expectation: 60–75%.

Quality Control (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

Spectroscopic Characterization

Reliable identification requires a multi-modal approach. The following data represents the standard spectral fingerprint for 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One.

Proton NMR (¹H-NMR)

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 300/400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
9.50 - 10.0 Broad Singlet1HNH Pyrrole nitrogen proton (exchangeable).
5.80 - 5.85 Singlet (or d)1HC4-H Aromatic ring proton (beta position).
2.40 Singlet3HAcetyl-CH₃ Methyl group of the ketone.
2.35 Singlet3HC5-CH₃ Methyl on the pyrrole ring (alpha).
2.25 Singlet3HC3-CH₃ Methyl on the pyrrole ring (beta).

Note: The acetyl methyl and ring methyls appear as distinct singlets. The NH peak is broad and chemical shift is concentration-dependent.

Infrared Spectroscopy (FT-IR)
  • 3250–3350 cm⁻¹: N–H stretch (Strong, broad). Indicates free secondary amine.

  • 1640–1655 cm⁻¹: C=O stretch (Strong). Lower frequency than typical ketones (1715 cm⁻¹) due to conjugation with the electron-rich pyrrole ring.

  • 1560–1580 cm⁻¹: C=C aromatic stretch.

Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion [M]+: m/z 137.

  • Base Peak: Often m/z 122 ([M - CH₃]⁺), corresponding to loss of a methyl group.

Biological Potential & Pharmacophore Utility[4][8][9]

The 2-acetyl-3,5-dimethylpyrrole scaffold is not merely a synthetic intermediate; it possesses intrinsic biological relevance.

  • Anti-inflammatory Activity: Pyrrole derivatives inhibit cyclooxygenase (COX) enzymes. The 2-acetyl group mimics the carbonyl functionality found in NSAIDs, allowing for hydrogen bonding within the active site of COX-1/COX-2.

  • Porphyrin Precursor: This compound is a "monopyrrole" precursor. Reduction of the acetyl group to an ethyl group (using NaBH₄/BF₃·Et₂O or Wolff-Kishner) yields Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole), a key biomarker in urinary excretion studies and a building block for physiological porphyrins.

  • Antimicrobial Agents: Functionalization at the N1 position or condensation of the acetyl group with hydrazines yields hydrazones with potent antifungal activity.

Biological Pathway Interaction Diagram

BioPathways Compound 2-Acetyl-3,5- dimethylpyrrole Target1 COX-1/2 Inhibition (Anti-inflammatory) Compound->Target1 H-Bonding Pharmacophore Target2 Porphyrin Synthesis (Heme Pathway) Compound->Target2 Reduction to Kryptopyrrole Target3 Antifungal Hydrazones (Derivatization) Compound->Target3 Condensation w/ Hydrazine

Caption: Pharmacological and synthetic utility of the 2-acetyl-3,5-dimethylpyrrole scaffold.

References

  • Paine, J. B. (1978). Synthesis of Pyrroles and Porphyrins. In: The Porphyrins (Dolphin, D., ed.), Vol. 1, Academic Press.

  • PubChem Database. (2024). Compound Summary for CAS 1500-93-2. National Center for Biotechnology Information.

  • Treibs, A., & Kreuzer, F. H. (1971). Acylierung von Pyrrolen (Acylation of Pyrroles). Justus Liebigs Annalen der Chemie, 753(1), 17-29.
  • Sigma-Aldrich. (2024).[1] Product Specification: 2,4-Dimethylpyrrole (Precursor).

  • Smith, K. M. (1996). Pyrroles and Porphyrins. In: Comprehensive Heterocyclic Chemistry II. Elsevier Science.

Sources

Foundational

Advanced Guide to Pyrrole-Containing Ketones: Synthesis, Reactivity, and Medicinal Applications

The following technical guide details the chemistry, synthesis, and medicinal applications of pyrrole-containing ketones. Executive Summary Pyrrole-containing ketones (acylpyrroles) represent a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of pyrrole-containing ketones.

Executive Summary

Pyrrole-containing ketones (acylpyrroles) represent a privileged scaffold in medicinal chemistry and materials science.[1] Characterized by the fusion of an electron-rich heteroaromatic ring with an electron-withdrawing carbonyl group, these compounds serve as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac, as well as emerging kinase inhibitors. This guide provides a technical deep-dive into the electronic factors governing their regioselective synthesis, detailed experimental protocols for their production, and a strategic analysis of their structure-activity relationships (SAR).

Structural Characteristics & Electronic Properties

The Electronic Tug-of-War

The reactivity of pyrrole-containing ketones is defined by the competition between the pyrrole ring's


-excessive nature and the ketone's electron-withdrawing inductive (-I) and mesomeric (-M) effects.
  • Pyrrole Ring: The nitrogen lone pair contributes to the aromatic sextet, making the ring electron-rich and highly susceptible to electrophilic aromatic substitution (EAS).

  • Carbonyl Group: Once attached, the acyl group deactivates the ring toward further substitution, preventing the poly-acylation often seen in Friedel-Crafts alkylations.

Regioselectivity: The C2 vs. C3 Dilemma

Electrophilic attack on pyrrole is kinetically favored at the C2 (


) position over the C3 (

) position. This is governed by the stability of the cationic intermediate (sigma complex).
  • C2 Attack: The intermediate carbocation is stabilized by three resonance structures, preserving conjugation more effectively.

  • C3 Attack: The intermediate is stabilized by only two resonance structures.

However, steric bulk on the nitrogen atom (e.g., N-triisopropylsilyl groups) can sterically block the C2 position, forcing acylation to occur at C3.

Visualization: Regioselectivity Mechanism

G cluster_C2 Path A: C2 Attack (Preferred) cluster_C3 Path B: C3 Attack Start Pyrrole + Electrophile (E+) C2_Inter C2 Sigma Complex (3 Resonance Forms) Start->C2_Inter Kinetic Control (Low Steric Bulk) C3_Inter C3 Sigma Complex (2 Resonance Forms) Start->C3_Inter Steric Control (Bulky N-Protecting Group) C2_Prod 2-Acylpyrrole C2_Inter->C2_Prod -H+ C3_Prod 3-Acylpyrrole C3_Inter->C3_Prod -H+

Figure 1: Mechanistic divergence in pyrrole acylation. C2 attack is electronically favored due to greater resonance stabilization, while C3 attack requires steric manipulation.

Synthetic Methodologies

Friedel-Crafts Acylation

The most direct route to acylpyrroles. Unlike benzene, pyrrole is acid-sensitive (prone to polymerization), so "soft" Lewis acids or controlled conditions are required.

  • Reagents: Acyl chloride/anhydride + Lewis Acid (AlCl

    
    , SnCl
    
    
    
    , ZnCl
    
    
    ).
  • Modern Variations: Use of solid-supported catalysts (ZnO, Graphite) or transition-metal-free conditions to improve atom economy.

Vilsmeier-Haack Reaction

Traditionally used for formylation, this reaction can be adapted for acylation using substituted amides. It proceeds via a chloroiminium ion intermediate (Vilsmeier reagent).[2][3]

  • Advantage: Avoids harsh Lewis acids; highly regioselective for C2.

  • Mechanism: Formation of electrophilic iminium salt

    
     EAS 
    
    
    
    Hydrolysis.
Comparative Analysis of Methods
FeatureFriedel-Crafts AcylationVilsmeier-HaackPaal-Knorr Synthesis
Primary Substrate Pyrrole + Acyl ChloridePyrrole + Amide/POCl

1,4-Dicarbonyl + Amine
Regioselectivity C2 (Major), C3 (Minor)Exclusively C2Controlled by precursor
Reaction Conditions Lewis Acid, 0°C to RefluxMild, POCl

activation
Acid catalysis, Heat
Key Limitation Acid-catalyzed polymerizationLimited to available amidesPrecursor availability
Best For Simple Ketones (Acetyl, Benzoyl)Formylation / Specific AmidesPolysubstituted Pyrroles
Visualization: Synthetic Decision Tree

SynthesisFlow Target Target: Pyrrole Ketone Subst Substitution Pattern? Target->Subst C2 2-Acylpyrrole Subst->C2 C3 3-Acylpyrrole Subst->C3 Poly Polysubstituted Subst->Poly Method1 Friedel-Crafts (Acyl Chloride/AlCl3) C2->Method1 Alkyl/Aryl Ketones Method2 Vilsmeier-Haack (Amide/POCl3) C2->Method2 Aldehydes/Amides Protect 1. N-Protection (TIPS) 2. Friedel-Crafts C3->Protect Steric Steering PK Paal-Knorr (1,4-Diketone + Amine) Poly->PK

Figure 2: Strategic workflow for selecting the optimal synthetic route based on the desired substitution pattern.

Experimental Protocol: Synthesis of 2-Acetylpyrrole

Objective: Regioselective synthesis of 2-acetylpyrrole via Friedel-Crafts acylation. Scale: 10 mmol.

Reagents & Equipment[4]
  • Substrate: Pyrrole (freshly distilled), 10 mmol (0.69 mL).

  • Acylating Agent: Acetic Anhydride, 12 mmol (1.13 mL).

  • Catalyst: Iodine (I

    
    ), 0.5 mmol (127 mg) - Selected for mildness to prevent polymerization.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stirrer, Argon balloon.

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL RBF and cool under a stream of Argon. Add a magnetic stir bar.

  • Solvation: Charge the flask with 10 mL of anhydrous DCM and add the pyrrole (10 mmol).

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add Iodine (5 mol%) in one portion.

  • Acylation: Add Acetic Anhydride (12 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: The spot for pyrrole (Rf ~0.8) should disappear; product spot (Rf ~0.4) appears.[2][4]

  • Quench: Pour the reaction mixture into 20 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to quench unreacted iodine.
  • Extraction: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 10 mL).

  • Workup: Combine organic layers, wash with saturated NaHCO

    
     (to remove acetic acid byproduct) and Brine. Dry over anhydrous MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the crude residue via column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    H NMR (CDCl
    
    
    
    ):
    
    
    9.8 (br s, NH), 7.0 (m, 1H), 6.9 (m, 1H), 6.3 (m, 1H), 2.5 (s, 3H).

Medicinal Chemistry & Applications

The "Tolmetin" Class (NSAIDs)

The 2-aroylpyrrole scaffold is the pharmacophore for a major class of NSAIDs, including Tolmetin, Zomepirac, and Ketorolac.

  • Mechanism: These compounds inhibit Cyclooxygenase (COX) enzymes.[6]

  • SAR Insight: The pyrrole ring mimics the hydrophobic arachidonic acid backbone, while the ketone provides a rigid linker that orients the acidic headgroup for interaction with the Arg-120 residue in the COX active site.

Emerging Applications: Kinase Inhibitors

Recent studies utilize 3-substituted pyrrole ketones to target specific kinases in oncology. The ability to functionalize the N1, C2, and C4 positions independently allows for "vector-based" drug design to probe deep hydrophobic pockets in ATP-binding sites.

Visualization: SAR Logic of Pyrrole NSAIDs

SAR Core Pyrrole Core (Scaffold) Pos1 N1 Position: Lipophilic Tolerance (e.g., Methyl in Tolmetin) Core->Pos1 Pos2 C2 Position: Aroyl Ketone (Essential for H-Bonding) Core->Pos2 Pos3 C3/C4 Position: Electronic Tuning (H or Alkyl) Core->Pos3 Pos5 C5 Position: Acidic Side Chain (COX Arg-120 Interaction) Core->Pos5 Effect Result: Potent COX Inhibition Anti-inflammatory Pos2->Effect Pos5->Effect

Figure 3: Structure-Activity Relationship (SAR) map for pyrrole-based NSAIDs, highlighting the critical role of the ketone linker and acidic tail.

References

  • Classic Friedel-Crafts on Pyrroles

    • Title: "The Friedel-Crafts Acylation of Pyrroles."[7]

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Vilsmeier-Haack Mechanism

    • Title: "Vilsmeier-Haack Reaction."[2][3][8]

    • Source:Organic Chemistry Portal.[3]

    • URL:[Link]

  • Medicinal Chemistry of Pyrroles

    • Title: "Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents."[9]

    • Source:ChemMedChem (via PubMed).
    • URL:[Link]

  • Regioselectivity in Pyrroles

    • Title: "Regioselective Acyl
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Green Synthesis Methods

    • Title: "Simple, Economical and Efficient Friedel-Crafts Acyl
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Exploratory

The Pyrrole Scaffold: From Coal Tar to Blockbuster Therapeutics

An In-Depth Technical Guide for Drug Discovery Professionals Introduction: The Pharmacophore of Life Pyrrole is not merely a chemical curiosity isolated from coal tar; it is the fundamental electronic architecture of lif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Pharmacophore of Life

Pyrrole is not merely a chemical curiosity isolated from coal tar; it is the fundamental electronic architecture of life. From the oxygen-carrying capacity of heme to the photon-harvesting power of chlorophyll, the pyrrole ring is nature’s preferred scaffold for managing electron density and metal coordination.

For the modern drug developer, substituted pyrroles represent a "privileged structure."[1] Their ability to participate in hydrogen bonding (both as donor and acceptor),


-stacking interactions, and coordinate with metal ions makes them indispensable in kinase inhibitors, HMG-CoA reductase inhibitors, and anti-inflammatory agents.

This guide moves beyond the textbook definitions to explore the causality of pyrrole synthesis—how historical methods evolved into industrial powerhouses and how electronic principles dictate synthetic success.

Historical Genesis: From Impurity to Icon

The discovery of pyrrole is a testament to the analytical rigor of 19th-century chemistry.

  • 1834 (Runge): Friedlieb Ferdinand Runge detected pyrrole in coal tar. He named it pyrrole (Greek pyrrho = fiery red) because it turned pine splinters moistened with hydrochloric acid a deep red color—a reaction now understood as the polymerization of acid-sensitive pyrroles [1].

  • 1857 (Anderson): Thomas Anderson successfully isolated pure pyrrole from bone oil, establishing its physical properties [2].

  • The Synthetic Era (1884-1890): The isolation was quickly superseded by synthesis. Carl Paal and Ludwig Knorr (1884) and later Arthur Hantzsch (1890) developed methods to construct the ring from acyclic precursors. These reactions remain the bedrock of industrial pyrrole synthesis today.

The Electronic Personality: Regioselectivity & Reactivity

To synthesize substituted pyrroles rationally, one must understand their electronic "personality." Pyrrole is an electron-rich aromatic heterocycle (


-excessive).[2]
The Regioselectivity Rule

Electrophilic Aromatic Substitution (


) is the dominant reaction pathway. Unlike benzene, pyrrole is highly reactive—resembling a phenol or aniline.

The Rule: Substitution occurs preferentially at the


-position (C2/C5)  over the 

-position (C3/C4).

The Causality:

  • 
    -Attack (C2):  The intermediate 
    
    
    
    -complex is stabilized by three resonance structures.[3][4] The positive charge is delocalized effectively across the nitrogen and the remaining carbons.
  • 
    -Attack (C3):  The intermediate is stabilized by only two  resonance structures.[3][4]
    
  • Result: The activation energy for C2 substitution is significantly lower.

Acid Sensitivity

Pyrroles are notoriously acid-sensitive. Strong acids protonate the C2 position, destroying aromaticity and generating a highly electrophilic species that triggers rapid polymerization (the "red pine splinter" mechanism). Protocol Note: Always buffer reaction mixtures or use Lewis acids compatible with acid-labile substrates.

Classical Synthesis: Mechanisms & Methodologies[1]

The Paal-Knorr Synthesis

This is the most versatile method for generating 2,5-substituted and N-substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7]

Mechanism: The reaction proceeds through a hemiaminal intermediate.[6] The rate-determining step is the cyclization of this hemiaminal.[6] Acid catalysis (Brønsted or Lewis) is often required to activate the carbonyls and facilitate dehydration.

PaalKnorr Start 1,4-Diketone + Amine (R-NH2) Step1 Hemiaminal Formation Start->Step1 Nucleophilic Attack Step2 Cyclization (Rate Determining) Step1->Step2 Intramolecular Attack Step3 Dehydration (- 2 H2O) Step2->Step3 Aromatization Product Substituted Pyrrole Step3->Product

Figure 1: The mechanistic flow of the Paal-Knorr reaction. The cyclization step is energetically demanding and often requires acid catalysis.

The Hantzsch Synthesis

Ideal for 3-substituted pyrroles (e.g., pyrrole-3-carboxylates). It condenses a


-ketoester with an 

-haloketone in the presence of ammonia or an amine.

Key Difference: Unlike Paal-Knorr, which builds the ring from a 4-carbon chain, Hantzsch builds it from two 2-carbon fragments (or a 3+1 fragment strategy depending on mechanistic interpretation).

The Blockbuster Era: Atorvastatin (Lipitor)

The industrial scalability of the Paal-Knorr reaction is best exemplified by the synthesis of Atorvastatin Calcium , one of the best-selling drugs in history. The central pyrrole ring acts as a scaffold to orient the isopropyl, phenyl, and fluorophenyl groups into the hydrophobic pocket of the HMG-CoA reductase enzyme.

The Industrial Challenge

The synthesis requires a fully substituted pyrrole with a chiral side chain. A linear synthesis would be inefficient. The solution is a convergent Paal-Knorr synthesis .

The Workflow
  • Stetter Reaction: Synthesis of the highly substituted 1,4-diketone precursor.

  • Paal-Knorr Condensation: Reaction of the 1,4-diketone with a commercially available chiral amine.

  • Catalyst Choice: Pivalic acid is often used industrially because it is mild enough to prevent degradation but acidic enough to drive dehydration [3].

Atorvastatin cluster_0 Precursor Synthesis cluster_1 Pyrrole Assembly (Paal-Knorr) Aldehyde 4-Fluorobenzaldehyde Stetter Stetter Reaction (Thiazolium Catalyst) Aldehyde->Stetter Amide Keto-Amide Precursor Amide->Stetter Diketone 1,4-Diketone Intermediate Stetter->Diketone Condensation Paal-Knorr (Pivalic Acid, Reflux) Diketone->Condensation Amine Chiral Primary Amine Amine->Condensation Final Atorvastatin (Protected) Condensation->Final - 2 H2O

Figure 2: Convergent synthesis of Atorvastatin. The Paal-Knorr step constructs the core scaffold in a single high-yielding operation.[8]

Experimental Protocols

Protocol A: Classical Paal-Knorr Synthesis (General Procedure)

Best for: Robust synthesis of 2,5-dimethyl-1-phenylpyrrole derivatives.

  • Reagents: 2,5-Hexanedione (10 mmol), Aniline derivative (10 mmol), p-Toluenesulfonic acid (pTSA, 0.1 mmol, 1 mol%).

  • Solvent: Toluene (30 mL).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Combine dione, amine, and pTSA in toluene.

    • Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (approx. 2-4 hours) and TLC shows consumption of amine.

  • Workup: Cool to RT. Wash with saturated NaHCO3 (to remove acid) and brine. Dry over MgSO4.

  • Purification: Remove solvent in vacuo. Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Modern Green Synthesis (Iodine-Catalyzed)

Best for: Acid-sensitive substrates, solvent-free or mild conditions [4].

  • Reagents: 1,4-Dicarbonyl compound (1.0 equiv), Primary amine (1.0 equiv), Molecular Iodine (

    
    , 5 mol%).
    
  • Solvent: None (Solvent-free) or Water.[9]

  • Procedure:

    • Mix the dicarbonyl and amine in a flask.

    • Add iodine catalyst.[10]

    • Stir at room temperature for 5-10 minutes. (Exothermic reaction may occur).

    • Monitoring: The reaction is often extremely fast.

  • Workup: Add dilute Sodium Thiosulfate (

    
    ) solution to quench the iodine (color changes from brown to clear). Extract with ethyl acetate.
    
  • Why it works: Iodine acts as a mild Lewis acid to activate the carbonyl oxygens without the harsh conditions of refluxing pTSA.

Comparative Data: Classical vs. Modern

FeatureClassical Paal-KnorrHantzsch SynthesisModern C-H Activation
Precursors 1,4-Diketones + Amines

-ketoesters +

-haloketones
Unsubstituted Pyrroles + Aryl Halides
Atom Economy High (- 2

)
ModerateHigh
Regioselectivity Controlled by precursors3,4-substitution patternsDirected by catalyst/ligand
Conditions Acid/Heat (Reflux)Base/HeatTransition Metal (Pd, Rh)
Key Limit Availability of 1,4-diketonesLimited substituent scopeCost of catalyst

References

  • Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Poggendorffs Annalen der Physik und Chemie, 31, 65.

  • Anderson, T. (1857). On the Products of the Destructive Distillation of Animal Substances. Transactions of the Royal Society of Edinburgh, 21(4), 571–595.

  • Roth, B. D. (2002). The Discovery and Development of Atorvastatin, a Potent Novel Hypolipidemic Agent. Progress in Medicinal Chemistry, 40, 1-22.

  • Banik, B. K., et al. (2004). Iodine-catalyzed synthesis of substituted pyrroles. Tetrahedron Letters, 45(11), 2305-2307.

  • Estévez, V., et al. (2014). Unified Mechanistic Concept of the Paal–Knorr Pyrrole Synthesis. Chemistry – A European Journal, 20(27).

Sources

Foundational

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One CAS number 1500-93-2

Executive Summary This technical guide provides a comprehensive analysis of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one , a critical heterocyclic building block in medicinal chemistry and materials science. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one , a critical heterocyclic building block in medicinal chemistry and materials science. Unlike simple pyrroles, this acetylated derivative serves as a stable, electron-rich scaffold for the synthesis of dipyrromethenes (porphyrin precursors) and receptor tyrosine kinase (RTK) inhibitors . This document details the optimized synthesis via Friedel-Crafts acetylation, structural characterization, and its strategic utility in drug development pipelines.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 118 – 120 °C
Solubility Soluble in Ethanol, DMSO, Chloroform; Sparingly soluble in water
pKa (Calculated) ~16.5 (NH acidity), -3.8 (Conjugate acid of carbonyl)
Storage Store at 2-8°C, inert atmosphere (Argon/Nitrogen) recommended

Synthesis & Production Protocols

The most robust route to CAS 1500-93-2 is the regioselective acetylation of 2,4-dimethylpyrrole . While Knorr synthesis can generate pyrrole esters, the direct acetylation of the decarboxylated pyrrole core ensures high purity and regiocontrol at the


-position.
Precursor Preparation: 2,4-Dimethylpyrrole

Note: 2,4-Dimethylpyrrole is air-sensitive and should be freshly prepared or distilled before use.

  • Knorr Condensation: React ethyl acetoacetate with sodium nitrite to form the oxime, then reduce with Zinc/Acetic acid in the presence of a second equivalent of ethyl acetoacetate to yield Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate .

  • Hydrolysis & Decarboxylation: Saponify the diester with NaOH, followed by thermal decarboxylation (heating in ethanolamine or vacuum distillation) to yield 2,4-dimethylpyrrole .

Core Protocol: Friedel-Crafts Acetylation

This step installs the acetyl group at the vacant C5 position (which becomes C2 in the final product numbering).

Reagents:

  • Substrate: 2,4-Dimethylpyrrole (1.0 eq)

  • Reagent: Acetic Anhydride (1.1 eq)

  • Catalyst: Stannic Chloride (SnCl₄) or Boron Trifluoride Etherate (BF₃·OEt₂) (0.05 eq)

  • Solvent: Dichloromethane (DCM) or anhydrous Benzene

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Dissolution: Dissolve 2,4-dimethylpyrrole (10 mmol) in anhydrous DCM (50 mL) under nitrogen flow. Cool to 0°C in an ice bath.

  • Addition: Add the Lewis acid catalyst (SnCl₄, 0.5 mmol) dropwise. The solution may darken slightly.

  • Acetylation: Add Acetic Anhydride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (SiO₂, 30% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (50 mL) to neutralize acetic acid byproducts.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one as off-white needles.

Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway. The electron-rich pyrrole ring facilitates attack on the acetylium ion (generated from acetic anhydride), exclusively at the


-position due to steric and electronic directing effects of the methyl groups.

SynthesisMechanism Start 2,4-Dimethylpyrrole (Nucleophile) Inter Sigma Complex (Intermediate) Start->Inter Electrophilic Attack (C5 Position) Ac2O Acetic Anhydride + Lewis Acid Ac2O->Inter Generates Ac+ Product 2-Acetyl-3,5-dimethylpyrrole (Target) Inter->Product Deprotonation (-H+)

Caption: Electrophilic Aromatic Substitution mechanism for the regioselective acetylation of the pyrrole core.

Analytical Characterization

Validating the structure requires confirming the loss of symmetry (compared to the precursor) and the presence of the acetyl group.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

Signal (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.20 - 9.50 Broad Singlet1HNH Exchangeable pyrrolic proton.
5.85 Singlet1HC4-H The only aromatic proton remaining on the ring.
2.38 Singlet3HAcetyl-CH₃ Distinct downfield shift due to carbonyl anisotropy.
2.28 Singlet3HC3-CH₃ Methyl group adjacent to the carbonyl.
2.22 Singlet3HC5-CH₃ Methyl group adjacent to the NH.
Mass Spectrometry (ESI-MS)
  • Calculated [M+H]⁺: 138.09

  • Observed [M+H]⁺: 138.1 m/z

  • Fragmentation: Loss of methyl (M-15) and acetyl (M-43) groups are common in EI-MS.

Applications in Drug Development[3]

Kinase Inhibitor Scaffolds

The 2-acetyl-3,5-dimethylpyrrole motif is a bioisostere for other aromatic ketones found in ATP-competitive inhibitors.

  • Mechanism: The pyrrole NH and the acetyl carbonyl oxygen form a donor-acceptor motif capable of bidentate hydrogen bonding with the "hinge region" of kinase enzymes (e.g., VEGFR , PDGFR ).

  • Derivatization: Aldol condensation of the acetyl group with oxindoles yields Sunitinib analogs, enhancing potency against receptor tyrosine kinases.

Porphyrin & Dipyrromethene Synthesis

This compound is a "kryptopyrrole" derivative equivalent.

  • Workflow: Reduction of the acetyl group to an ethyl group (Wolff-Kishner) yields Kryptopyrrole , a key intermediate for synthesizing octa-alkyl porphyrins and BODIPY dyes used in fluorescence imaging.

Applications cluster_MedChem Medicinal Chemistry cluster_Materials Materials Science Core CAS 1500-93-2 (Scaffold) Kinase Hinge Binder (Kinase Inhibitors) Core->Kinase H-Bonding BODIPY BODIPY Dyes (Fluorescence) Core->BODIPY Complexation Porphyrin Porphyrins (Biomimetic) Core->Porphyrin Condensation Sunitinib Sunitinib Analogs (Anti-cancer) Kinase->Sunitinib Aldol Condensation

Caption: Strategic utility of the scaffold in pharmaceutical and materials chemistry.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Warning: Skin Irritation (Category 2), Eye Irritation (Category 2A).

    • STOT-SE: May cause respiratory irritation (Category 3).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Stability: Stable under normal conditions but may darken upon prolonged exposure to light and air (oxidation to dipyrromethenes).

References

  • ChemicalBook. (2025).[1] 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one Properties and Melting Point Data. Link

  • GuideChem. (2025). Synthetic Routes and CAS 1500-93-2 Profile. Link

  • Organic Syntheses. (1943). Synthesis of 2,5-Dimethylpyrrole and Derivatives (Knorr Modification). Coll. Vol. 2, p. 219. Link

  • MDPI. (2021). Synthesis of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Derivatives (Structural Analogs). Molecules. Link

  • NIST WebBook. (2025). Mass Spectrum of Pyrrole-2-methylketone Derivatives. Link

Sources

Exploratory

Technical Guide: 2-Acetyl-3,5-Dimethylpyrrole (CAS 1500-93-2)

[1] Executive Summary 2-Acetyl-3,5-dimethylpyrrole (CAS 1500-93-2) is a critical heterocyclic building block used extensively in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and bioactive pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Acetyl-3,5-dimethylpyrrole (CAS 1500-93-2) is a critical heterocyclic building block used extensively in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and bioactive pharmaceutical intermediates.[1] Characterized by its electron-rich pyrrole core and specific substitution pattern, it serves as a versatile nucleophile in condensation reactions.[2] This guide provides a definitive technical profile, including validated physicochemical data, synthetic protocols, and structural characterization, distinguishing it from its common isomer, 3-acetyl-2,4-dimethylpyrrole.[2]

Physicochemical Profile

The following data represents the core molecular identity of 2-acetyl-3,5-dimethylpyrrole. Accuracy in these parameters is essential for stoichiometry in multi-step synthesis (e.g., MacDonald condensation).

ParameterTechnical Specification
IUPAC Name 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
CAS Registry Number 1500-93-2
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Exact Mass 137.0841
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in EtOH, DMSO, CH₂Cl₂, CHCl₃; sparingly soluble in H₂O
Melting Point ~120–122 °C (varies slightly by purity/polymorph)
Acidity (pKa) ~16.5 (pyrrole NH), weakly acidic

Critical Note on Isomerism: Do not confuse with 3-acetyl-2,4-dimethylpyrrole (CAS 2386-25-6), a degradation product of heme (kryptopyrrole) often cited in urinary biomarker studies. Ensure CAS verification before procurement.[2]

Synthetic Methodology

The synthesis of 2-acetyl-3,5-dimethylpyrrole is a classic example of Electrophilic Aromatic Substitution (EAS) on a heteroaromatic ring. The protocol below utilizes 2,4-dimethylpyrrole as the starting material.[2][3] Due to the high electron density of the pyrrole ring, acylation occurs preferentially at the vacant


-position (C5), which is kinetically favored over the 

-position (C3).
Reaction Logic[2][6]
  • Substrate: 2,4-Dimethylpyrrole (Positions 2 and 4 blocked by methyls).[2]

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    ).[2]
  • Mechanism: Friedel-Crafts Acylation.[2] The electrophile (acylium ion or activated anhydride) attacks the open

    
    -position (C5).[2]
    
  • Renumbering: Upon acylation at C5, IUPAC nomenclature rules reassign the ring numbering to prioritize the carbonyl group at position 2.[2] Thus, the product is named 2-acetyl-3,5-dimethylpyrrole .[4][2][1][5][6]

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-acetyl-3,5-dimethylpyrrole from 2,4-dimethylpyrrole.

Reagents:

  • 2,4-Dimethylpyrrole (1.0 eq)

  • Acetic Anhydride (1.2 eq)[2]

  • Stannous Chloride (

    
    ) or Sodium Acetate (
    
    
    
    ) catalyst (Optional but improves yield)[2]
  • Dichloromethane (DCM) or anhydrous ether[2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2,4-dimethylpyrrole (10 mmol) in anhydrous DCM (20 mL).
    
  • Addition: Cool the solution to 0°C. Dropwise add Acetic Anhydride (12 mmol). If using a Lewis acid catalyst (

    
    ), add typically 0.1 eq at this stage.[2]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).[2] The product will appear as a lower Rf spot compared to the starting pyrrole.[2]

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution to neutralize acetic acid byproducts.
    
  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Yield Expectation: 75–85% isolated yield.

Mechanistic Visualization

The following diagram illustrates the regioselectivity logic driven by the electronic effects of the pyrrole ring.

SynthesisMechanism cluster_logic Regioselectivity Logic Substrate 2,4-Dimethylpyrrole (Alpha-free at C5) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Nucleophilic Attack (C5) Reagent Acetic Anhydride (Electrophile Source) Reagent->Intermediate Acyl Transfer Product 2-Acetyl-3,5-dimethylpyrrole (Target Molecule) Intermediate->Product -H+ (Aromatization) Renumbering to C2 Logic1 Alpha (C5) > Beta (C3) Reactivity

Figure 1: Mechanistic pathway for the acylation of 2,4-dimethylpyrrole. The reaction targets the electron-rich alpha position, resulting in the 2-acetyl derivative.

Structural Characterization

Confirming the identity of CAS 1500-93-2 requires spectroscopic validation. The following NMR shifts are characteristic of the 2-acetyl-3,5-dimethyl substitution pattern.

Proton NMR ( H-NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.0 – 9.5 Broad Singlet1HNH Exchangeable proton; indicates free pyrrole N.
5.80 Singlet (d)1HC4-H The only aromatic proton on the ring.
2.41 Singlet3HAcetyl-CH₃ Characteristic methyl ketone peak.[2]
2.25 Singlet3HC5-CH₃

-Methyl group (deshielded by ring current).[2]
2.18 Singlet3HC3-CH₃

-Methyl group.[2]
Carbon NMR ( C-NMR, 100 MHz, )
  • Carbonyl (C=O): ~188 ppm.[2]

  • Alpha Carbons (C2, C5): ~130–140 ppm (Quaternary).[2]

  • Beta Carbons (C3, C4): ~110–120 ppm.[2][7]

  • Methyl Carbons: ~12–25 ppm (Three distinct signals).[2]

Applications in Drug Development & Chemical Biology

2-Acetyl-3,5-dimethylpyrrole is not merely a final product; it is a "linchpin" intermediate in the synthesis of complex macrocycles.

Porphyrin Synthesis (MacDonald Condensation)

This compound serves as a precursor to dipyrromethanes .[2] By reducing the acetyl group (using


) to an alcohol and condensing with a second pyrrole, researchers can form the dipyrromethene core essential for:
  • BODIPY Dyes: Highly fluorescent markers used in flow cytometry and cellular imaging.[2]

  • Metalloporphyrins: Catalysts for P450 biomimetic studies.[2]

Kinase Inhibitor Scaffolds

Substituted pyrroles are pharmacophores in several tyrosine kinase inhibitors (e.g., Sunitinib analogs).[2] The 2-acetyl group provides a handle for:

  • Claisen-Schmidt Condensation: Reacting with aldehydes to form chalcone-like derivatives with anti-inflammatory or anticancer activity.[2]

  • Hydrazone Formation: Derivatization for library generation in high-throughput screening.[2]

Experimental Workflow: Porphyrinogen Precursor

The following diagram outlines the critical pathway from the monomer to the macrocycle.[2]

Applications Monomer 2-Acetyl-3,5-dimethylpyrrole (CAS 1500-93-2) Reduction Reduction (NaBH4) Monomer->Reduction Carbinol Pyrrolyl Carbinol (Intermediate) Reduction->Carbinol Condensation Acid-Catalyzed Condensation (MacDonald Type) Carbinol->Condensation + Alpha-free Pyrrole Dipyrromethene Dipyrromethene (BODIPY Precursor) Condensation->Dipyrromethene Porphyrin Porphyrin Macrocycle (Heme Analog) Dipyrromethene->Porphyrin Oxidative Cyclization

Figure 2: Strategic utility of 2-acetyl-3,5-dimethylpyrrole in the synthesis of bioactive macrocycles.

References

  • ChemicalBook. (2025).[2][8] 2-ACETYL-3,5-DIMETHYLPYRROLE CAS#: 1500-93-2.[4] Retrieved from [2]

  • Fisher Scientific. (2025).[2] 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one, 97%.[4] Retrieved from [2]

  • National Institutes of Health (NIH). (2023).[2] Porphyrin-Based Compounds: Synthesis and Application. PubMed Central.[2] Retrieved from [2]

  • Wikipedia. (2025).[2] Knorr pyrrole synthesis. Retrieved from [2]

  • CymitQuimica. (2025).[2] CAS 1500-93-2: 1-(3,5-Dimetil-1H-pirrol-2-il)etanona.[4][1] Retrieved from [2]

Sources

Foundational

Technical Monograph: Cheminformatics and Synthetic Utility of 2-Acetyl-3,5-dimethylpyrrole

The following technical guide provides an in-depth analysis of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one , commonly known as 2-Acetyl-3,5-dimethylpyrrole . [1] Chemical Identity & Digital Representation Target Molecule:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one , commonly known as 2-Acetyl-3,5-dimethylpyrrole .

[1]

Chemical Identity & Digital Representation

Target Molecule: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one Common Name: 2-Acetyl-3,5-dimethylpyrrole CAS Registry Number: 1500-93-2[1][2]

In the context of modern drug discovery, precise digital identification is paramount to prevent isomer confusion (specifically distinguishing from the 2,4-dimethyl or 3,4-dimethyl isomers).[1] The following identifiers are the definitive machine-readable standards for this specific molecular entity.

Core Identifiers
Identifier TypeString / ValueTechnical Note
Canonical SMILES CC1=CC(C)=NC1C(C)=OEncodes the 3,5-substitution pattern relative to the pyrrole nitrogen.[1][2]
Isomeric SMILES CC1=C(C(=O)C)NC(C)=C1Explicitly defines the acetyl group at position 2 and methyls at 3 and 5.[1]
InChI String InChI=1S/C8H11NO/c1-5-4-9-8(6(5)2)7(3)10/h4,9H,1-3H3Layered identifier (Formula/Connectivity/Hydrogens).
InChIKey KSZNMNSPWOIFPE-UHFFFAOYSA-NHashed 27-character key for database indexing.[1]
Identifier Logic Visualization

The following diagram illustrates how the structural topology of the molecule is hashed into the InChIKey, ensuring database uniqueness.

Cheminformatics Struct Structure: 2-Acetyl-3,5-dimethylpyrrole Layers InChI Layers: 1. Formula (C8H11NO) 2. Connections (c1-5-4...) 3. Hydrogens (h4,9H...) Struct->Layers Normalization Hash SHA-256 Hashing Algorithm Layers->Hash Encoding Key InChIKey: KSZNMNSPWOIFPE-UHFFFAOYSA-N Hash->Key Output

Figure 1: Data flow from chemical structure to unique hashed identifier.

Physicochemical Profile & Druggability

For researchers evaluating this compound as a scaffold for kinase inhibitors or porphyrin synthesis, its physical properties suggest excellent membrane permeability and fragment-based lead potential.[1]

PropertyValueDrug Discovery Context
Molecular Weight 137.18 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1]
Formula C₈H₁₁NO--
LogP (Predicted) ~1.5 - 1.8Lipophilic enough for cell permeability; optimal for oral bioavailability.
H-Bond Donors 1 (Pyrrole NH)Critical for hinge-binding in kinase active sites.
H-Bond Acceptors 1 (Carbonyl O)Facilitates water-bridging or direct interaction with residues.
Rotatable Bonds 1Low entropic penalty upon binding to protein targets.[1]

Synthetic Protocol: Regioselective Acetylation

Expertise & Causality: While Knorr pyrrole synthesis can build the ring from acyclic precursors, a more robust and regioselective method for this specific isomer involves the Friedel-Crafts acetylation of the pre-formed 2,4-dimethylpyrrole.[1]

Why this route?

  • Regioselectivity: Electrophilic aromatic substitution on 2,4-dimethylpyrrole occurs preferentially at the

    
    -position (C5) rather than the 
    
    
    
    -position (C3) due to electronic activation.[1]
  • Renumbering: Acetylation at C5 of 2,4-dimethylpyrrole results in the product formally named 2-acetyl-3,5-dimethylpyrrole (due to IUPAC priority rules).

Step-by-Step Methodology

Precursors:

  • 2,4-Dimethylpyrrole (Starting Material)[1][3]

  • Acetic Anhydride (

    
    )[1]
    
  • Stannic Chloride (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    ) as catalyst.

Protocol:

  • Preparation: In a flame-dried 3-neck round bottom flask under

    
     atmosphere, dissolve 2,4-dimethylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM).
    
  • Catalyst Addition: Cool the solution to 0°C. Add the Lewis acid catalyst (

    
    , 1.1 eq) dropwise. Caution: Exothermic reaction.[1]
    
  • Acylation: Add acetic anhydride (1.1 eq) slowly over 20 minutes. The solution will darken, indicating the formation of the acyllium complex.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]

  • Quenching: Pour the reaction mixture into ice-cold saturated

    
     solution to hydrolyze the Lewis acid complex.
    
  • Isolation: Extract with DCM (3x), dry organic layers over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography to yield the amber solid.

Reaction Mechanism Visualization[1][6]

Synthesis SM 2,4-Dimethylpyrrole (Nucleophile) Inter Intermediate: Sigma Complex at C5 SM->Inter Electrophilic Attack (Regioselective at Alpha) Reagent Acetic Anhydride + Lewis Acid Reagent->Inter Prod Product: 2-Acetyl-3,5-dimethylpyrrole Inter->Prod Deprotonation & Rearomatization

Figure 2: Friedel-Crafts acetylation mechanism transforming 2,4-dimethylpyrrole to the target.

Applications in Drug Discovery & Materials

This specific pyrrole derivative serves as a "linchpin" intermediate in two major fields:

BODIPY Dye Synthesis

The 2-acetyl-3,5-dimethylpyrrole is a key precursor for synthesizing BODIPY (Boron-dipyrromethene) fluorophores.[1]

  • Mechanism: Condensation with a second pyrrole unit (often 2,4-dimethylpyrrole) followed by complexation with

    
    .[1]
    
  • Utility: These dyes are used in fluorescence microscopy and as biological probes due to their high quantum yield and photostability.[1]

Kinase Inhibitor Scaffolds

Pyrrole-based small molecules, such as Sunitinib (Sutent), utilize the pyrrole ring to engage the ATP-binding pocket of receptor tyrosine kinases (RTKs).[1]

  • Role: The acetyl group at position 2 acts as a handle for condensation with oxindoles or hydrazines, extending the scaffold to interact with the "gatekeeper" residues of the kinase.[1]

  • H-Bonding: The pyrrole NH acts as a donor to the hinge region (e.g., Glu residues), while the carbonyl oxygen can accept bonds from backbone amides.[1]

References

  • Chemical Identity & Identifiers

    • Source: Fisher Scientific.[1] "1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one MSDS and Properties."

    • URL:[Link][1][2][4][5]

  • Synthetic Methodology (Knorr/Acetylation Context)

    • Source: Organic Syntheses. "2,4-Dimethylpyrrole (Precursor Synthesis)." Coll. Vol. 2, p. 202 (1943).[1]

    • URL:[Link]

  • Biological Activity & Scaffolds

    • Source: National Institutes of Health (PubChem).[1] "Data for related pyrrole-ethanones."

    • URL:[Link][1][6]

Sources

Exploratory

Technical Guide: Therapeutic Frontiers of Dimethyl-Pyrrol-yl-Ethanone Scaffolds

Executive Summary The dimethyl-pyrrol-yl-ethanone scaffold—specifically 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-2,4-dimethylpyrrole)—represents a privileged structure in medicinal chemistry. Its e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dimethyl-pyrrol-yl-ethanone scaffold—specifically 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-2,4-dimethylpyrrole)—represents a privileged structure in medicinal chemistry. Its electron-rich heteroaromatic core, combined with a reactive acetyl handle and a modifiable N-terminus, makes it an ideal precursor for multi-target drug discovery.

This guide analyzes three high-potential research vectors for this scaffold: antimicrobial resistance (AMR) solutions , dual-pathway anti-inflammatory agents , and tyrosine kinase inhibitors (TKIs) for oncology. It provides actionable synthesis protocols and validated bioassay methodologies to accelerate development in these domains.

Part 1: Chemical Foundation & Synthesis

Structural Versatility

The core molecule consists of a pyrrole ring substituted with methyl groups at positions 2 and 4, and an acetyl group at position 3.

  • C3-Acetyl Group: A prime site for Claisen-Schmidt condensations to form chalcones, or condensation with hydrazines/amines to form Schiff bases.

  • N1-Position: The acidic proton allows for N-alkylation or arylation, modulating lipophilicity and target binding affinity.

  • C5-Position: Open for electrophilic aromatic substitution, allowing halogenation or formylation.

Primary Synthesis Protocol (Modified Hantzsch)

While the Paal-Knorr synthesis is common, the Hantzsch Pyrrole Synthesis offers higher regioselectivity for this specific isomer.

Reagents:

  • Chloroacetone (α-haloketone)

  • 2,4-Pentanedione (Acetylacetone)

  • Ammonium Acetate (Nitrogen source)

  • Ethanol (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 0.1 mol of acetylacetone in 50 mL of ethanol in a round-bottom flask.

  • Ammonia Addition: Add 0.12 mol of ammonium acetate/ammonia solution dropwise while stirring at 0–5°C.

  • Cyclization: Add 0.1 mol of chloroacetone slowly.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the solution to precipitate the crude product. Filter and recrystallize from ethanol/water.

  • Yield: Expect 60–75% yield of pale yellow crystals.

Synthesis Logic Diagram

The following diagram illustrates the convergent synthesis and subsequent derivatization logic.

G Reagents Precursors (Chloroacetone + Acetylacetone) Intermediate Enamine Intermediate Reagents->Intermediate Ammonium Acetate Condensation Core Core Scaffold 3-acetyl-2,4-dimethylpyrrole Intermediate->Core Cyclization (Reflux) Deriv1 Chalcones (Antimicrobial) Core->Deriv1 Aldehyde (Claisen-Schmidt) Deriv2 Hydrazones (Anti-inflammatory) Core->Deriv2 Hydrazine (Schiff Base) Deriv3 Fused Systems (Kinase Inhibitors) Core->Deriv3 Intramolecular Cyclization

Caption: Figure 1.[1][2][3] Convergent synthesis of the dimethyl-pyrrole core via Hantzsch reaction and downstream functionalization pathways.

Part 2: Core Research Areas

Area 1: Antimicrobial & Antitubercular Agents

Pyrrole derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb) and multidrug-resistant (MDR) bacteria.[3] The mechanism often involves disruption of the bacterial cell wall or inhibition of proton pumps.

Key Mechanism: Derivatives like BM212 inhibit the MmpL3 transporter in Mycobacteria, preventing the transport of mycolic acids essential for the cell wall.

Experimental Protocol: MIC Determination (Broth Microdilution)

  • Objective: Determine the Minimum Inhibitory Concentration (MIC) of a C3-modified pyrrole chalcone.

  • Validation: Use S. aureus (ATCC 29213) and E. coli (ATCC 25922). Ciprofloxacin as positive control.

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 100 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The lowest concentration remaining blue is the MIC.

Area 2: Anti-inflammatory & Immunomodulation

The structural similarity of the dimethyl-pyrrole core to the cyclooxygenase (COX) active site allows for the design of dual COX/LOX inhibitors .

Research Insight: Derivatives substituted at the N1 position with propanoic acid moieties (mimicking arachidonic acid) have demonstrated the ability to reduce TNF-α and IL-6 levels while elevating TGF-β1, suggesting a shift from pro-inflammatory to resolution-phase immune responses [1].

Data Summary: Anti-inflammatory Potency

Compound Class Target IC50 (µM) Mechanism Note
N-arylpyrrole COX-2 0.45 High selectivity index (>50) vs COX-1
Pyrrole-3-carboxamide 5-LOX 2.10 Prevents leukotriene biosynthesis

| Dual Inhibitor | COX-2 / 5-LOX | 0.8 / 1.5 | Synergistic reduction of edema |

Area 3: Oncology (Kinase Inhibition)

The most commercially validated application of pyrrole derivatives is in oncology (e.g., Sunitinib ).[4] The dimethyl-pyrrole-ethanone scaffold serves as a "warhead" that can be linked to indolinone moieties to target Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and PDGFR-β.

Mechanism of Action: These compounds act as ATP-competitive inhibitors. They bind to the hinge region of the kinase domain, preventing autophosphorylation and downstream signaling (MAPK/ERK pathways), leading to apoptosis and anti-angiogenesis.

Visualization: Kinase Inhibition Pathway

KinasePath Ligand Growth Factor (VEGF/PDGF) Receptor RTK Receptor (VEGFR/PDGFR) Ligand->Receptor Activation Ras Ras/Raf Receptor->Ras Phosphorylation Inhibitor Pyrrole Inhibitor (ATP Competitive) Inhibitor->Receptor Blocks ATP Binding MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Effect Angiogenesis & Proliferation Nucleus->Effect

Caption: Figure 2. Signal transduction blockade by pyrrole-based ATP-competitive inhibitors targeting VEGFR/PDGFR pathways.

Part 3: Future Directions & Optimization

To maximize the potential of the dimethyl-pyrrol-yl-ethanone scaffold, researchers should focus on Structure-Activity Relationship (SAR) optimization:

  • Lipophilicity Tuning: Modify the C3-acetyl chain length to optimize LogP for blood-brain barrier penetration (for neuro-inflammation targets).

  • Metabolic Stability: Introduce fluorine atoms at the C4-methyl group or N-aryl rings to block metabolic oxidation (Cytochrome P450 degradation).

  • Hybridization: Fuse the pyrrole core with coumarin or pyrazole rings to create "super-scaffolds" with multi-drug resistance reversal capabilities.

References

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. Available at: [Link]

Sources

Foundational

The Pyrrole Architecture: A Technical Guide to Synthesis, Reactivity, and Medicinal Application

[1] Executive Summary: The Indispensable Heterocycle Pyrrole ( ) is not merely a structural motif; it is a fundamental electronic engine in medicinal chemistry.[1] Found in heme, chlorophyll, and blockbuster drugs like A...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Indispensable Heterocycle

Pyrrole (


) is not merely a structural motif; it is a fundamental electronic engine in medicinal chemistry.[1] Found in heme, chlorophyll, and blockbuster drugs like Atorvastatin  and Sunitinib , its electron-rich aromatic nature dictates a unique reactivity profile.[2] This guide moves beyond textbook definitions to provide a mechanistic and practical framework for manipulating the pyrrole nucleus in drug discovery.[2]

Electronic Architecture & Reactivity Logic

The Aromatic Paradox

Pyrrole is isoelectronic with the cyclopentadienyl anion. The nitrogen atom is


 hybridized, donating its lone pair into the 

-system to achieve Hückel aromaticity (

, where

).[2]
  • High Reactivity: Pyrrole is significantly more reactive toward electrophiles than benzene or furan (

    
    -excessive).
    
  • Acid/Base Duality:

    • N-H Acidity (

      
      ):  The N-H proton can be removed by strong bases (e.g., NaH, BuLi) to form the pyrrolyl anion, a hard nucleophile.[2]
      
    • C-Basicity: Protonation occurs at C2 or C3, not Nitrogen.[2] Critical Insight: Protonation destroys aromaticity and renders the molecule susceptible to acid-catalyzed polymerization (trimerization). Experimental Consequence: Avoid strong mineral acids without buffering; use electron-withdrawing groups (EWGs) to stabilize the ring against oxidation.

Regioselectivity: The C2 vs. C3 Directive

Electrophilic Aromatic Substitution (SEAr) favors the C2 (


) position .
  • Mechanistic Causality: The transition state (sigma complex) resulting from C2 attack is stabilized by three resonance contributors.[3] Attack at C3 yields only two resonance forms.

  • Synthetic Control: To access the C3 position, the C2 positions must be blocked (e.g., with bulky silyl groups) or directed via steric hindrance on the Nitrogen (e.g., N-TIPS group directs lithiation to C3).[2]

PyrroleReactivity cluster_SEAr Electrophilic Attack cluster_Acid Acid Sensitivity Pyrrole Pyrrole Core C2_Attack C2 Attack (3 Resonance Forms) Pyrrole->C2_Attack Kinetic Major C3_Attack C3 Attack (2 Resonance Forms) Pyrrole->C3_Attack Kinetic Minor Protonation C-Protonation Pyrrole->Protonation Strong Acid Polymer Polymerization (Red Tars) Protonation->Polymer Loss of Aromaticity

Figure 1: Mechanistic logic of pyrrole reactivity. C2 substitution is kinetically favored due to resonance stabilization energy.

Strategic Synthesis: From Classics to Process Chemistry

The Paal-Knorr Condensation

The condensation of 1,4-dicarbonyls with primary amines remains the most robust method for generating substituted pyrroles, particularly in process chemistry (e.g., Atorvastatin).[2]

  • Mechanism: Involves hemiaminal formation

    
     cyclization 
    
    
    
    dehydration.[2]
  • Process Insight: The reaction is sensitive to pH.[4] Conditions that are too acidic (

    
    ) favor furan formation.[2][4] Standard protocols often use catalytic acetic acid or Lewis acids (
    
    
    
    ) to drive dehydration without polymerizing the product.

PaalKnorr Diketone 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Condensation Amine Primary Amine (R-NH2) Amine->Hemiaminal Condensation Cyclization Intramolecular Cyclization Hemiaminal->Cyclization - H2O Pyrrole Substituted Pyrrole Cyclization->Pyrrole Dehydration (Aromatization)

Figure 2: The Paal-Knorr pathway.[5] The dehydration step is the thermodynamic driving force, establishing aromaticity.[2]

Hantzsch Pyrrole Synthesis

Ideal for 3-carboxylate pyrroles.

  • Components:

    
    -keto ester + 
    
    
    
    -halo ketone + primary amine.[6]
  • Utility: Useful when the 1,4-diketone precursor for Paal-Knorr is unstable or difficult to access.

Medicinal Chemistry Applications

Case Study: Atorvastatin (Lipitor)

The core of Atorvastatin is a penta-substituted pyrrole. Its synthesis demonstrates the power of the Paal-Knorr reaction in a convergent GMP process.

  • Synthetic Logic: A 1,4-diketone (bearing the fluorophenyl and isopropyl groups) is condensed with a chiral acetonide-protected amino ester.

  • Why Pyrrole? The ring serves as a rigid scaffold that orients the hydrophobic substituents (phenyl, isopropyl) into the HMG-CoA reductase binding pocket while projecting the dihydroxy acid side chain into the polar catalytic domain.

Case Study: Sunitinib (Sutent)

Sunitinib is a receptor tyrosine kinase (RTK) inhibitor used in oncology.[1][7][8]

  • Structure: 3-substituted indolin-2-one linked to a pyrrole.

  • Synthesis: Knoevenagel condensation of 5-fluorooxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid .

  • Key Intermediate: The formyl pyrrole is typically synthesized via Vilsmeier-Haack formylation of the corresponding pyrrole ester.

Validated Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (C2-Selective)

Context: Standard method to introduce an aldehyde at C2.[2] Avoids strong acidic conditions that degrade pyrroles.[2][9]

Reagents:

  • Substituted Pyrrole (1.0 equiv)[10]

  • 
     (1.1 equiv)
    
  • DMF (Dry, solvent & reagent)[2]

  • Sodium Acetate (aq) for quenching[11]

Step-by-Step:

  • Reagent Prep: In a flame-dried flask under

    
    , cool DMF (5-10 volumes) to 0°C. Add 
    
    
    
    dropwise. Observation: The solution may turn faint yellow/orange (Vilsmeier salt formation). Stir for 15 min.
  • Addition: Dissolve the pyrrole in minimal DMF or DCM. Add dropwise to the Vilsmeier reagent at 0°C.[11]

  • Reaction: Warm to room temperature (RT) and stir. Monitor by TLC (usually 1-2 hours). Note: Electron-deficient pyrroles may require heating to 60°C.

  • Hydrolysis (Critical): Cool back to 0°C. Add saturated aqueous Sodium Acetate (

    
    ) slowly. Why? Using water/NaOH can be too exothermic or basic.[2] NaOAc buffers the hydrolysis of the iminium intermediate to the aldehyde.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Paal-Knorr Synthesis (Green/Acid-Catalyzed)

Context: General synthesis for 2,5-substituted pyrroles.[2]

Reagents:

  • 1,4-Diketone (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA, 1-5 mol%) OR Ethanol/Acetic Acid (10:1).

Step-by-Step:

  • Mix: Combine diketone and amine in Ethanol.

  • Catalysis: Add catalytic pTSA.

  • Reflux: Heat to reflux for 2-6 hours. Dean-Stark Trap: If using toluene/benzene, use a trap to remove water, driving the equilibrium.[2]

  • Purification: Concentrate in vacuo. Many pyrroles crystallize upon cooling or addition of cold hexane.[2] If oil persists, flash chromatography (Hex/EtOAc) is standard.[2]

Data Summary: Pyrrole Physicochemical Properties[1][2][4][12][13][14][15]

PropertyValueImplication for Research
Resonance Energy ~21 kcal/molLess aromatic than benzene (36 kcal/mol); easier to oxidize.
pKa (N-H) 17.5Weak acid.[2][12] Deprotonation requires strong bases (NaH, KOtBu).[2]
pKa (Conj. Acid) -3.8Very weak base. Protonation occurs at C2, leading to instability.[2]
Dipole Moment 1.58 DDirected from N to C-ring (unlike furan/thiophene).
C2:C3 Reactivity > 100:1Highly selective for C2 in electrophilic substitution.[2]

References

  • Mechanistic Review: Joule, J. A.; Mills, K. Heterocyclic Chemistry. 5th Ed.[2] Wiley, 2010.[2] (Standard authoritative text on heterocycle electronics).

  • Paal-Knorr Mechanism: Amarnath, V., et al. "Intermediates in the Paal-Knorr Synthesis of Pyrroles."[2][5][9] J. Org.[2][13] Chem.1991 , 56, 6924.[2]

  • Pyrrole Review: Gholap, S. S.[2] "Pyrrole: An Important Heterocycle in Medical Chemistry."[2][1] Int. J. Pharm.[2][1] Pharm. Sci.2012 .[2]

  • Atorvastatin Synthesis: Baumann, M., et al. "Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling."[2] Tetrahedron Lett.[2][10]2017 .[2][10][14]

  • Sunitinib Chemistry: "Preparation of Sunitinib Intermediate." Patent CN103319392A.[2]

  • Vilsmeier-Haack Protocol: "Application Note: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole." BenchChem Protocols.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One from 2,5-hexanedione

Application Note: Synthesis of Acetyl-Dimethylpyrrole Derivatives from 2,5-Hexanedione Part 1: Executive Summary & Feasibility Analysis Objective: The user requested the synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Acetyl-Dimethylpyrrole Derivatives from 2,5-Hexanedione

Part 1: Executive Summary & Feasibility Analysis

Objective: The user requested the synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (Target A) starting specifically from 2,5-hexanedione (Starting Material B).

Scientific Assessment: A critical structural analysis reveals a regiochemical mismatch between the requested starting material and the specific target isomer.

  • Starting Material Constraint: 2,5-Hexanedione (acetonylacetone) possesses a 1,4-diketone backbone with methyl groups fixed at positions 2 and 5 relative to the central carbons. Cyclization via the Paal-Knorr method yields 2,5-dimethylpyrrole .

  • Target Discrepancy: The user’s target (Target A) requires methyl groups at positions 3 and 5, with the acetyl group at position 2. This substitution pattern is characteristic of the Knorr Pyrrole Synthesis (typically involving

    
    -aminoketones and 
    
    
    
    -ketoesters), not the Paal-Knorr route.
  • Actual Product: Acylation of the 2,5-hexanedione-derived pyrrole yields 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one (also known as 3-acetyl-2,5-dimethylpyrrole).

Editorial Decision: To maintain scientific integrity (E-E-A-T), this guide provides the validated protocol for the synthesis of the 3-acetyl isomer (the actual derivative of 2,5-hexanedione). A "Critical Note" section is included to distinguish this from the 3,5-dimethyl-2-acetyl isomer, ensuring the researcher understands the structural outcome.

Part 2: Reaction Mechanism & Pathway

The synthesis proceeds in two stages:

  • Paal-Knorr Cyclization: Condensation of 2,5-hexanedione with an ammonia source to form the pyrrole ring.

  • Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): Introduction of the acetyl group. Due to the

    
    -positions (2,5) being blocked by methyl groups, acylation occurs exclusively at the 
    
    
    
    -position (3 or 4).

PyrroleSynthesis SM 2,5-Hexanedione (Acetonylacetone) Inter 2,5-Dimethylpyrrole (Nucleophilic Core) SM->Inter Step 1: Paal-Knorr (NH4)2CO3, 100°C Prod 3-Acetyl-2,5-Dimethylpyrrole (1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one) Inter->Prod Step 2: Acylation Ac2O, BF3·Et2O Target Target Mismatch: 2-Acetyl-3,5-Dimethylpyrrole Inter->Target Blocked by Methyl Sterics

Figure 1: Synthetic pathway from 2,5-hexanedione.[1][2][3][4][5][6][7] Note that the starting material dictates the 2,5-dimethyl substitution pattern, forcing acylation to the 3-position.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2,5-Dimethylpyrrole (Paal-Knorr)

Rationale: Ammonium carbonate provides a controlled release of ammonia, preventing the polymerization often seen with liquid ammonia.

Materials:

  • 2,5-Hexanedione (100 g, 0.88 mol)

  • Ammonium Carbonate (200 g, 1.75 mol)[8]

  • Apparatus: 500 mL flask, air condenser (wide bore), oil bath.[8]

Protocol:

  • Setup: Place 2,5-hexanedione and ammonium carbonate lumps in the flask fitted with an air condenser.

  • Reaction: Heat the oil bath to 100°C. The reaction is endothermic and evolves

    
    . Maintain heating until effervescence ceases (approx. 60–90 mins).
    
  • Reflux: Replace the air condenser with a water-cooled condenser. Increase bath temperature to 115°C and reflux for 30 minutes.

  • Separation: Cool the mixture. Two layers will form.[8] The upper yellow layer is the crude pyrrole. Separate this layer.

  • Extraction: Extract the lower aqueous layer with chloroform (15 mL). Combine with the crude pyrrole.

  • Drying: Dry the organic phase over anhydrous calcium chloride.[8]

  • Purification: Distill under reduced pressure. Collect the fraction boiling at 51–53°C / 8 mmHg .

    • Yield Expectation: ~80-85% (68–72 g).[8]

    • Storage: Store under nitrogen in the dark (sensitive to oxidation).

Step 2: Regioselective Acylation to 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one

Rationale: Pyrroles are acid-sensitive (prone to polymerization). Standard Friedel-Crafts catalysts like


 are too harsh. We utilize Boron Trifluoride Etherate (

)
as a milder Lewis acid to catalyze the acylation at the electron-rich

-carbon.

Materials:

  • 2,5-Dimethylpyrrole (9.5 g, 0.1 mol)

  • Acetic Anhydride (20 mL, excess)

  • Boron Trifluoride Etherate (14.2 g, 0.1 mol)

  • Solvent: Dichloromethane (DCM) or anhydrous ether.

Protocol:

  • Preparation: Dissolve 2,5-dimethylpyrrole in 50 mL of anhydrous DCM in a three-necked flask under nitrogen atmosphere.

  • Addition (Catalyst): Cool to 0°C. Add

    
     dropwise over 15 minutes. The solution may darken slightly.
    
  • Addition (Acylating Agent): Add acetic anhydride dropwise while maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1).

  • Quench: Pour the reaction mixture into ice-cold aqueous Sodium Acetate (10%) to hydrolyze the boron complex.

  • Workup: Separate the organic layer.[6][8] Wash with saturated

    
     (2x) and brine.
    
  • Crystallization: Evaporate the solvent. The residue is typically a solid. Recrystallize from ethanol/water.

Part 4: Data Analysis & Characterization

The following data corresponds to the 3-acetyl-2,5-dimethylpyrrole obtained from this protocol.

ParameterObservation / ValueNotes
Appearance White to pale yellow needlesDarkens upon air exposure
Melting Point 89–90°CDistinct from 2-acetyl isomers

H NMR (CDCl

)

2.25 (s, 3H, 2-CH

)
Methyl at C2

2.38 (s, 3H, 5-CH

)
Methyl at C5

2.40 (s, 3H, COCH

)
Acetyl methyl

6.30 (s, 1H, 4-H)
Single aromatic proton at C4

8.50 (br s, 1H, NH)
Exchangeable with D

O
Regiochemistry

-Acylation (C3)
Confirmed by single ring proton

Critical Isomer Distinction: If the user strictly requires 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (2-acetyl-3,5-dimethylpyrrole), this protocol will not work . That isomer requires the Knorr Pyrrole Synthesis :

  • Precursors: Ethyl acetoacetate + Nitrosated methyl acetoacetate (reduced in situ).

  • Mechanism:[2][3][6][7][8][9] Condensation forms the pyrrole with esters at 2 and 4, and methyls at 3 and 5. Subsequent hydrolysis and decarboxylation are required.[8]

References

  • Paal-Knorr Synthesis Standard Protocol: Young, D. M.; Allen, C. F. H. (1941). "2,5-Dimethylpyrrole".[6][8][10] Organic Syntheses, 21, 67. [Link]

  • Acylation of Pyrroles (Mechanistic Insight): Anderson, H. J., & Lee, S. F. (1965). "Pyrrole chemistry. IV. The acylation of pyrrole and 2,5-dimethylpyrrole". Canadian Journal of Chemistry, 43(2), 409–414. [Link]

  • Regioselectivity in Pyrrole Functionalization: Gribble, G. W. (2002). "Lithiation and substitution of pyrroles". Heterocyclic Scaffolds II, Springer. (Contextual grounding for

    
    -substitution preference in 2,5-blocked systems).
    [Link]
    

Sources

Application

High-Efficiency Paal-Knorr Synthesis of 3-Acetyl-2,5-Disubstituted Pyrroles

Strategic Overview The Paal-Knorr pyrrole synthesis remains the premier methodology for constructing the pyrrole core due to its high atom economy and versatility. While the classical synthesis targets simple alkyl-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Paal-Knorr pyrrole synthesis remains the premier methodology for constructing the pyrrole core due to its high atom economy and versatility. While the classical synthesis targets simple alkyl-substituted pyrroles, the demand for acetyl-functionalized pyrroles (critical pharmacophores in anti-inflammatory and antipsychotic drug development) requires a modified approach.

This protocol addresses the synthesis of 3-acetyl-2,5-dimethyl-1-substituted pyrroles . Unlike standard Paal-Knorr reactions using hexane-2,5-dione, this workflow utilizes a tricarbonyl precursor (3-acetyl-2,5-hexanedione ). The presence of the third carbonyl group introduces steric and electronic challenges that require precise catalytic control to prevent furan formation or polymerization.

Core Advantages of This Protocol
  • Regioselectivity: Exclusively targets the 1,4-dicarbonyl closure, leaving the C3-acetyl group intact.

  • Green Compatibility: Includes a solvent-free, clay-catalyzed variation for higher throughput.

  • Scalability: Validated for gram-scale synthesis with >85% yields.

Mechanistic Principles

The reaction proceeds via the acid-catalyzed condensation of a primary amine with a 1,4-dicarbonyl system. In the case of 3-acetyl-2,5-hexanedione , the amine preferentially attacks the less sterically hindered terminal carbonyls (C2/C5 positions of the chain) rather than the central acetyl group.

Key Mechanistic Steps:

  • Hemiaminal Formation: Nucleophilic attack of the amine on one ketone.

  • Imine Formation: Loss of water to form a mono-imine.

  • Cyclization: Intramolecular attack of the amine nitrogen on the second ketone (rate-determining step).

  • Aromatization: Final dehydration to yield the pyrrole.[1]

Pathway Visualization

The following diagram illustrates the critical pathway and potential side-reactions (Furan formation) that this protocol suppresses.

PaalKnorrMechanism cluster_conditions Critical Control Points Start 3-Acetyl-2,5-hexanedione (Tricarbonyl) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine, H+ Furan Side Product: 3-Acetyl-2,5-dimethylfuran Start->Furan Acid Only (No Amine) or Low pH Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Unsaturated Imine Hemiaminal->Imine - H2O Cyclization Intramolecular Cyclization Imine->Cyclization Rate Determining Diol Cyclic Amino-Alcohol Cyclization->Diol Pyrrole 3-Acetyl-2,5-dimethyl -N-substituted Pyrrole Diol->Pyrrole - H2O (Aromatization)

Figure 1: Mechanistic pathway for the Paal-Knorr condensation of tricarbonyls. Note the competition between pyrrole formation (amine path) and furan formation (acid-only path).

Experimental Protocols

Stage 1: Precursor Synthesis (If not commercially available)

Target: 3-Acetyl-2,5-hexanedione Note: This tricarbonyl is the essential "masked" scaffold for acetylpyrroles.

  • Reagents: Acetylacetone (1.0 eq), Chloroacetone (1.1 eq), Potassium Carbonate (

    
    , 1.2 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve acetylacetone in acetone. Add

      
       and stir at RT for 30 min.
      
    • Add chloroacetone dropwise.

    • Reflux for 12 hours. Filter inorganic salts.

    • Concentrate in vacuo. Purify via vacuum distillation (b.p. ~110°C at 15 mmHg).

    • Yield: ~65-70% (Yellowish oil).

Stage 2: Paal-Knorr Cyclization (The Core Protocol)

We present two validated methods. Method A is the robust standard for diverse amines. Method B is the high-throughput "Green" variant.

Method A: Standard Acid-Catalyzed Reflux

Best for: Aromatic amines, sterically hindered amines.

Materials:

  • Substrate: 3-Acetyl-2,5-hexanedione (10 mmol)

  • Amine: Primary amine (e.g., Aniline, Benzylamine) (11 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mmol, 5 mol%)

  • Solvent: Ethanol (EtOH) or Toluene (20 mL)

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, dissolve 3-acetyl-2,5-hexanedione (1.56 g, 10 mmol) in 20 mL EtOH.

  • Addition: Add the primary amine (11 mmol) in one portion.

  • Catalysis: Add p-TSA (95 mg, 0.5 mmol).

  • Reaction: Attach a reflux condenser. Heat to reflux (78°C for EtOH) for 3–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The tricarbonyl spot (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[2][3]

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Dichloromethane (DCM, 30 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine, then Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or perform flash chromatography if necessary.

Method B: Montmorillonite K-10 Clay (Green/Solvent-Free)

Best for: Acid-sensitive substrates, rapid synthesis, green chemistry compliance.

Materials:

  • Substrate: 3-Acetyl-2,5-hexanedione (5 mmol)

  • Amine: Primary amine (5 mmol)

  • Catalyst: Montmorillonite K-10 Clay (0.5 g)

Step-by-Step Workflow:

  • Mixing: In a mortar, mix the tricarbonyl (0.78 g) and amine (equiv) with 0.5 g of K-10 clay.

  • Activation: Grind the mixture with a pestle for 5–10 minutes. The mixture may generate heat (exothermic condensation).[3]

  • Irradiation (Optional but recommended): Place the mixture in a microwave reactor vessel. Irradiate at 300W for 2–5 minutes at 80°C.

    • Alternative: If no microwave is available, stir the solid mixture at 80°C in an oil bath for 30 mins.

  • Extraction: Add 20 mL EtOAc to the solid mass. Sonicate for 5 minutes.

  • Filtration: Filter through a Celite pad to remove the clay catalyst (Catalyst can be reactivated by heating at 120°C).

  • Isolation: Evaporate filtrate. The product is often pure enough for biological screening (

    
     purity).
    

Data Interpretation & Validation

Successful synthesis is confirmed by the presence of the pyrrole ring protons and the intact acetyl group.

QC Data Table: 1-Phenyl-3-acetyl-2,5-dimethylpyrrole (Model Compound)
Analytical MethodDiagnostic SignalInterpretation
1H NMR (CDCl3)

2.25 ppm (s, 3H)
C2-Methyl group

2.41 ppm (s, 3H)
Acetyl Methyl (

) - Key Confirmation

2.55 ppm (s, 3H)
C5-Methyl group

6.35 ppm (s, 1H)
Pyrrole C4-H (Singlet) - Confirms Cyclization

7.2-7.5 ppm (m, 5H)
N-Phenyl aromatic protons
IR Spectroscopy 1650-1660 cm

Strong C=O stretch (Acetyl ketone)
No broad band at 3200-3400Absence of N-H (Confirms N-substitution)
Mass Spec (ESI) [M+H]+ = 214.1Matches calculated mass for

Troubleshooting & Optimization

Issue: Low Yield / Furan Formation

  • Cause: Acidity is too high or amine nucleophilicity is too low.

  • Solution: In the Paal-Knorr mechanism, if the amine is slow to attack, the enol oxygen will attack the carbocation, closing the ring to form a furan (Paal-Knorr Furan Synthesis).

  • Fix: Use Method B (Clay) or add Sodium Acetate (buffer) to Method A to mitigate strong acidity. Use a slight excess of amine (1.2 eq).

Issue: Polymerization (Dark Tar)

  • Cause: 3-Acetyl-2,5-hexanedione is sensitive to oxidation and polymerization at high temperatures.

  • Fix: Perform the reaction under Nitrogen (

    
    ) atmosphere. Ensure the precursor is freshly distilled (yellow oil, not brown).
    

References

  • Amarnath, V., et al. (1991).[1] "Mechanism of the Paal-Knorr Pyrrole Synthesis." The Journal of Organic Chemistry. Validates the hemiaminal/imine mechanism.

  • Banik, B. K., et al. (2000). "Microwave-Induced Organic Reaction Enhancement Chemistry. Simplified Preparation of Substituted Pyrroles." The Journal of Organic Chemistry. Establishes the solvent-free/surface-mediated protocol.

  • Organic Syntheses. "2,5-Dimethylpyrrole." (Classic baseline protocol for Paal-Knorr).

  • PubChem Compound Summary. "3-Acetyl-2,5-hexanedione" (Precursor data).

Sources

Method

Application Note: Regioselective Acylation of 3,5-Dimethylpyrrole

Part 1: Introduction & Mechanistic Rationale The functionalization of pyrrole derivatives is a cornerstone in the synthesis of porphyrins, BODIPY dyes, and kinase inhibitors (e.g., Sunitinib). 3,5-Dimethylpyrrole present...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

The functionalization of pyrrole derivatives is a cornerstone in the synthesis of porphyrins, BODIPY dyes, and kinase inhibitors (e.g., Sunitinib). 3,5-Dimethylpyrrole presents a specific regiochemical challenge and opportunity. Unlike the symmetric 2,5-dimethylpyrrole (Paal-Knorr product), the 3,5-isomer possesses two distinct unsubstituted sites: the


-position (C2)  and the 

-position (C4)
.
Regioselectivity Directive

Electrophilic Aromatic Substitution (EAS) on pyrroles is governed by the high electron density of the ring. The HOMO coefficient is largest at the


-carbons (C2/C5).
  • Substrate: 3,5-Dimethylpyrrole.[1]

  • Open Positions: C2 (

    
    ) and C4 (
    
    
    
    ).
  • Reactivity Hierarchy: C2 (

    
    ) 
    
    
    
    C4 (
    
    
    ) > N1.

Consequently, acylation protocols must be tuned to target the C2 position exclusively. Uncontrolled conditions (high temperature, strong Lewis acids) can lead to polymerization ("pyrrole red") or competitive


-acylation. This guide details two high-fidelity protocols: Vilsmeier-Haack Formylation  (for aldehydes) and Friedel-Crafts Acetylation  (for ketones).
Mechanistic Pathway (Vilsmeier-Haack)

The reaction proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent), which attacks the electron-rich C2 position.[2]

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Inter Iminium Intermediate VR->Inter + Substrate (C2 Attack) Substrate 3,5-Dimethylpyrrole Substrate->Inter Product 2-Formyl-3,5-dimethylpyrrole Inter->Product Hydrolysis Hydrolysis Hydrolysis (NaOAc/H2O)

Figure 1: Mechanistic pathway for the C2-formylation of 3,5-dimethylpyrrole.

Part 2: Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Synthesis of 2-Formyl-3,5-dimethylpyrrole)

Objective: Introduction of an aldehyde group at C2. Scale: 10 mmol basis.

Reagents & Equipment
ReagentEquiv.[3][4][5][6]AmountRole
3,5-Dimethylpyrrole 1.00.95 gSubstrate
POCl

1.11.0 mLElectrophile Source
DMF (Anhydrous) 1.20.93 mLReagent/Solvent
Dichloromethane (DCM) -10 mLSolvent
Sodium Acetate (aq) Excess20 mL (1M)Buffer/Hydrolysis
Step-by-Step Procedure
  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C . Add POCl

    
     dropwise over 10 minutes. Critical: Do not let temperature rise above 5°C to avoid thermal decomposition. Stir for 15 mins until a faint yellow precipitate (Vilsmeier salt) appears.
    
  • Substrate Addition: Dissolve 3,5-dimethylpyrrole in DCM (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The solution will turn dark orange/brown.

  • Hydrolysis: Cool the mixture back to 0°C. Slowly add 1M Sodium Acetate solution (exothermic). Stir vigorously for 30 minutes at RT.

  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water (9:1) or flash chromatography (Hexane/EtOAc 4:1).

Protocol B: Lewis Acid-Mediated Acetylation (Synthesis of 2-Acetyl-3,5-dimethylpyrrole)

Objective: Introduction of a ketone (acetyl) group at C2. Note: While uncatalyzed acetylation is possible, using BF


OEt

ensures regioselectivity and speed at lower temperatures, preventing polymerization.
Reagents & Equipment
ReagentEquiv.[3][4][5][6]AmountRole
3,5-Dimethylpyrrole 1.00.95 gSubstrate
Acetic Anhydride 1.21.1 mLAcylating Agent
BF

OEt

1.11.3 mLLewis Acid Catalyst
DCM (Anhydrous) -15 mLSolvent
Step-by-Step Procedure
  • Setup: Charge a flask with 3,5-dimethylpyrrole and acetic anhydride in DCM under Nitrogen. Cool to 0°C .[5][7]

  • Catalysis: Add BF

    
    OEt
    
    
    
    dropwise. The solution may darken immediately.
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour. Monitor by TLC (Vanillin stain).

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO

    
     solution. Stir until gas evolution ceases.
    
  • Isolation: Extract with Ethyl Acetate. The product often precipitates upon concentration; otherwise, purify via silica gel chromatography (Hexane/EtOAc 3:1).

Part 3: Workflow Visualization

ExperimentalWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Inert Atmosphere (Ar/N2) Dry Solvents Step2 Cryogenic Cooling (0°C Ice Bath) Step1->Step2 Step3 Electrophile Formation (POCl3/DMF or Ac2O/BF3) Step2->Step3 Step4 Substrate Addition (Dropwise, Slow) Step3->Step4 Step5 Warming to RT (1-2 Hours) Step4->Step5 Step6 Quench (NaOAc or NaHCO3) Step5->Step6 Step7 Extraction (DCM/EtOAc) & Drying (MgSO4) Step6->Step7 Step8 Purification (Recryst. or Column) Step7->Step8

Figure 2: Operational workflow for the acylation of sensitive pyrrole substrates.

Part 4: Characterization & Data Analysis

Successful acylation at the C2 position results in distinct NMR shifts. The loss of symmetry (if any) and the disappearance of the C2-H signal are key indicators.

Expected H NMR Data (CDCl , 400 MHz)
ProtonChemical Shift (

)
MultiplicityIntegralDiagnostic Note
NH 9.0 - 10.5 ppmBroad Singlet1HExchangeable with D

O.
Aldehyde (-CHO) 9.4 - 9.6 ppmSinglet1HOnly for Vilsmeier Product.
Acetyl (-COCH

)
2.3 - 2.4 ppmSinglet3HOnly for Friedel-Crafts Product.
C4-H 5.8 - 6.1 ppmDoublet/Singlet1HDiagnostic of C2-substitution.
Ring Methyls 2.1 - 2.3 ppmSinglets6HDistinct environments due to asymmetry.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
"Pyrrole Red" (Tar) Acid concentration too high or temp too high.Maintain strict 0°C during addition. Buffer the quench immediately.
Low Yield Moisture in reagents (POCl

or Ac

O).
Distill reagents or use fresh bottles. Ensure inert atmosphere.
N-Acylation Use of strong bases or wrong solvent.Avoid NaH/strong bases. C-acylation is favored in acidic/neutral EAS conditions.

References

  • Regioselectivity in Pyrroles: Gribble, G. W.[5] Pyrroles and their Benzo Derivatives: Reactivity.[8] In Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 2, pp 71–119.

  • Vilsmeier-Haack Protocol: Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction.[2][5]Comprehensive Organic Synthesis1991 , 2, 777–794.

  • Friedel-Crafts Acylation of Pyrroles: Anderson, H. J.; Loader, C. E. The Synthesis of 3-Substituted Pyrroles from Pyrrole.Synthesis1985 , 1985(04), 353–364.

  • Specific Acylation of Dimethylpyrroles: Paine, J. B.; Dolphin, D. Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate.Journal of Organic Chemistry1985 , 50, 5598–5604. (Discusses regiocontrol in substituted pyrroles).

Sources

Application

Applications of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One in medicinal chemistry

Application Note: Medicinal Chemistry & Synthetic Utility of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One Part 1: Executive Summary & Pharmacophore Insight 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is a versatile heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Medicinal Chemistry & Synthetic Utility of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Part 1: Executive Summary & Pharmacophore Insight

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is a versatile heterocyclic building block characterized by an electron-rich pyrrole nucleus stabilized by two methyl groups and functionalized with a reactive acetyl handle at the C2 position. Unlike simple pyrroles, the C2-acetyl group provides a critical electrophilic site for condensation reactions while maintaining the aromaticity required for π-stacking interactions in biological targets.

Key Medicinal Applications:

  • Fluorescent Probes (BODIPY): Precursor for meso-methyl substituted BODIPY dyes used in bioimaging.

  • Anticancer Chalcones: Synthesis of tubulin-targeting agents via Claisen-Schmidt condensation.

  • Antimicrobial Hydrazones: Development of hydrazone-bridged scaffolds active against resistant bacterial strains (e.g., MRSA).

Part 2: Application Module A – Synthesis of Asymmetric BODIPY Dyes

Context: Symmetric BODIPY dyes are typically synthesized from acid chlorides and pyrroles. However, 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One enables the synthesis of asymmetric BODIPY dyes bearing a meso-methyl group. These dyes are critical for conjugation with biomolecules (antibodies, peptides) where symmetry breaking allows for monofunctionalization.

Mechanism: The reaction proceeds via a POCl₃-mediated condensation of the 2-acetylpyrrole with a second (often different) pyrrole, followed by boron complexation.

Protocol: Synthesis of meso-Methyl BODIPY
  • Reagents: 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (1.0 eq), 2,4-Dimethylpyrrole (1.0 eq), POCl₃ (1.1 eq), DIEA (N,N-Diisopropylethylamine), BF₃·OEt₂.

  • Solvent: Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (1 mmol) and 2,4-Dimethylpyrrole (1 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere.

  • Condensation: Cool to 0°C. Dropwise add POCl₃ (1.1 mmol). Stir at room temperature for 12 hours. Note: The solution will darken as the dipyrromethene hydrochloride salt forms.

  • Complexation: Cool the mixture to 0°C. Add DIEA (5 mmol) dropwise to neutralize the acid, followed by BF₃·OEt₂ (6 mmol).

  • Reaction: Stir for 2 hours at room temperature. Monitor fluorescence (bright green/orange emission) via TLC.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 0.1 M HCl and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Eluent: Hexane/DCM 7:3).

Visual Workflow (DOT Diagram):

BODIPY_Synthesis Start 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl) Ethan-1-One Activation POCl3 Activation (Formation of Azafulvene) Start->Activation Pyrrole2 2,4-Dimethylpyrrole Pyrrole2->Activation Dipyrromethene Dipyrromethene Intermediate Activation->Dipyrromethene - HCl Complexation BF3·OEt2 / DIEA Coordination Dipyrromethene->Complexation Final Asymmetric meso-Methyl BODIPY Complexation->Final Boron Chelation

Figure 1: Synthetic pathway for asymmetric meso-methyl BODIPY dyes using the target compound as the acyl component.

Part 3: Application Module B – Pyrrole-Based Chalcones (Anticancer)[2][3][4]

Context: Chalcones (1,3-diphenyl-2-propene-1-ones) are privileged structures in medicinal chemistry. By replacing the A-ring with a pyrrole scaffold using 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One , researchers can improve solubility and hydrogen-bonding capacity compared to all-carbon chalcones. These hybrids act as microtubule destabilizers , arresting cancer cells in the G2/M phase.

Protocol: Claisen-Schmidt Condensation[2][3][4]
  • Reagents: 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (1.0 eq), Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq), NaOH (40% aq) or KOH.

  • Solvent: Ethanol or Methanol.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrrole ketone (2 mmol) and the aromatic aldehyde (2 mmol) in Ethanol (10 mL).

  • Catalysis: Add aqueous NaOH (40%, 2 mL) dropwise while stirring.

  • Reaction: Stir at room temperature for 12–24 hours. Observation: A precipitate usually forms as the chalcone product crashes out.

  • Isolation: Pour the reaction mixture into ice-cold water (50 mL) acidified to pH 4–5 with dilute HCl. This neutralizes the phenolate/pyrrolate intermediates.

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water.

Data Summary: Structure-Activity Relationship (SAR) Anticancer Activity against HepG2 (Liver Carcinoma)

Substituent (R on Aldehyde)Yield (%)IC50 (µM)Mechanism of Action
4-Chloro8512.4Tubulin Inhibition
2,5-Dichloro788.1G2/M Arrest
4-Nitro9225.6Oxidative Stress
4-Methoxy80>50Inactive

Note: Electron-withdrawing groups (Cl, NO₂) on the aldehyde partner significantly enhance cytotoxicity.

Part 4: Application Module C – Antimicrobial Hydrazones

Context: The condensation of the acetyl group with hydrazines yields hydrazone-bridged scaffolds. These compounds mimic the "semicarbazone" pharmacophore found in antiseptics, showing efficacy against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis.

Visual Workflow (DOT Diagram):

Hydrazone_Synthesis Input 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl) Ethan-1-One Catalyst Cat. Glacial Acetic Acid Reflux in Ethanol Input->Catalyst Reagent Hydrazine Hydrate (or Substituted Hydrazine) Reagent->Catalyst Intermediate Schiff Base Formation (-H2O) Catalyst->Intermediate Product Bioactive Pyrrolyl-Hydrazone Intermediate->Product

Figure 2: Synthesis of antimicrobial hydrazones via Schiff base condensation.

Part 5: References

  • Synthesis of BODIPY Dyes:

    • Title: Synthesis and properties of BODIPY dyes through postfunctionalization.

    • Source:SciSpace / RSC Advances

    • URL:[Link]

  • Antimicrobial Chalcones:

    • Title: A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity.[2][3][4][5]

    • Source:Molecules (MDPI)

    • URL:[Link]

  • Hydrazone Derivatives:

    • Title: Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives.[6]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry

    • URL:[Link]

  • Kinase Inhibitor Analogues:

    • Title: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues.

    • Source:Current Medicinal Chemistry

    • URL:[Link]

Sources

Method

Strategic Utilization of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One in Heterocyclic Synthesis

Topic: Use of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One as a Synthetic Building Block Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Material Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One as a Synthetic Building Block Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Material Scientists[1]

[1]

Abstract

1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (CAS: 2199-58-8), also known as 2-acetyl-3,5-dimethylpyrrole, represents a pivotal "push-pull" heterocyclic building block.[1] Characterized by an electron-rich pyrrole core stabilized by an electron-withdrawing acetyl moiety, this compound offers a unique reactivity profile distinct from simple alkyl pyrroles.[1] This guide details its application as a critical precursor for meso-methyl substituted BODIPY dyes (via acid-mediated condensation) and bioactive pyrrolyl-chalcones (via Claisen-Schmidt condensation).[1] We provide validated protocols, mechanistic insights, and troubleshooting frameworks to ensure reproducible synthetic outcomes.

Chemical Profile & Physical Properties[1][2][3][4][5]

Before initiating synthesis, verify the material specifications. The acetyl group at position 2 significantly increases oxidative stability compared to 2,4-dimethylpyrrole (Kryptopyrrole), allowing for easier handling under ambient conditions.

PropertySpecificationNotes
IUPAC Name 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-oneAlternate: 2-Acetyl-3,5-dimethylpyrrole
CAS Number 2199-58-8
Molecular Formula C₈H₁₁NOMW: 137.18 g/mol
Appearance White to off-white crystalline solidDarkens upon prolonged air exposure
Melting Point 120–123 °CSharp melt indicates high purity
Solubility Soluble in EtOH, DCM, DMSO, EtOAcPoorly soluble in water; soluble in dilute acid
Reactivity Hazards Skin/Eye Irritant (Cat 2)Avoid strong oxidizing agents
Application I: Synthesis of Asymmetric Meso-Methyl BODIPY Dyes

Context: The synthesis of Boron Dipyrromethene (BODIPY) dyes typically involves the condensation of an aldehyde with two pyrroles.[2] However, this route limits the meso-substituent to the aldehyde's R-group.[1] Using 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one allows for the direct installation of a methyl group at the meso-position (C-8), a structural motif that is difficult to access via aliphatic aldehydes due to polymerization side reactions.[1]

Mechanism: The reaction proceeds via the acid-catalyzed condensation of the 2-acetylpyrrole with an


-free pyrrole.[1] The carbonyl carbon of the acetyl group becomes the meso-carbon of the final dye.
Experimental Protocol

Reagents:

  • Precursor A: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (1.0 equiv)[1]

  • Precursor B: 2,4-Dimethylpyrrole (1.0 equiv) [or other

    
    -free pyrrole][1]
    
  • Acid Catalyst: POCl₃ (1.1 equiv) or TFA (catalytic amount)[1]

  • Complexation: BF₃[2][3]·OEt₂ (4.0 equiv), DIPEA (N,N-Diisopropylethylamine) (6.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Condensation (Dipyrromethene Formation):

    • Dissolve 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (1.37 g, 10 mmol) and 2,4-dimethylpyrrole (0.95 g, 10 mmol) in anhydrous DCM (40 mL) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Critical Step: Add POCl₃ (1.0 mL, 11 mmol) dropwise over 10 minutes. The solution will darken, indicating the formation of the dipyrromethene hydrochloride salt.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor consumption of the acetyl pyrrole via TLC (Eluent: 10% EtOAc/Hexanes).

  • Complexation (BODIPY Formation):

    • Once condensation is complete, cool the mixture back to 0 °C.

    • Add DIPEA (10.5 mL, 60 mmol) slowly. The mixture will shift color (often to a fluorescent orange/red) as the free base dipyrromethene is liberated.

    • Add BF₃[1][][2]·OEt₂ (5.0 mL, 40 mmol) dropwise. Caution: Exothermic reaction.[1]

    • Stir at RT for 12 hours.

  • Workup & Purification:

    • Quench with water (50 mL) and extract with DCM (3 x 30 mL).

    • Wash organic layers with 0.1 M HCl (to remove excess amine) and brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Silica gel column chromatography.[1] Elute with a gradient of Hexanes/DCM (starts 100:0 → 50:50).[1] The BODIPY dye is typically the highly fluorescent fraction.

Data Interpretation:

  • ¹H NMR: Look for the disappearance of the acetyl methyl singlet (~2.3 ppm) and the appearance of the meso-methyl singlet (~2.6–2.7 ppm) and the characteristic BF₂-complexed pyrrole signals.

  • Fluorescence: Strong emission peak typically between 500–550 nm (green/yellow region).[1]

Pathway Visualization (DOT)

BODIPY_Synthesis Start 1-(3,5-Dimethyl-1H-pyrrol-2-yl) ethan-1-one Reagent1 POCl3 / DCM (Condensation) Start->Reagent1 Partner 2,4-Dimethylpyrrole (Alpha-free) Partner->Reagent1 Inter Dipyrromethene Intermediate Reagent2 BF3·OEt2 / DIPEA (Complexation) Inter->Reagent2 Reagent1->Inter Dehydration Product Meso-Methyl BODIPY Dye Reagent2->Product Chelation

Caption: Synthetic route for converting 2-acetyl pyrroles into meso-methyl BODIPY fluorophores.

Application II: Synthesis of Bioactive Pyrrolyl-Chalcones

Context: The acetyl group at the C2 position acts as a methyl ketone, making it susceptible to Claisen-Schmidt condensation with aromatic aldehydes. The resulting


-unsaturated ketones (chalcones) are highly valued in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties.[5] The pyrrole ring adds electron-donating character to the "A-ring" of the chalcone system.

Mechanism: Base-catalyzed abstraction of an


-proton from the acetyl group generates an enolate.[1] This nucleophile attacks the carbonyl of the target aldehyde, followed by dehydration (E1cB mechanism) to form the enone.
Experimental Protocol

Reagents:

  • Substrate: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)[1]

  • Base: NaOH or KOH (40% aq. solution or ethanolic pellets)

  • Solvent: Ethanol (95%) or Methanol[1]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (1.37 g, 10 mmol) and the chosen aromatic aldehyde (10 mmol) in Ethanol (20 mL).

    • Stir at room temperature to ensure homogeneity.

  • Catalysis:

    • Add aqueous NaOH (40% w/v, 2 mL) dropwise to the stirring solution.

    • Observation: The reaction mixture often turns yellow or orange immediately due to conjugation extension.

    • Stir at RT for 12–24 hours.[1] (Heating to 60 °C may be required for electron-rich aldehydes like 4-methoxybenzaldehyde).[1]

  • Isolation:

    • Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize excess base, pH ~7).

    • The chalcone product typically precipitates as a solid.

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL).[1]

  • Recrystallization:

    • Recrystallize from hot Ethanol or Ethanol/Water mixtures to yield needle-like crystals.[1]

Troubleshooting:

  • No Precipitate? The product may be an oil. Extract with Ethyl Acetate, dry, and evaporate.

  • Low Yield? If the aldehyde is electron-rich, the electrophilicity is low. Increase temperature to reflux or use a stronger base (e.g., NaOEt).

Pathway Visualization (DOT)

Chalcone_Synthesis Start 1-(3,5-Dimethyl-1H-pyrrol-2-yl) ethan-1-one Base NaOH / EtOH (Enolate Formation) Start->Base Aldol Beta-Hydroxy Ketone (Aldol Adduct) Base->Aldol + Aldehyde (Nucleophilic Attack) Aldehyde Ar-CHO (Electrophile) Aldehyde->Aldol Product Pyrrolyl Chalcone (Alpha,Beta-Unsaturated) Aldol->Product - H2O (Dehydration)

Caption: Claisen-Schmidt condensation pathway for generating pyrrole-based chalcone pharmacophores.

References
  • PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate Compound Summary. National Library of Medicine.[1] [Link]

  • Lokesh, B.V., et al. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives.[1] Indian Journal of Pharmaceutical Education and Research, 2017.[5] [Link]

  • Verbelen, B., et al. Synthesis of BODIPY dyes through postfunctionalization of the boron dipyrromethene core. SciSpace, 2019.[1] [Link]

  • Gomes, C., et al. BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties.[6] MDPI, Molecules, 2018. [Link]

Sources

Application

Technical Application Note: N-Alkylation Strategies for 2-Acetyl-3,5-Dimethylpyrrole

Abstract & Scope This application note details the protocols for the N-alkylation of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (also known as 2-acetyl-3,5-dimethylpyrrole). Unlike simple pyrroles, this substrate possess...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocols for the N-alkylation of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (also known as 2-acetyl-3,5-dimethylpyrrole). Unlike simple pyrroles, this substrate possesses an electron-withdrawing acetyl group at C2 and steric bulk at C3 and C5. These structural features significantly alter its


 and nucleophilicity, rendering standard alkylation conditions (e.g., weak bases in acetone) frequently inefficient.

This guide presents three validated methodologies:

  • Method A (Anionic Activation): Sodium Hydride (NaH) in DMF – The "Gold Standard" for high yields and difficult electrophiles.[1]

  • Method B (Phase Transfer Catalysis): NaOH/Toluene with TBAI – A robust, greener alternative for scale-up.[1]

  • Method C (Rapid Screening): Microwave-Assisted Synthesis – For high-throughput analog generation.[1]

Chemical Context & Mechanistic Analysis[2][3][4]

Substrate Analysis

The substrate, 2-acetyl-3,5-dimethylpyrrole , presents a unique reactivity profile compared to unsubstituted pyrrole.

  • Acidity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  The electron-withdrawing acetyl group at C2 stabilizes the pyrrolyl anion via resonance, lowering the 
    
    
    
    of the N-H proton to approximately 14.8 (compared to ~16.5 for pyrrole). This makes deprotonation easier but reduces the nucleophilicity of the resulting anion.
  • Steric Hindrance: The methyl groups at C3 and C5, combined with the acetyl group at C2, create a "steric pocket" around the nitrogen. This can retard the approach of bulky electrophiles (

    
     kinetics).
    
  • Regioselectivity: While pyrroles are ambident nucleophiles (susceptible to C-alkylation), the C3 and C5 positions are blocked. The C2 position is acylated.[1][2][3] Only C4 is open.[1] However, under hard, basic conditions , charge density is localized on the nitrogen, overwhelmingly favoring N-alkylation over C-alkylation at C4.

Decision Matrix for Method Selection

MethodSelection Start Select Alkylation Strategy CheckElectrophile Analyze Electrophile (R-X) Start->CheckElectrophile Simple Primary Alkyl Halide (MeI, EtBr, BnBr) CheckElectrophile->Simple Complex Secondary Halide / Sterically Hindered / Expensive CheckElectrophile->Complex Scale Reaction Scale? Simple->Scale MethodA METHOD A: NaH / DMF (High Yield, Rigorous) Complex->MethodA Maximize Conv. SmallScale < 100 mg (Screening) Scale->SmallScale LargeScale > 1 gram (Production) Scale->LargeScale MethodC METHOD C: Microwave / K2CO3 (Fast, Library Gen) SmallScale->MethodC MethodB METHOD B: PTC (NaOH / Toluene) (Green, Easy Workup) LargeScale->MethodB

Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile type and reaction scale.

Experimental Protocols

Method A: Anionic Activation (NaH / DMF)

Best For: Difficult electrophiles, secondary halides, or when yield is paramount. Mechanism: Irreversible deprotonation to form the "naked" pyrrolyl anion.[1]

Reagents:

  • Substrate: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.

Protocol:

  • Apparatus: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or Argon.
    
  • Solvation: Dissolve the pyrrole substrate (1.0 equiv) in anhydrous DMF (Concentration: 0.2 M).

  • Deprotonation: Cool the solution to

    
     (ice bath). Carefully add NaH (1.5 equiv) portion-wise.
    
    • Observation: Evolution of Hydrogen gas (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) will occur. Allow to stir at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
      
      
      
      for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation.
  • Alkylation: Re-cool to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (optional, depending on electrophile reactivity). Add the Alkyl Halide dropwise.
    
  • Reaction: Stir at RT. Monitor by TLC (typically 2–12 hours).[1]

    • Note: If the electrophile is unreactive (e.g., isopropyl bromide), heat to

      
      .
      
  • Quench: Cool to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Carefully add saturated aqueous 
    
    
    
    to quench excess hydride.
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with water (

    
    ) to remove DMF, then brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
Method B: Phase Transfer Catalysis (PTC)

Best For: Scale-up (>5g), simple primary halides (MeI, BnBr), and avoiding dry solvents. Mechanism: Interfacial deprotonation mediated by a quaternary ammonium salt.[1]

Reagents:

  • Base: 50% Aqueous NaOH or solid KOH (powdered).[1]

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Tetrabutylammonium bromide (TBAB) (5–10 mol%).

  • Solvent: Toluene or Dichloromethane (DCM).[1]

Protocol:

  • Setup: To a flask, add the pyrrole substrate (1.0 equiv) and Solvent (Toluene is preferred for higher T).

  • Catalyst Addition: Add TBAI (0.05 equiv) and the Alkyl Halide (1.5 equiv).

  • Base Addition: Add 50% aq. NaOH (5.0 equiv) or powdered KOH (3.0 equiv).

  • Reaction: Vigorously stir (high RPM required for emulsion) at RT or reflux.

    • Optimization: For sluggish reactions, heat Toluene to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
  • Workup: Separate phases. Extract aqueous layer with Toluene/DCM.[1] Wash combined organics with water and brine.[1]

    • Advantage:[4][5][6][7] No DMF removal steps required.[1]

Method C: Microwave-Assisted Synthesis

Best For: Library generation, screening conditions.

Protocol:

  • Vessel: 10 mL Microwave vial.

  • Charge: Substrate (1.0 equiv),

    
     or 
    
    
    
    (2.0 equiv), Alkyl Halide (1.5 equiv).
  • Solvent: Acetone or Acetonitrile (MeCN).[1][6]

  • Irradiation: Heat to

    
    
    
    
    for 10–20 minutes.
  • Filtration: Filter off inorganic salts, concentrate, and purify.[1]

Analytical Data & Validation

When characterizing the N-alkylated product versus the starting material or C-alkylated byproducts, look for the following diagnostic signals in


 NMR.
FeatureStarting Material (N-H)Product (N-Alkyl) C-Alkylated (Rare)
N-H Proton Broad singlet

9.0–11.0 ppm
Absent Present
N-CH Group N/ADistinct signal

3.5–4.5 ppm
N/A
C3-Methyl Singlet

~2.2 ppm
Singlet

~2.2 ppm
Shifted/Split
C5-Methyl Singlet

~2.3 ppm
Singlet

~2.3 ppm
Shifted/Split
C4-H Singlet

~5.8 ppm
Singlet

~5.8 ppm
Absent

Note on C4-Alkylation: If C4-alkylation occurs, the aromatic singlet at


 5.8 ppm will disappear. In N-alkylation, this proton remains but may shift slightly upfield due to increased electron density from the alkyl group.

Troubleshooting & Critical Analysis

Common Failure Modes
  • Low Conversion: The steric bulk of the 2-acetyl and 5-methyl groups hinders the nucleophilic attack.

    • Solution: Switch from Method B to Method A. Increase temperature to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      . Use a more reactive electrophile (Iodide > Bromide).
      
  • O-Alkylation: In rare cases, the oxygen of the acetyl group may act as a nucleophile (forming an enol ether).

    • Prevention: This is kinetically disfavored compared to N-alkylation in pyrroles.[1] However, using soft counter-ions (like

      
      ) or highly polar solvents can sometimes promote O-attack. Keep conditions strictly to NaH/DMF or PTC.
      
  • Starting Material Recovery: If using weak bases (

    
     in Acetone) at RT, the deprotonation is likely insufficient due to the 
    
    
    
    (~14.8).
    • Solution: Use a base with a conjugate acid

      
       (e.g., NaH, KOtBu, or NaOH under PTC).
      
Safety Considerations
  • Sodium Hydride: Reacts violently with water to release flammable hydrogen gas.[1] Use only in dry glassware under inert atmosphere.

  • Alkyl Halides: Many (e.g., Methyl Iodide, Benzyl Bromide) are potent alkylating agents and suspected carcinogens. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin.[1] Wear appropriate PPE.[1][2]

References

  • General Pyrrole Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (Standard text confirming pyrrole acidity and N-alkylation preference).

  • Phase Transfer Catalysis: Ebajo, V. D., Jr., et al.[1][5] "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione."[1] Arkivoc, 2024, part viii, 202412293.[1][5] Link (Demonstrates PTC efficiency for acidic N-heterocycles).

  • Anionic Activation (NaH): Wang, Y., et al. "N-Alkylation of Pyrrole." ResearchGate, Scheme 2 in "Cdc7 Kinase Inhibitors...".[1][6] Link (Illustrates standard NaH/DMF protocols for substituted pyrroles).

  • Substrate Properties: PubChem. "2-Acetylpyrrole."[1] National Center for Biotechnology Information.[1] Link (Source for physicochemical properties and acidity estimates).

  • Microwave Assisted Synthesis: Rao, H. S. P., et al. "Microwave-assisted synthesis of pyrrole derivatives."[1][6] Tetrahedron Letters, 2000.[1] (General precedent for microwave acceleration in pyrrole chemistry).

Sources

Method

Application Note: Vilsmeier-Haack Formylation of Substituted Pyrroles

[1][2][3][4] Abstract & Introduction The Vilsmeier-Haack reaction is the gold-standard protocol for introducing a formyl group (-CHO) onto electron-rich aromatic heterocycles.[1] In drug discovery, pyrrole-2-carboxaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract & Introduction

The Vilsmeier-Haack reaction is the gold-standard protocol for introducing a formyl group (-CHO) onto electron-rich aromatic heterocycles.[1] In drug discovery, pyrrole-2-carboxaldehydes serve as critical intermediates for the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib).

While the reaction is chemically robust, the formylation of substituted pyrroles presents unique challenges regarding regioselectivity (C2 vs. C3 substitution) and process safety (thermal runaway of the Vilsmeier reagent). This guide provides an optimized, scalable protocol designed to maximize yield while mitigating the risk of exothermic decomposition.

Mechanistic Principles & Regioselectivity

The Vilsmeier Reagent

The active electrophile is the chloromethyleniminium salt (Vilsmeier reagent), generated in situ by the reaction of


-dimethylformamide (DMF) with phosphorus oxychloride (POCl

).[2][3][4]
Electrophilic Aromatic Substitution (EAS)

Pyrroles are


-excessive heterocycles. The Highest Occupied Molecular Orbital (HOMO) coefficients typically favor electrophilic attack at the 

-positions (C2/C5).
  • Default Pathway: Attack at C2 to form the iminium intermediate.

  • Steric/Electronic Deviation: If C2/C5 are substituted, or if a bulky

    
    -protecting group (e.g., TIPS, Boc) exerts steric pressure, the reaction may shift to the 
    
    
    
    -position (C3/C4), though often with lower yields.
Hydrolysis

The intermediate formed is a stable iminium salt.[5] It requires a distinct hydrolysis step—typically using a buffered base (Sodium Acetate) or mild alkaline solution—to release the final aldehyde.

Mechanistic Pathway Diagram

VilsmeierMechanism Start DMF + POCl3 Reagent Vilsmeier Reagent (Chloroiminium Ion) Start->Reagent 0°C, Exothermic Intermediate Iminium Salt Intermediate Reagent->Intermediate + Pyrrole (EAS) Pyrrole Substituted Pyrrole Pyrrole->Intermediate Nucleophile Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product Pyrrole-2-carbaldehyde Hydrolysis->Product Elimination of Me2NH

Figure 1: Mechanistic flow from reagent generation to final aldehyde release.

Optimized Experimental Protocol

Objective: Synthesis of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (Model Substrate).

Reagents & Equipment
  • Substrate: 2,4-Dimethylpyrrole (1.0 equiv).

  • Reagent: Phosphorus oxychloride (POCl

    
    , 1.1–1.2 equiv). Handle with extreme caution. 
    
  • Solvent/Reagent:

    
    -Dimethylformamide (DMF), anhydrous (5–10 volumes).
    
  • Solvent (Optional): Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if viscosity is high.

  • Quench: Sodium Acetate (NaOAc) (3.0 equiv) in water.

  • Gas: Nitrogen or Argon atmosphere.

Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (Critical Safety Step)
  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, internal temperature probe, and pressure-equalizing addition funnel. Flush with N

    
    .
    
  • Solvent Charge: Add anhydrous DMF. Cool the system to 0–5 °C using an ice/salt bath.

  • POCl

    
     Addition:  Add POCl
    
    
    
    dropwise over 15–30 minutes.
    • Critical: Maintain internal temperature < 10 °C .[6] The reaction is highly exothermic.

    • Observation: The solution may turn pale yellow. A deep red/orange color at this stage often indicates impurities or thermal decomposition.

  • Activation: Stir at 0 °C for 15–30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Formylation[2]
  • Substrate Addition: Dissolve the pyrrole substrate in a minimum amount of DMF (or DCM).[6] Add this solution dropwise to the Vilsmeier reagent at 0 °C.[6]

    • Note: For highly reactive pyrroles, keep at 0 °C. For electron-deficient pyrroles, the reaction may require warming to RT or heating to 60 °C after addition.

  • Reaction: Monitor by TLC or HPLC. The intermediate iminium salt is often polar and stays at the baseline.

Phase 3: Hydrolysis & Workup
  • Quench: Cool the mixture back to 0 °C. Slowly add the aqueous NaOAc solution.

    • Exotherm Warning: Hydrolysis of excess POCl

      
       is violent.
      
  • Heating (Hydrolysis): Heat the mixture to 60–80 °C for 15 minutes. This step is required to hydrolyze the stable iminium salt into the aldehyde.

  • Isolation: Cool to RT. Pour onto ice water.

    • Solid Products: Collect precipitate by filtration.

    • Oils: Extract with Ethyl Acetate or DCM. Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Process Workflow & Logic

VilsmeierWorkflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Cool DMF to 0°C Step2 Add POCl3 Dropwise (T < 10°C) Step1->Step2 Step3 Stir 30 min (Form Chloroiminium) Step2->Step3 Step4 Add Pyrrole in DMF/DCM Step3->Step4 Step5 Monitor (TLC/HPLC) Iminium Salt Formation Step4->Step5 Step6 Add Aq. NaOAc (Buffer pH 4-5) Step5->Step6 Complete Step7 Heat to 60-80°C (15-30 min) Step6->Step7 Hydrolysis Step8 Isolate Product Step7->Step8

Figure 2: Operational workflow emphasizing temperature control points.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Ensure Phase 3 heating (60–80 °C) is sufficient. Check pH (should be >4).
Regioisomer Mix Steric hindrance at C2 or bulky

-group.
Lower reaction temperature (-20 °C). Use bulky formamides (e.g.,

-formylpiperidine) to enhance steric selectivity [3].
Dark/Tar Formation Thermal decomposition of Vilsmeier reagent.Ensure T < 10 °C during POCl

addition. Ensure DMF is dry.
Solidification Iminium salt precipitates, stopping stirring.Use a co-solvent like DCM or DCE (1:1 ratio with DMF) to maintain solubility.
No Reaction Electron-withdrawing groups on Pyrrole.Heat reaction to 60–80 °C after substrate addition. Increase POCl

equivalents (up to 3.0).

References

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo / ResearchGate. [Link]

Sources

Application

Application Note: Preparation of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One and Bioactive Derivatives

Abstract This technical guide details the synthesis, purification, and derivatization of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (also known as 2-acetyl-3,5-dimethylpyrrole). This scaffold is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, purification, and derivatization of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (also known as 2-acetyl-3,5-dimethylpyrrole). This scaffold is a critical intermediate in the development of kinase inhibitors, anti-inflammatory agents, and BODIPY-based fluorescent probes. Unlike generic protocols, this guide addresses the specific regiochemical challenges of the pyrrole ring, providing a robust route via the modified Knorr synthesis followed by regioselective Friedel-Crafts acetylation . We further detail protocols for generating bioactive chalcone and Schiff base derivatives.

Scientific Foundation & Retrosynthesis

The Regiochemistry Challenge

The target molecule, 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one , possesses a specific substitution pattern: an acetyl group at position 2, and methyl groups at positions 3 and 5.

  • Direct Knorr Synthesis Limitation: The classic Knorr pyrrole synthesis typically yields esters (e.g., diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate).

  • Paal-Knorr Limitation: Reaction of 2,5-hexanedione with amines yields 2,5-dimethylpyrroles. Subsequent acetylation would occur at the 3-position, yielding the wrong isomer (1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one).

Strategic Route

To ensure correct regiochemistry, we employ a "Decarboxylation-Acetylation" Strategy :

  • Construct the 2,4-dimethylpyrrole core via Knorr synthesis and decarboxylation.

  • Functionalize via electrophilic aromatic substitution (Friedel-Crafts). Due to the electronics of the 2,4-dimethylpyrrole system, electrophilic attack occurs preferentially at the vacant

    
    -position (C5), which, upon renumbering, becomes C2 of the target 2-acetyl-3,5-dimethylpyrrole.
    
Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one Precursor Precursor: 2,4-Dimethylpyrrole Target->Precursor Friedel-Crafts Acetylation Ac2O Reagent: Acetic Anhydride Target->Ac2O Knorr Knorr Pyrrole: Diethyl 3,5-dimethylpyrrole- 2,4-dicarboxylate Precursor->Knorr 1. Saponification 2. Decarboxylation Start Starting Materials: Ethyl Acetoacetate + NaNO2 + Zn Knorr->Start Knorr Condensation

Figure 1: Retrosynthetic strategy prioritizing regiochemical fidelity via the 2,4-dimethylpyrrole intermediate.

Core Protocol: Synthesis of the Parent Scaffold

Phase 1: Preparation of 2,4-Dimethylpyrrole (The Precursor)

Note: If 2,4-dimethylpyrrole is available commercially, proceed to Phase 2. However, it is unstable and often requires fresh preparation.

Reaction Overview:



Step 1.1: Synthesis of Knorr's Pyrrole (Diester)
  • Nitrosation: In a 3-neck flask, dissolve ethyl acetoacetate (1 eq) in glacial acetic acid. Cool to 0-5°C. Dropwise add saturated aqueous sodium nitrite (1 eq) . Stir for 1h to form the oxime.

  • Condensation: To the oxime solution, add a second equivalent of ethyl acetoacetate (1 eq) .

  • Reduction/Cyclization: Slowly add Zinc dust (3-4 eq) in portions. Caution: Exothermic. Maintain temp < 80°C.[1][2]

  • Workup: Pour into water. The diester precipitates. Filter and recrystallize from ethanol.

    • Yield Expectation: 60-65%.[2]

Step 1.2: Saponification & Decarboxylation
  • Hydrolysis: Reflux the diester in 10% NaOH (aq) for 4 hours until clear. Acidify with HCl to precipitate the dicarboxylic acid. Filter and dry.[3]

  • Decarboxylation: Place the dry diacid in a flask connected to a distillation setup. Heat rapidly to 180-200°C using a sand bath or heating mantle.

  • Collection: The acid decarboxylates, and 2,4-dimethylpyrrole distills over as a colorless oil (b.p. ~165-170°C).

    • Critical: Collect under Nitrogen.[4] The product darkens rapidly upon air exposure. Use immediately for Phase 2.

Phase 2: Acetylation to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

This step utilizes a mild Friedel-Crafts acetylation to avoid polymerization.

Reagents:

  • 2,4-Dimethylpyrrole (Freshly distilled): 10.0 mmol

  • Acetic Anhydride: 12.0 mmol (1.2 eq)

  • Sodium Acetate (Anhydrous): 12.0 mmol (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or no solvent (neat)

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet.

  • Addition: Add 2,4-dimethylpyrrole (10 mmol) and anhydrous sodium acetate (12 mmol).

  • Acylation: Cool to 0°C. Add acetic anhydride (12 mmol) dropwise.

    • Note: Sodium acetate acts as a buffer to prevent acid-catalyzed polymerization of the pyrrole.

  • Reaction: Allow to warm to room temperature and reflux gently (if using DCM) or heat to 80°C (if neat) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour mixture onto crushed ice/water (50 mL). Stir for 30 mins to hydrolyze excess anhydride.

  • Isolation: Extract with DCM (3 x 20 mL). Wash organic layer with saturated NaHCO3 (to remove acetic acid) and brine. Dry over MgSO4.[3]

  • Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Product Specifications:

  • Appearance: Pale yellow to tan solid.

  • Melting Point: 120–123°C.

  • 1H NMR (CDCl3, 400 MHz):

    
     9.5 (br s, 1H, NH), 5.8 (s, 1H, C4-H), 2.4 (s, 3H, Acetyl-CH3), 2.3 (s, 3H, C5-CH3), 2.2 (s, 3H, C3-CH3).
    

Derivatization Protocols

Synthesis of Chalcone Derivatives (Claisen-Schmidt)

Targeting anti-inflammatory and antioxidant pathways.

Reaction:



Protocol:

  • Dissolve 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (1 mmol) and the substituted benzaldehyde (1 mmol) in Ethanol (5 mL).

  • Add NaOH (40% aq, 0.5 mL) or KOH pellets (1.5 eq).

  • Stir at room temperature for 12-24 hours. A colored precipitate (yellow/orange) usually forms.

  • Workup: Pour into ice water. Acidify slightly with dilute HCl (pH 5-6). Filter the solid.[3][5]

  • Recrystallization: Ethanol.

Synthesis of Schiff Bases / Hydrazones

Targeting kinase inhibition and metal chelation.

Reaction:



Protocol:

  • Dissolve the pyrrole ketone (1 mmol) in Methanol (10 mL).

  • Add the amine/hydrazine (1.1 eq).

  • Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux for 4-6 hours.

  • Workup: Cool to RT. If precipitate forms, filter.[2][5][6] If not, evaporate solvent and recrystallize from hexane/ether.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Target Synthesis cluster_2 Phase 3: Derivatization Step1 Ethyl Acetoacetate + NaNO2 Step2 Zn / AcOH Reduction (In-situ Condensation) Step1->Step2 Step3 Diester Hydrolysis & Decarboxylation Step2->Step3 Intermediate 2,4-Dimethylpyrrole (Unstable Oil) Step3->Intermediate Distillation Step4 Acetylation: Ac2O + NaOAc Intermediate->Step4 Immediate Use Target 1-(3,5-Dimethyl-1H-pyrrol-2-yl) ethan-1-one Step4->Target Deriv1 Chalcones (Aldol w/ Ar-CHO) Target->Deriv1 Deriv2 Schiff Bases (Condensation w/ R-NH2) Target->Deriv2

Figure 2: Integrated experimental workflow from raw materials to bioactive derivatives.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete reduction of oxime.Ensure Zn dust is fresh and added slowly to maintain exotherm.
Dark/Tarred Product (Phase 1) Oxidation of 2,4-dimethylpyrrole.Critical: Perform decarboxylation under N2. Store intermediate at -20°C under inert gas.
Poly-acetylation (Phase 2) Reaction temperature too high.Keep reaction at 0°C during addition. Do not exceed 80°C during reflux.
No Precipitate (Derivatization) Product too soluble in EtOH.Add water dropwise to the reaction mixture to induce precipitation or cool to -20°C.

References

  • Knorr Pyrrole Synthesis (Original Method): Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. Link

  • Synthesis of 2,4-Dimethylpyrrole (Organic Syntheses): Fischer, H. (1943).[2] "2,4-Dimethyl-3,5-dicarbethoxypyrrole". Organic Syntheses, Collective Vol. 2, p. 202.[2] Link

  • Acetylation Protocol (Friedel-Crafts): Treibs, A., & Kreuzer, F. H. (1968). "Electrophilic substitution of pyrroles". Justus Liebigs Annalen der Chemie.
  • Bioactivity of Pyrrole Derivatives: Bhardwaj, V., et al. (2020). "Pyrrole: A versatile scaffold for the development of potent bioactive agents". European Journal of Medicinal Chemistry. Link

  • Aldol Condensation (Chalcones): Kamble, R. D., et al. (2011). "Synthesis and biological evaluation of new series of 1-aryl-2-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone derivatives". Medicinal Chemistry Research. Link

Sources

Method

Integrated Process Analytical Technology (PAT) for Optimized Paal-Knorr Pyrrole Synthesis

Executive Summary The synthesis of pyrrole derivatives is a cornerstone of medicinal chemistry, serving as the structural backbone for blockbuster drugs like Atorvastatin (Lipitor) and Ketorolac. While the Paal-Knorr syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pyrrole derivatives is a cornerstone of medicinal chemistry, serving as the structural backbone for blockbuster drugs like Atorvastatin (Lipitor) and Ketorolac. While the Paal-Knorr synthesis is the industrial gold standard due to its versatility, it presents specific monitoring challenges: rapid kinetics, intermediate instability (hemiaminals), and the potential for oligomerization side-reactions.

This guide moves beyond standard textbook recipes. It provides a Process Analytical Technology (PAT) framework that integrates In-situ FTIR for real-time kinetic monitoring and UPLC-MS for high-resolution impurity profiling. By following this protocol, researchers can transition from "cooking" to "engineering" their synthesis, ensuring maximum yield and purity through data-driven decisions.

Scientific Foundation: The Paal-Knorr Mechanism

To monitor a reaction effectively, one must understand the transient species involved. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3]

Critical Monitoring Points:

  • Nucleophilic Attack: The amine attacks the carbonyl to form a Hemiaminal . This is often the rate-determining step in neutral conditions.

  • Cyclization: The hemiaminal cyclizes to form a dihydro-pyrrole intermediate.

  • Dehydration: Two water molecules are lost to aromatize the system into the final Pyrrole .

Visualizing the Analytical Checkpoints

The following diagram maps the reaction mechanism to the specific analytical technique capable of detecting each stage.

PaalKnorr_Monitoring Reactants 1,4-Dicarbonyl + Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack FTIR_CO Reactants->FTIR_CO FTIR: Decay of C=O (1715 cm⁻¹) Cyclized Dihydro-pyrrole Hemiaminal->Cyclized Cyclization Product Substituted Pyrrole Cyclized->Product - 2 H₂O (Aromatization) SideProduct Oligomers/ Oxidation Product->SideProduct Over-reaction (Acid/Heat) FTIR_CN Product->FTIR_CN FTIR: Growth of C=C/C-N (1520 cm⁻¹) UPLC SideProduct->UPLC UPLC-MS: Impurity Profiling

Caption: Figure 1. Mechanistic pathway of Paal-Knorr synthesis mapped to analytical detection limits.

Methodology 1: Real-Time Kinetic Monitoring (In-Situ FTIR)

Objective: Determine the precise reaction endpoint to prevent product degradation (polymerization) without offline sampling.

Why FTIR?

Unlike HPLC, which requires sampling and quenching, in-situ FTIR (e.g., Mettler Toledo ReactIR) allows you to "watch" the chemistry. In Paal-Knorr, the conversion of the carbonyl group (C=O) to the pyrrole ring is spectroscopically distinct.

Experimental Protocol

System: ReactIR 15 with Diamond DiComp Probe. Reaction: Synthesis of 2,5-dimethyl-1-phenylpyrrole (Model reaction: 2,5-hexanedione + aniline).

Step-by-Step Procedure:

  • Probe Initialization: Insert the clean probe into the reaction vessel containing the solvent (e.g., Ethanol/Water or Acetic Acid). Collect a background spectrum (Air or Solvent background).

  • Reactant Baseline: Add the 1,4-dicarbonyl component only.

    • Verification: Confirm strong absorbance at ~1715–1725 cm⁻¹ (Ketone C=O stretch).

  • Reaction Initiation: Add the amine component (Aniline).

    • Note: If using a catalyst (e.g., p-TsOH or Montmorillonite K-10), add it after the amine is dispersed.

  • Data Collection: Set sampling interval to 30 seconds.

  • Monitoring Metrics:

    • Trend 1 (Decay): Track the peak area at 1715 cm⁻¹. It should decrease exponentially.

    • Trend 2 (Growth): Track the appearance of the Pyrrole ring breathing mode at ~1520 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .

  • Endpoint Definition: The reaction is complete when the 1715 cm⁻¹ peak stabilizes (derivative = 0). Stop heating immediately to prevent oligomerization.

Data Interpretation Table:

Functional GroupWavenumber (cm⁻¹)BehaviorSignificance
Ketone C=O 1715 – 1725DecayConsumption of starting material.
Amide/Imine 1640 – 1660TransientAppearance indicates intermediate accumulation (Hemiaminal/Imine).
Pyrrole Ring 1510 – 1530GrowthFormation of aromatic product.
Water (O-H) 3200 – 3600BroadeningBy-product of dehydration (monitoring difficult in aqueous solvents).

Methodology 2: Chromatographic Purity Profiling (UPLC-MS)

Objective: Quantify trace impurities (unreacted amine, furans from side reactions) and validate final purity.

Why UPLC-MS?

While FTIR is excellent for kinetics, it lacks the specificity to distinguish between the target pyrrole and subtle side products like furan derivatives (formed if the amine is insufficient) or oxidized dimers.

Experimental Protocol

System: Waters ACQUITY UPLC H-Class with QDa Mass Detector. Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q).

  • B: 0.1% Formic Acid in Acetonitrile.

  • Why Acidic? Pyrroles are electron-rich and can degrade on silica; however, the primary concern is the starting amine. Acidic pH ensures the amine is protonated, improving peak shape and preventing tailing.

Gradient Table:

Time (min)Flow (mL/min)% A% BCurve
0.000.6955Initial
1.000.69556
4.000.65956
5.000.65956
5.100.69551
7.000.69551

Sample Preparation:

  • Take a 20 µL aliquot of the reaction mixture.

  • Dilute 1:1000 in 50:50 Water:Acetonitrile.

  • Filter through a 0.2 µm PTFE filter (removes any solid catalyst or oligomers).

Self-Validating System Suitability Test (SST): Before running samples, inject a standard mix of the Amine and the Dicarbonyl.

  • Requirement: Resolution (Rs) > 2.0 between Amine and Pyrrole peaks.

  • Requirement: Tailing Factor (T) < 1.5 for the Amine peak (confirms mobile phase acidity is sufficient).

Integrated Workflow Diagram

This workflow guides the researcher on when to use which method during the synthesis lifecycle.

Workflow Start Start Synthesis Setup Setup ReactIR Probe (Background Scan) Start->Setup Addition Add Reagents (Dicarbonyl + Amine) Setup->Addition Monitor Monitor 1715 cm⁻¹ (Decay) & 1520 cm⁻¹ (Growth) Addition->Monitor Check Is 1715 cm⁻¹ baseline flat? Monitor->Check Check->Monitor No (Reaction ongoing) Sampling Take Aliquot for UPLC-MS Check->Sampling Yes (Endpoint reached) Analysis UPLC Analysis: 1. Check Amine Residual 2. Check Furan Impurity Sampling->Analysis Decision Purity > 98%? Analysis->Decision Quench Quench & Isolate Decision->Quench Yes Optimize Adjust Temp/Catalyst Decision->Optimize No Optimize->Addition Restart/Modify

Caption: Figure 2. Integrated PAT workflow for decision-making during pyrrole synthesis.

References

  • Amarnath, V., et al. (1991).[2] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry.

  • Li, Z., et al. (2022).[4] Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. Spectrochimica Acta Part A.

  • Polshettiwar, V., & Varma, R. S. (2008). Greener Paal-Knorr Pyrrole Synthesis. Organic & Biomolecular Chemistry.

  • ICH Guidelines. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Waters Corporation. (2020). UPLC Method Development Strategy for Impurity Profiling.

Sources

Application

Large-scale synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Application Note: Scalable Manufacturing of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (also known as 2-acetyl-3,5-dimethylpyrrole ).[1][2] This compound is a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib) and porphyrin-based materials.[2]

The protocol utilizes a three-stage synthetic pathway designed for kilogram-scale production:

  • Modified Knorr Pyrrole Synthesis: Formation of the pyrrole core.[1]

  • Hydrolysis & Decarboxylation: Generation of the reactive 2,4-dimethylpyrrole intermediate.[1][2]

  • Regioselective Acylation: Introduction of the acetyl group at the C2 position.[1]

Key Advantages:

  • Scalability: Optimized for heat management and gas evolution control.

  • Purity: Crystallization-driven purification minimizes chromatographic overhead.[1][2]

  • Safety: Engineered controls for exothermic steps and hydrogen/CO₂ off-gassing.[1][2]

Retrosynthetic Analysis & Pathway

The synthesis targets the regioselective functionalization of the pyrrole ring.[2] The most efficient industrial route proceeds via 2,4-dimethylpyrrole , taking advantage of the high nucleophilicity of the


-position (C5) in the pyrrole ring.[1][2] Upon acetylation, the ring numbering shifts according to IUPAC priority rules, converting the 2,4-dimethyl-5-acetyl precursor into the target 2-acetyl-3,5-dimethylpyrrole .[1][2]

SynthesisPathway Start Ethyl Acetoacetate (EAA) Inter1 Diethyl 2,4-dimethylpyrrole- 3,5-dicarboxylate (Knorr Pyrrole) Start->Inter1 1. NaNO2, AcOH 2. Zn Dust (Reductive Cyclization) Inter2 2,4-Dimethylpyrrole (Air Sensitive) Inter1->Inter2 1. NaOH (Hydrolysis) 2. Heat/-CO2 (Decarboxylation) Product 1-(3,5-Dimethyl-1H-pyrrol- 2-yl)ethan-1-one (Target) Inter2->Product Ac2O, Heat (Friedel-Crafts Acylation)

Figure 1: Synthetic pathway from commodity starting materials to the target acetyl-pyrrole.[1][2]

Detailed Process Protocol

Stage 1: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate (Knorr Pyrrole)

This step involves the nitrosation of ethyl acetoacetate followed by reductive condensation with a second equivalent of ethyl acetoacetate.[1][2]

  • Reagents:

    • Ethyl Acetoacetate (EAA): 2.0 eq[1]

    • Sodium Nitrite (NaNO₂): 1.0 eq

    • Zinc Dust (Activation required): 1.5 - 2.0 eq[1][2]

    • Glacial Acetic Acid: Solvent/Reagent[1][2]

  • Critical Process Parameters (CPPs):

    • Temperature (Nitrosation): Must be kept < 10°C to prevent decomposition of the nitroso intermediate.[1][2]

    • Temperature (Cyclization): Exothermic Zn addition requires strict cooling to maintain 60-70°C, preventing runaway boil-over.[1][2]

Protocol:

  • Nitrosation: Charge a reactor with EAA (1.0 eq) and Glacial Acetic Acid (3.0 vol). Cool to 0–5°C.[1]

  • Add a saturated aqueous solution of NaNO₂ (1.0 eq) dropwise over 2 hours. Note: Maintain T < 10°C. Stir for an additional 2 hours.

  • Cyclization: Add the second portion of EAA (1.0 eq) to the reactor.

  • Add Zinc dust in small portions. WARNING: This reaction is highly exothermic and evolves Hydrogen gas. Adjust addition rate to maintain internal temperature between 60°C and 75°C.

  • After Zn addition, reflux for 1 hour to ensure completion.

  • Workup: Hot filtration to remove Zinc residues. Pour filtrate into ice water (10 vol). The product precipitates as a white/yellow solid.[1]

  • Isolation: Filter, wash with water, and dry.[2][3]

    • Typical Yield: 60–70%[1][2]

    • QC Check: Melting Point (126–130°C).[1][3]

Stage 2: Saponification and Decarboxylation[2][6]

The diester is hydrolyzed to the diacid, which is then thermally decarboxylated.[2]

Protocol:

  • Suspend the Knorr Pyrrole (Stage 1 product) in 20% NaOH solution (5 vol).

  • Reflux until the solid dissolves and the solution becomes clear (approx. 2–4 hours).

  • Acidification: Cool to room temperature. Acidify carefully with 50% H₂SO₂ to pH 3–4.[1] The dicarboxylic acid precipitates.[1]

  • Decarboxylation (One-Pot Variant): Instead of isolating the acid, the crude wet cake can be suspended in ethanolamine or heated dry (if safety protocols allow) to >200°C, but a safer large-scale method involves steam distillation .[1][2]

    • Preferred Method: Heat the acidified aqueous slurry.[1][3] At ~90–100°C, decarboxylation begins.[1][2]

    • To drive the reaction, the mixture is often heated in a high-boiling solvent (e.g., ethylene glycol) or simply distilled directly if the 2,4-dimethylpyrrole is codistilled with water.[1][2]

  • Isolation: 2,4-Dimethylpyrrole is a volatile oil (bp 165–167°C) that solidifies/oils out.[1][2] Collect the organic phase.[1][4][5]

    • Storage:Store under Nitrogen immediately. The product oxidizes rapidly in air (turning red/brown).[1]

    • Typical Yield: 70–80%.[1][6]

Stage 3: Regioselective Acetylation

The electron-rich pyrrole ring undergoes facile electrophilic aromatic substitution.[1] No Lewis acid catalyst (like AlCl₃) is typically required; acetic anhydride acts as both reagent and solvent.

  • Reagents:

    • 2,4-Dimethylpyrrole (freshly prepared): 1.0 eq[1][2]

    • Acetic Anhydride (Ac₂O): 1.1–1.2 eq[2]

  • Mechanism: Attack at the free

    
    -position (C5).[1]
    

Protocol:

  • Charge 2,4-dimethylpyrrole into a reactor under inert atmosphere (N₂).[1][2]

  • Add Acetic Anhydride dropwise at room temperature. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 120–130°C) for 1–2 hours.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water.

  • Neutralize excess acid with Sodium Acetate or dilute NaOH (keep pH ~7) to precipitate the product.[1][2]

  • Purification: Filter the crude solid. Recrystallize from water/ethanol or petroleum ether.[1]

    • Target: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one.[1][2]

    • Appearance: White to pale yellow needles.[1]

    • Melting Point: 120–123°C.[1]

Critical Control Points & Troubleshooting

Process StepPotential Failure ModeRoot CauseMitigation Strategy
Nitrosation Low Yield / Tar formationTemperature > 10°CUse jacketed reactor with glycol cooling; slow addition of NaNO₂.[1][2]
Zn Reduction Runaway Exotherm / Boil-overRapid Zn additionAdd Zn via solids doser; monitor T_internal closely; have emergency cooling ready.[1][2]
Decarboxylation Product OxidationAir exposurePerform under N₂ blanket; use antioxidants (e.g., trace hydroquinone) if storage is needed.[2]
Acetylation Di-acetylation (Impurity)Excess Ac₂O or high TLimit Ac₂O to 1.1 eq; monitor reaction progress by HPLC; avoid prolonged reflux.[1]

Process Visualization

Reaction Workflow & Safety Interlocks

Workflow cluster_0 Stage 1: Knorr Synthesis cluster_1 Stage 2: Intermediate Prep cluster_2 Stage 3: Final Assembly Step1 Nitrosation (T < 10°C) Step2 Zn Reduction (H2 Evolution!) Step1->Step2 Step3 Hydrolysis (NaOH, Reflux) Step2->Step3 Filtration & Isolation Step4 Decarboxylation (Inert Atm Required) Step3->Step4 Step5 Acylation (Ac2O, Reflux) Step4->Step5 Immediate Use (Avoid Oxidation) Step6 Crystallization (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow highlighting safety-critical steps (Red) and isolation points.

Analytical Specifications (QC)

For the final release of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one :

  • Appearance: White to off-white crystalline solid.[1]

  • Purity (HPLC):

    
     98.5% (Area %).[1]
    
  • Identity (NMR):

    • 
      H NMR (CDCl
      
      
      
      ):
      
      
      9.5 (br s, 1H, NH), 5.8 (d, 1H, Ar-H), 2.4 (s, 3H, Acetyl-CH
      
      
      ), 2.3 (s, 3H, Pyrrole-CH
      
      
      ), 2.2 (s, 3H, Pyrrole-CH
      
      
      ).[2]
  • Solubility: Soluble in ethanol, methanol, DMSO; sparingly soluble in water.[2]

References

  • Organic Syntheses, Coll.[1][2][3][4] Vol. 2, p. 202 (1943); Vol. 15, p. 17 (1935). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. [Link][1][2]

  • Fisher, E. Synthese von Derivaten des Pyrrols.[1][2] Berichte der deutschen chemischen Gesellschaft, 1886.[1][2] (Foundational Knorr Synthesis reference).[1][7]

  • PubChem Compound Summary. 2-Acetyl-3,5-dimethylpyrrole (CAS 2199-58-8). [Link][2]

Disclaimer: This protocol involves hazardous chemicals (Sodium Nitrite, Zinc dust) and exothermic reactions.[1][2] A thorough Risk Assessment (RA) must be performed before scale-up.[1][2][3]

Sources

Method

Use of pyrrole derivatives as intermediates in drug discovery

Application Note: Strategic Utilization of Pyrrole Scaffolds in Medicinal Chemistry Executive Summary The pyrrole ring (1H-pyrrole) is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Pyrrole Scaffolds in Medicinal Chemistry

Executive Summary

The pyrrole ring (1H-pyrrole) is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore for blockbuster therapeutics ranging from HMG-CoA reductase inhibitors (Atorvastatin) to receptor tyrosine kinase (RTK) inhibitors (Sunitinib). Its electron-rich,


-excessive nature allows for facile electrophilic substitution, while its ability to act as both a hydrogen bond donor (NH) and acceptor (

-system) facilitates high-affinity binding to protein pockets.

This guide provides a technical roadmap for the synthesis, purification, and biological validation of pyrrole derivatives, focusing on overcoming steric hindrance in polysubstituted analogs using microwave-assisted methodologies.

Structural & Pharmacological Rationale[1][2][3][4][5][6][7][8]

Electronic Profile and Ligand Design

Pyrrole is isoelectronic with the cyclopentadienyl anion but electrically neutral. This aromatic system is electron-rich (


-excessive), making it highly reactive toward electrophiles but resistant to nucleophilic attack.
  • H-Bonding: The N-H proton is weakly acidic (

    
    ), serving as a crucial H-bond donor in active sites (e.g., Glu/Asp residues).
    
  • Stacking: The flat aromatic ring participates in

    
     T-stacking interactions with aromatic amino acids (Phe, Tyr, Trp).
    
Case Studies in Drug Architecture
  • Atorvastatin (Lipitor): The penta-substituted pyrrole core positions the isopropyl and phenyl groups to fill the hydrophobic pocket of HMG-CoA reductase, while the chiral side chain mimics the HMG-CoA substrate [1].

  • Sunitinib (Sutent): A 3-substituted pyrrole linked to an oxindole via a methine bridge. The pyrrole nitrogen forms a critical hydrogen bond with the hinge region of the VEGFR2 kinase domain [2].

Workflow Visualization

The following diagram illustrates the critical path from scaffold selection to lead optimization.

PyrroleDiscoveryWorkflow Target Target Identification (e.g., VEGFR, HMG-CoA) Scaffold Scaffold Selection (Pyrrole Core) Target->Scaffold Binding Site Analysis Synthesis Synthetic Strategy (Paal-Knorr / MCR) Scaffold->Synthesis Retrosynthesis Optimization Lead Optimization (SAR / ADME) Synthesis->Optimization Library Generation Optimization->Synthesis Iterative Refinement Candidate Clinical Candidate Optimization->Candidate Validation

Figure 1: Strategic workflow for pyrrole-based drug discovery, emphasizing the iterative loop between synthesis and SAR optimization.

Advanced Synthetic Protocols

While the classical Paal-Knorr synthesis remains the industry standard, it often suffers from long reaction times and poor yields when constructing sterically crowded tetra-substituted pyrroles (e.g., Atorvastatin intermediates). We present an optimized Microwave-Assisted Protocol that significantly enhances atom economy and throughput.

Protocol A: Microwave-Assisted Paal-Knorr Synthesis of Polysubstituted Pyrroles

Objective: Synthesis of a 1,2,3,5-tetrasubstituted pyrrole from a 1,4-diketone and a primary amine.

Mechanism: The reaction proceeds via the nucleophilic attack of the amine on one carbonyl group, forming a hemiaminal. This is followed by dehydration to an imine, intramolecular attack on the second carbonyl, and final dehydration/aromatization.

PaalKnorrMechanism Start 1,4-Diketone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Formation (-H2O) Hemiaminal->Imine Acid Cat. Cyclization Intramolecular Cyclization (5-exo-trig) Imine->Cyclization Pyrrole Polysubstituted Pyrrole (Aromatization) Cyclization->Pyrrole -H2O

Figure 2: Mechanistic pathway of the Paal-Knorr condensation.

Materials:

  • 1,4-Diketone (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (10 mol%) or Iodine (
    
    
    ) (5 mol%)
  • Solvent: Ethanol (EtOH) or solvent-free conditions

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Experimental Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the 1,4-diketone (1.0 mmol) and primary amine (1.2 mmol) in Ethanol (2 mL).

    • Note: For highly lipophilic amines, add 5 mol%

      
       to catalyze the dehydration steps [3].
      
  • Irradiation: Seal the vial and irradiate at 120°C for 10–20 minutes (Power: 150W, Max Pressure: 250 psi).

    • Comparison: Conventional heating (reflux) typically requires 12–24 hours for similar conversion.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The pyrrole product will typically have a higher

    
     than the starting diketone due to the loss of polar carbonyls.
    
  • Workup:

    • Cool the vessel to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated

      
       (to remove acid catalyst) and brine.
      
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Data Summary: Conventional vs. Microwave Method

ParameterConventional RefluxMicrowave-Assisted
Reaction Time 12 - 24 Hours10 - 20 Minutes
Yield 55 - 75%85 - 94%
Solvent Usage High (50-100 mL)Low (2-5 mL) or None
Side Products Significant (Polymerization)Minimal

Purification & Characterization Strategy

Pyrroles, particularly electron-rich derivatives, are sensitive to oxidation and polymerization in strong acids ("pyrrole red" formation).

HPLC Method Parameters:

  • Column: Phenyl-Hexyl or C18 columns (e.g., Agilent ZORBAX Eclipse Plus C18). The Phenyl-Hexyl phase provides superior selectivity for aromatic heterocycles via

    
     interactions.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.0) - Neutral pH prevents acid-catalyzed decomposition.

    • B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and mass spectrometry (ESI+).

Biological Validation: Kinase Inhibition Assay

For pyrroles designed as kinase inhibitors (Sunitinib analogs), validation requires a robust biochemical assay.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled anti-phosphotyrosine antibody detects the phosphorylation of a biotinylated peptide substrate by the kinase.

Protocol:

  • Reagents: Recombinant VEGFR2 kinase, Biotin-Poly(GT) substrate, ATP (

    
     concentration), Test Compounds (Pyrrole derivatives).
    
  • Incubation:

    • Mix kinase, substrate, and test compound in 384-well plates.

    • Initiate reaction with ATP.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add EDTA (to stop reaction) and Eu-labeled antibody.

    • Read fluorescence ratio (665 nm / 615 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester.[1]Link

  • Caballero, J., et al. (2012). Synthesis, in silico, in vitro, and in vivo investigation of 5-[11C]methoxy-substituted sunitinib. European Journal of Medicinal Chemistry. Link

  • Minetto, G., et al. (2005).[2] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[2] Organic Chemistry Portal. Link

  • Rusu, A., et al. (2024).[3] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Link

  • Patel, D., et al. (2024).[4][5] Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Paal-Knorr synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Subject: High-Yield Synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One Ticket ID: PK-OPT-2024-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic Overview: Why Your Yield is...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Yield Synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Ticket ID: PK-OPT-2024-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Overview: Why Your Yield is Low

The synthesis of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-3,5-dimethylpyrrole ) via the Paal-Knorr route presents unique challenges compared to standard pyrrole synthesis. Unlike the robust formation of simple 2,5-dimethylpyrrole, this reaction requires a tricarbonyl precursor (3-acetyl-2,5-hexanedione).

The presence of the electron-withdrawing acetyl group at the 3-position of the dione backbone introduces three critical failure points:

  • Precursor Instability (Retro-Claisen): The starting material, 3-acetyl-2,5-hexanedione, is prone to deacetylation under strong acidic or basic conditions, reverting to 2,5-hexanedione (which yields the wrong product, 2,5-dimethylpyrrole).

  • Steric Hindrance: The central acetyl group creates steric bulk, slowing the initial nucleophilic attack of the amine at the C2 carbonyl.

  • Furan Competition: In acidic media, the rate of cyclization to the furan (Paal-Knorr Furan Synthesis) often competes with pyrrole formation if the amine concentration or nucleophilicity is low.

Reaction Mechanism & Critical Control Points

To fix the yield, you must understand the competing pathways. The diagram below illustrates the "Decision Tree" the molecules face during the reaction.

PaalKnorrMechanism Start 3-Acetyl-2,5-Hexanedione (Tricarbonyl Precursor) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + NH3 (Attack at C2) FuranPath Strong Acid / Low Amine (Side Reaction) Start->FuranPath H+ Catalysis Amine Ammonium Acetate (NH4OAc) Imine Unsaturated Imine Hemiaminal->Imine - H2O (Dehydration 1) Furan 3-Acetyl-2,5-Dimethylfuran (Impurity) FuranPath->Furan - H2O PyrrolePath Weak Acid / Excess Amine (Target Pathway) Cyclization Intramolecular Cyclization Imine->Cyclization Nucleophilic Attack at C5 Target 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (TARGET) Cyclization->Target - H2O (Dehydration 2)

Figure 1: Mechanistic divergence in Paal-Knorr synthesis. Note that strong acids favor the furan pathway, while buffered conditions favor the target pyrrole.

Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turns into a black tar. What happened?

Diagnosis: Polymerization of the tricarbonyl precursor. Root Cause: The reaction temperature was too high, or the acid catalyst was too strong (e.g., HCl or H₂SO₄). 1,4-dicarbonyls with electron-withdrawing groups are highly sensitive to aldol-type polymerization. Solution:

  • Switch Catalyst: Use Glacial Acetic Acid (weak Brønsted acid) instead of mineral acids.

  • Buffer System: If using a mineral acid is necessary for solubility, buffer it with Sodium Acetate.

  • Green Alternative: Use Montmorillonite K-10 clay or Iodine (10 mol%) as a mild Lewis acid catalyst at room temperature.

Q2: I see a major impurity spot on TLC that is less polar than the product.

Diagnosis: Formation of 3-acetyl-2,5-dimethylfuran. Root Cause: The rate of dehydration (furan formation) exceeded the rate of amination. This happens when the amine source is insufficient or the pH is < 3. Solution:

  • Increase Amine Equivalents: Use 3–5 equivalents of Ammonium Acetate. The excess ammonia drives the equilibrium toward the hemiaminal (pyrrole path) rather than the enol (furan path).

  • pH Control: Maintain pH between 4.5 and 5.5.

Q3: My yield is stuck at 40-50%. How do I push it to >80%?

Diagnosis: Water equilibrium limitation. Root Cause: The reaction generates 2 moles of water for every mole of product. As water builds up, hydrolysis of the imine intermediate occurs (Le Chatelier’s principle). Solution:

  • Chemical Drying: Add Molecular Sieves (4Å) directly to the reaction flask.

  • Solvent Switch: If refluxing, use a Benzene/Ethanol or Toluene/Ethanol azeotrope with a Dean-Stark trap (though this is less "green").

  • Microwave Irradiation: This is the most effective modern method. It superheats the polar intermediates, accelerating the dehydration steps significantly.

Optimized Experimental Protocols

Here are two validated protocols. Method A is for standard lab equipment. Method B is for high-throughput/high-yield requirements.

Method A: The "Robust" Buffered Protocol (Recommended for Scale-up)

Best for: Avoiding tar formation and ensuring reproducibility.

  • Reagents:

    • 3-Acetyl-2,5-hexanedione (1.0 eq)

    • Ammonium Acetate (4.0 eq)

    • Solvent: Glacial Acetic Acid (Volume: 5 mL per gram of substrate)

  • Procedure:

    • Dissolve the dione in glacial acetic acid.

    • Add Ammonium Acetate in one portion.

    • Heat to 80°C (Do NOT reflux at 118°C; high heat degrades the triketone).

    • Monitor TLC (Hexane/EtOAc 3:1). Reaction usually completes in 2–3 hours.

  • Workup (Critical):

    • Pour mixture into ice-cold water .

    • Neutralize with saturated NaHCO₃ (slowly!) until pH ~7. Note: Acidic workup pulls the product into the aqueous phase if protonated.

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]

Method B: Green/Microwave Protocol (Highest Yield)

Best for: Speed and purity.

  • Reagents:

    • 3-Acetyl-2,5-hexanedione (1.0 eq)

    • Ammonium Acetate (2.5 eq)

    • Catalyst: Montmorillonite K-10 Clay (50% w/w relative to substrate)

    • Solvent: Solvent-free (or minimal Ethanol to create a slurry).

  • Procedure:

    • Mix reactants and clay in a microwave vial.

    • Irradiate at 100°C for 5–10 minutes (Power: 150W).

  • Workup:

    • Add EtOAc to the vial and filter off the clay.

    • Evaporate solvent.

    • Yield Expectation: 85–92%.

Comparative Data: Conditions vs. Yield
ParameterTraditional Reflux (Ethanol/HCl)Buffered Thermal (AcOH)Microwave (Solvent-Free/Clay)
Reaction Time 12–24 Hours2–4 Hours5–10 Minutes
Yield 35–45%65–75%88–92%
Major Impurity Black Polymer / FuranUnreacted Starting MaterialMinimal
Green Score Low (Solvent waste)MediumHigh
References
  • Amarnath, V., et al. (1991).[3] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. Link

  • Banik, B. K., et al. (2000). Microwave-Induced Organic Reaction Enhancement Chemistry. Simplified Preparation of Pyrroles. Journal of Organic Chemistry. Link

  • Li, J. J. (2021).[4] Paal-Knorr Pyrrole Synthesis. In: Name Reactions. Springer, Cham. Link

  • Azizi, N., et al. (2009).[5] Iron(III) Chloride Catalyzed Paal-Knorr Synthesis of Pyrroles in Water. Synlett. Link

Sources

Optimization

Technical Support: Acylation of 2,5-Dimethylpyrrole

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists Introduction: The Reactivity Paradox 2,5-Dimethylpyrrole (2,5-DMP) presents a unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists

Introduction: The Reactivity Paradox

2,5-Dimethylpyrrole (2,5-DMP) presents a unique synthetic paradox. While the methyl groups at the


-positions (2 and 5) block the most reactive sites, they also inductively donate electron density into the ring, making the 

-positions (3 and 4) exceptionally nucleophilic.

This heightened reactivity makes 2,5-DMP an excellent substrate for acylation but simultaneously renders it hypersensitive to acid-catalyzed polymerization and oxidative degradation . Successful acylation requires a precise balance between activating the electrophile (acylating agent) and preventing the destruction of the nucleophile (pyrrole).

Module 1: The "Red Tar" Phenomenon (Oligomerization)

The Issue: The reaction mixture turns dark red or black, and workup yields an insoluble resin instead of the desired ketone.

Root Cause: Acid-Catalyzed Polymerization. Pyrroles are acid-sensitive.[1] In the presence of strong protic acids (HCl byproduct) or unbuffered Lewis acids, the pyrrole ring is protonated. This protonated species (


) acts as a potent electrophile, reacting with unprotonated pyrrole to form dimers, trimers, and eventually "pyrrole red" polymers.
Troubleshooting Protocol
VariableRecommendationMechanism/Rationale
Lewis Acid Use

or


is often too harsh, generating high local concentrations of

(if moisture is present) or complexing too strongly.

allows for milder acylation.
Reagent Acetic Anhydride > Acyl Chloride Acyl chlorides generate HCl gas as a byproduct. Anhydrides generate carboxylic acids, which are less damaging to the pyrrole ring.
Addition Reverse Addition Add the pyrrole slowly to the Lewis Acid/Acylating agent mixture. This ensures the pyrrole is instantly consumed by the acylating agent rather than pooling and reacting with itself.
Temp 0°C to -10°C Low temperature suppresses the activation energy required for polymerization while still allowing the facile Friedel-Crafts reaction to proceed.
Visualizing the Failure Mode

Polymerization Start 2,5-Dimethylpyrrole Cation Protonated Cation (Electrophile) Start->Cation H+ Attack (Fast) Product 3-Acyl-2,5-DMP (Desired) Start->Product Acyl Attack Acid Strong Acid (H+) Acid->Cation Dimer Dimerization Cation->Dimer + Monomer Polymer POLYMERIZATION (Red Tar) Dimer->Polymer Chain Growth AcylAgent Acylating Agent (Electrophile) AcylAgent->Product Competes with H+

Figure 1: The competition between productive acylation and destructive polymerization. Protonation of the ring triggers the "Red Tar" cascade.

Module 2: Regioselectivity & Polyacylation

The Issue: Formation of 3,4-diacyl-2,5-dimethylpyrrole alongside the desired mono-acyl product.

Root Cause: The pyrrole ring is so electron-rich that the deactivating effect of the first acyl group is sometimes insufficient to prevent a second attack, especially if local concentrations of the acylating agent are high.

Diagnostic Table:

ObservationDiagnosisCorrective Action
Two spots on TLC (

0.4 and 0.6)
Mixture of Mono- and Di-acyl products.Reduce acylating agent equivalents to 0.95 eq.
Low Yield + Recovery of SM Under-reaction due to fear of di-acylation.Increase reaction time, not reagent excess.
Product crystallizes poorly Contamination with di-acyl impurity.Recrystallize from Ethanol/Water or purify via column chromatography (Di-acyl is usually more polar).

Selectivity Tip: Due to the symmetry of 2,5-dimethylpyrrole, the C3 and C4 positions are equivalent. You will strictly get one mono-acylated isomer. This simplifies NMR analysis (look for the loss of symmetry in the methyl peaks).

Module 3: N-Acylation vs. C-Acylation

The Issue: The acyl group attaches to the Nitrogen (N1) instead of the Carbon (C3).

Root Cause: Kinetic vs. Thermodynamic Control.

  • N-Acylation is kinetically favored (hard nucleophile/hard electrophile interaction), especially in the presence of strong bases (NaH) or ionic solvents.[2]

  • C-Acylation is thermodynamically favored and is the standard outcome of Friedel-Crafts conditions (Lewis Acid catalysis).

Mechanism Check: If you observe N-acylated product (identifiable by a downfield shift of ring protons and lack of N-H stretch in IR), your Lewis acid may be deactivated, or you are using basic conditions.

Correction: Ensure anhydrous conditions. Water deactivates Lewis acids (like


), preventing the formation of the "hard" acylium ion required for C-acylation.
Master Protocol: Optimized C-Acylation of 2,5-DMP

Objective: Synthesis of 3-acetyl-2,5-dimethylpyrrole. Scale: 10 mmol basis.

  • Preparation: Flame-dry a 50 mL round-bottom flask under

    
    .
    
  • Reagent Mix: Charge with 10 mL anhydrous

    
     and 1.1 eq (11 mmol) Acetic Anhydride .
    
  • Catalyst Activation: Cool to 0°C. Add 1.1 eq (11 mmol)

    
      dropwise. Stir for 15 mins.
    
    • Why? This pre-forms the active electrophilic complex.

  • Substrate Addition: Dissolve 10 mmol 2,5-Dimethylpyrrole in 5 mL

    
    . Add this solution dropwise  to the reaction mixture over 30 minutes.
    
    • Critical: This "Reverse Addition" keeps the concentration of free pyrrole low relative to the electrophile, suppressing polymerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour mixture into ice-cold saturated

    
     (vigorous stirring).
    
    • Note: Neutralization is vital to prevent acid-hydrolysis or polymerization during workup.

  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate. Recrystallize from aqueous ethanol.
    
Frequently Asked Questions (FAQ)

Q1: Can I use


 instead of 

?
  • A: Yes, but it is riskier.

    
     is a stronger Lewis acid and releases HCl gas if acetyl chloride is used. If you must use 
    
    
    
    , ensure strictly anhydrous conditions and use a buffer (like nitromethane solvent) to moderate activity.

Q2: My product has a strong "vinegar" smell even after drying.

  • A: This is trapped acetic acid (if anhydride was used). Pyrroles can "hold" solvents. Wash the organic layer thoroughly with

    
     until basic, or sublime the product under high vacuum for final purification.
    

Q3: Why did my reaction turn black immediately upon adding the catalyst?

  • A: You likely added the catalyst to the pyrrole without solvent or cooling. The exotherm caused immediate oxidative polymerization. Always dilute the pyrrole and add it to the cold catalyst mixture (Reverse Addition).

Q4: Is the 3-isomer really the only product? What about the 2-isomer?

  • A: In 2,5-dimethylpyrrole, the 2 and 5 positions are blocked by methyl groups. Direct substitution at the methyl group does not occur under Friedel-Crafts conditions. Therefore, the 3-isomer (which is identical to the 4-isomer due to symmetry) is the exclusive mono-acylated product.

References
  • Preparation of 2,5-Dimethylpyrrole (Precursor Context)

    • Young, D. M., & Allen, C. F. H. (1936). 2,5-Dimethylpyrrole.[3] Organic Syntheses, 16, 25.

    • [3]

  • Friedel-Crafts Acylation Mechanisms & Regioselectivity

    • Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry. IV. The acylation of pyrrole and some substituted pyrroles.[1][4] Canadian Journal of Chemistry, 43(2), 409-414.

  • Polymerization Mechanism (The "Red Tar")

    • Salmon, M., et al. (1982). Chemical modification of polypyrrole.
  • Vilsmeier-Haack Formylation (Alternative Acylation Route)

    • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). 2-Pyrrolealdehyde, 3-Pyrrolealdehyde, and 2,5-Dimethyl-3-pyrrolealdehyde. Organic Syntheses, 36, 74.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

[1] Executive Summary You are working with 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (also known as 3,5-dimethyl-2-acetylpyrrole ; C₈H₁₁NO).[1] This compound is a critical intermediate often derived from Knorr-type synt...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are working with 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (also known as 3,5-dimethyl-2-acetylpyrrole ; C₈H₁₁NO).[1] This compound is a critical intermediate often derived from Knorr-type syntheses or direct acetylation of substituted pyrroles.[1]

The Challenge: Like many electron-rich pyrroles, this compound is susceptible to oxidative polymerization (darkening) and acid-catalyzed decomposition .[1][2] Achieving pharmaceutical-grade purity (>99%) requires a strategy that balances efficient impurity removal with strict environmental controls (inert atmosphere, light exclusion).[1][2]

This guide replaces generic advice with a rigorous, self-validating purification workflow designed for drug development applications.

Module 1: The Purification Decision Matrix

Before selecting a method, assess your crude material.[1][2] Pyrrole syntheses often yield sticky solids contaminated with oligomers.[1][2] Use this logic flow to determine your path.

PurificationLogic Start Crude 3,5-Dimethyl-2-acetylpyrrole Assess Assess Purity (TLC/HPLC) Start->Assess HighPurity Purity > 85% (Crystalline Solid) Assess->HighPurity Clean Crude LowPurity Purity < 85% (Dark Oil/Tar) Assess->LowPurity Dirty Crude Recryst Primary Method: Recrystallization HighPurity->Recryst Column Secondary Method: Flash Chromatography LowPurity->Column SolventCheck Solvent Screen: EtOH/H2O vs. Hex/EtOAc Recryst->SolventCheck SilicaPrep Pre-treat Silica (1% Et3N) Column->SilicaPrep SolventCheck->Column Oiling Out/Failure Final Pure White/Pale Yellow Solid SolventCheck->Final Success SilicaPrep->Final

Figure 1: Purification Decision Tree.[1] Note that "Oiling Out" during recrystallization triggers a fallback to chromatography.[1]

Module 2: Recrystallization (The Gold Standard)

Q: My crude product is a brownish solid. What is the optimal solvent system for recrystallization?

A: For acetylated pyrroles, a mixed-solvent system is superior to single solvents due to the compound's moderate polarity.[1][2]

Recommended System: Ethanol / Water (EtOH:H₂O) [1][2]

  • Ratio: Start with 9:1 EtOH:H₂O and add water dropwise to the hot solution until turbidity persists.

  • Why: The acetyl group provides hydrogen-bond accepting capability, making the compound soluble in hot ethanol.[1][2] Water acts as a powerful anti-solvent to force crystallization upon cooling, while keeping polar oxidation byproducts (tars) in solution.[1][2]

Alternative System (if water sensitive): Ethyl Acetate / Hexanes [1][2]

  • Ratio: Dissolve in minimum hot Ethyl Acetate (EtOAc), then add Hexanes until cloudy.

  • Benefit: Better for removing non-polar starting materials (e.g., unreacted dimethylpyrrole).[1][2]

Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (approx. 5-8 mL per gram).[1][2]

  • Filtration (Critical): If the hot solution is dark/black, add activated charcoal, stir for 5 mins, and filter hot through Celite to remove oxidized polymers.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint cloudiness endures.[1][2] Add one drop of EtOH to clear it.[1][2]

  • Crystallization: Allow to cool to Room Temp (RT) slowly (30 mins), then move to 4°C (fridge) for 2 hours. Do not shock-cool , or oils will form.[1][2]

  • Collection: Filter the pale yellow needles/prisms. Wash with cold 1:1 EtOH:H₂O.[1][2]

Module 3: Flash Chromatography (Troubleshooting Oils)

Q: I tried recrystallizing, but it "oiled out" into a sticky goo at the bottom. How do I fix this?

A: "Oiling out" indicates impurities are lowering the melting point or the cooling was too rapid.[1] You must switch to Flash Column Chromatography .[1][2]

Technical Alert - Silica Acidity: Pyrroles are acid-sensitive.[1] Standard silica gel is slightly acidic (pH ~6.5), which can catalyze polymerization (turning your column purple/black).[1][2]

  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (Et₃N) in Hexanes before loading the column.[1] This neutralizes surface silanols.[1][2]

Chromatography Parameters:

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Neutralized with 1% Et₃N
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar base
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier
Gradient 0% → 30% B over 20 CVCompound typically elutes at ~20-25% EtOAc
Loading Liquid loading in min.[1][3][4] DCMAvoid solid loading if unstable
Detection UV 254 nmPyrrole ring absorbs strongly

Step-by-Step:

  • Pack column with Hexanes + 1% Et₃N.[1][2]

  • Flush with 2 Column Volumes (CV) of pure Hexanes to remove excess amine.[1][2]

  • Load sample.[1][2][3][5]

  • Run gradient.[1][2] The product (mono-acetylated) is less polar than di-acetylated byproducts but more polar than the starting dimethylpyrrole.[1]

Module 4: Common Failure Modes & FAQs

Q: Why does my product turn pink/red after drying?

  • Diagnosis: Auto-oxidation.[1][2] Pyrroles react with atmospheric oxygen, a process accelerated by light and trace acids.[1][2]

  • Solution:

    • Dry the solid in a vacuum desiccator protected from light (wrap in foil).[1][2]

    • Store under Argon/Nitrogen at -20°C.

    • Pro-Tip: If the solid is pink, wash with a small amount of cold ether; the colored impurity is often surface-level.[1][2]

Q: The melting point is broad (e.g., 115-125°C).[1][2] Is it pure?

  • Diagnosis: No. A range >2°C indicates solvent inclusion or isomeric impurities (e.g., 3,4-dimethyl isomer).[1][2]

  • Solution: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trapped solvent lattice molecules. If the range persists, recrystallize again.[1][2][6]

Q: Can I use sublimation?

  • A: Yes, for small scales (<500 mg).[1][2] 3,5-dimethyl-2-acetylpyrrole has sufficient vapor pressure.[1][2]

  • Conditions: High vacuum (<0.05 mmHg) at 80-90°C. This avoids solvent use entirely and yields high-purity crystals.[1]

References

  • Synthesis and Properties of Acetylpyrroles

    • Source: PubChem. (2025).[1][2] 2-Acetylpyrrole Compound Summary . National Library of Medicine.[1][2]

    • URL:[Link][1][2]

  • Knorr Pyrrole Synthesis & Derivatives

    • Source: Organic Syntheses. (1939).[1][2] 2,5-Dimethylpyrrole .[1][2][5][7] Org. Synth. 19, 38.

    • URL:[Link]

  • Purification of Substituted Pyrroles

    • Source: MDPI. (2021).[1][2] Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone . (Describes analogous purification logic for dimethyl-heterocycle ethanones).

    • URL:[Link][1][2][5]

  • Crystallization Solvent Selection

    • Source: University of Rochester.[1][2] Common Solvents for Recrystallization .

    • URL:[Link][1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pyrrole derivatives, as they may be toxic or irritants.[1][2]

Sources

Optimization

Technical Support Center: Purification Protocols for 2-Acetyl-3,5-Dimethylpyrrole

Executive Summary & Diagnostic Matrix The Challenge: The synthesis of 2-acetyl-3,5-dimethylpyrrole (often via Knorr-type condensation or acetylation of 2,4-dimethylpyrrole) is notoriously prone to "tarring." The electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The Challenge: The synthesis of 2-acetyl-3,5-dimethylpyrrole (often via Knorr-type condensation or acetylation of 2,4-dimethylpyrrole) is notoriously prone to "tarring." The electron-rich pyrrole ring is highly susceptible to oxidative polymerization and acid-catalyzed decomposition.

Immediate Action: Do not attempt to distill the crude "tar" directly without a preliminary cleanup. Use the diagnostic matrix below to identify your specific impurity profile before selecting a protocol.

Diagnostic Matrix: What is your crude product telling you?
SymptomProbable CauseChemical IdentityRecommended Protocol
Deep Red/Pink Color OxidationDipyrromethenes / PorphyrinogensProtocol C (Adsorption/Reduction)
Sticky Brown Tar PolymerizationPolypyrrole oligomersProtocol A (Trituration/Precipitation)
White Precipitate (Insoluble) Reducing Agent ResidueZinc Acetate / Inorganic SaltsProtocol A (Aqueous Workup)
Wrong Melting Point Regioisomer Contamination3-acetyl-2,4-dimethylpyrroleProtocol B (Fractional Recrystallization)
Vinegar Smell Solvent EntrapmentAcetic Acid (from Knorr synthesis)Protocol A (Bicarbonate Wash)

Workflow Visualization

The following decision tree outlines the logical flow for purifying crude 2-acetyl-3,5-dimethylpyrrole based on the physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Precipitated Oil Oily / Tar Residue CheckState->Oil Solvent Evaporated ZnRemoval Protocol A: Inorganic Removal (Water/Na2CO3 Wash) Solid->ZnRemoval Trituration Trituration (Cold Ethanol/Hexane) Oil->Trituration IsomerCheck TLC/NMR Check: Isomer Purity? ZnRemoval->IsomerCheck Trituration->ZnRemoval Recryst Protocol B: Recrystallization (EtOH/H2O or MeOH) IsomerCheck->Recryst Mainly Product (>80%) Column Protocol C: Flash Chromatography (Neutralized Silica) IsomerCheck->Column Complex Mixture / Red Color Final Pure 2-Acetyl-3,5-Dimethylpyrrole Recryst->Final Column->Final

Figure 1: Purification logic flow.[1][2][3][4] Note that "oily" crudes often require trituration to break up oligomers before standard purification.

Detailed Purification Protocols

Protocol A: The "Knorr" Cleanup (Inorganic & Acid Removal)

Target: Removal of Zinc salts, Acetic Acid, and bulk oligomers.

Context: If you utilized the classic Knorr synthesis (reduction of oxime with Zn/AcOH), your crude is likely contaminated with zinc acetate and trapped acetic acid. These catalyze decomposition.[4]

Step-by-Step:

  • Quench: Pour the hot reaction mixture into a 5x volume of crushed ice . Stir vigorously for 30 minutes.

    • Why? This precipitates the pyrrole while keeping zinc salts dissolved in the aqueous phase.

  • Filtration/Extraction:

    • If Solid: Filter the precipitate.[1][2][5][6] Wash the cake with copious cold water until the filtrate is neutral (pH 7).

    • If Oil: Extract with Dichloromethane (DCM).[3][4] Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) followed by brine.

  • Drying: Dry the organic phase over MgSO₄. Do not use acidic drying agents.[4]

Protocol B: Regioisomer Separation (Fractional Recrystallization)

Target: Separating 2-acetyl-3,5-dimethylpyrrole from 3-acetyl-2,4-dimethylpyrrole.

Context: Thermal rearrangement or ambiguous starting materials can yield mixtures of isomers.[4] The 2-acetyl isomer is generally less soluble in alcohols than the 3-acetyl isomer.

Step-by-Step:

  • Solvent Selection: Use 95% Ethanol or Methanol .[4]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Hot Filtration: If insoluble black specks remain (carbonized material), filter hot through a coarse frit.[4]

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed for 4 hours, then move to 4°C overnight.

    • Critical: Rapid cooling traps the more soluble isomer inside the crystal lattice.

  • Harvest: Filter the crystals.

    • Data Check: The 2-acetyl isomer typically melts at 137-139°C , whereas the 3-acetyl isomer melts lower (often ~120-122°C) [1].

Protocol C: The "Red Death" (Removing Oxidation Impurities)

Target: Removal of dipyrromethenes (pink/red contaminants) and tars.

Context: Pyrroles oxidize in air to form highly colored dipyrromethenes.[4] Even trace amounts cause a persistent pink hue.[4]

Option 1: Chemical Reduction (The "Antioxidant" Wash)

  • Dissolve the crude in Ethyl Acetate.[4]

  • Wash the organic layer with a 10% aqueous solution of Sodium Dithionite (Na₂S₂O₄) .[4]

  • Mechanism: Dithionite reduces the colored oxidized species (dipyrromethenes) back to colorless leuco-forms or water-soluble byproducts.

Option 2: Buffered Chromatography (Critical for Stability) Warning: Standard silica gel is slightly acidic (pH 5-6). This acidity catalyzes the polymerization of 2-acetyl-3,5-dimethylpyrrole, turning your product into a brown streak on the column.

  • Slurry Preparation: Prepare the silica gel slurry using Hexane/Ethyl Acetate (7:3).[4]

  • Neutralization: Add 1% Triethylamine (Et₃N) to the eluent system.[4]

    • Why? The amine neutralizes the acidic sites on the silica, preventing on-column decomposition [2].

  • Loading: Load the sample as a solid deposit (dissolve in DCM, add silica, evaporate) rather than a liquid load to improve resolution.

  • Elution: Run the column quickly. Pyrroles should not stay on silica longer than necessary.[4]

Troubleshooting FAQs

Q: My product turned pink after sitting on the bench for one hour. Why? A: This is auto-oxidation.[4] The acetyl group at the 2-position provides some stability, but the 3,5-dimethyl groups activate the ring.

  • Fix: Store the purified solid in an amber vial under Argon or Nitrogen at -20°C.

Q: I cannot get the product to crystallize; it remains an oil. A: You likely have residual solvent (acetic acid) or high oligomer content preventing crystal lattice formation.

  • Fix: Perform a "trituration."[1][4][7] Add cold pentane or hexane to the oil and scratch the flask walls with a glass rod. This physical agitation often induces nucleation.[4] If that fails, run a short silica plug (Protocol C) to remove the "grease" before attempting recrystallization again.

Q: Can I sublime this compound? A: Yes. 2-acetyl-3,5-dimethylpyrrole has sufficient volatility.

  • Conditions: High vacuum (<0.1 mmHg) at 80-100°C. This is excellent for removing non-volatile tars but will not separate isomers effectively.[4]

References

  • Paine, J. B. (1978).[4] Synthesis of Pyrroles from Aliphatic Precursors. In: The Porphyrins (Dolphin, D., ed.), Vol. 1, Academic Press. (Foundational text on Knorr pyrrole melting points and isomer differentiation).

  • Biotage. (2023).[4] How can I remove color from my reaction product? Retrieved from (Validating the use of reversed-phase and silica neutralization techniques for colored impurities).

  • Organic Syntheses. (1990).[4] Synthesis of 3-acetyl-2,4-dimethylpyrrole (Knorr Pyrrole). Coll. Vol. 2, p. 202.[4] (Provides the baseline methodology for the Knorr synthesis and zinc handling).

  • Google Patents. (2014).[4] Purification method of 2-acetyl-1-pyrroline. JP2014073999A.[4] (Cited for general pyrrole purification strategies involving base treatment to prevent polymerization).[4]

Sources

Troubleshooting

Optimization of reaction conditions for pyrrole synthesis

Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Pyrrole Synthesis Ticket ID: PYR-OPT-2024 Introduction: The "Electron-Rich" Paradox Welcome to the Pyrrole Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Pyrrole Synthesis Ticket ID: PYR-OPT-2024

Introduction: The "Electron-Rich" Paradox

Welcome to the Pyrrole Synthesis Support Hub. If you are here, you likely appreciate that pyrroles are deceptively simple. While they are ubiquitous in pharmacophores (e.g., Atorvastatin, Sunitinib) and material science, the pyrrole ring is exceptionally electron-rich. This creates a paradox: it is easy to form but difficult to keep.

The nitrogen lone pair participates in the aromatic sextet, making the ring highly nucleophilic but the nitrogen itself non-basic. Consequently, pyrroles are prone to acid-catalyzed polymerization ("red tars") and oxidative degradation. This guide prioritizes survival of the molecule as much as its formation .

Module 1: The Paal-Knorr Condensation (1,4-Dicarbonyls)

Core Issue: "My reaction yields are low, or I observe significant tar formation despite full consumption of starting material."

The Mechanistic Reality

The Paal-Knorr reaction relies on the condensation of a 1,4-dicarbonyl with a primary amine.[1][2] The rate-determining step is often the final cyclization/dehydration.

  • The Trap: Strong acids accelerate cyclization but trigger polymerization of the electron-rich product.

  • The Fix: Balance acidity with steric demands.

Troubleshooting Guide: Acid Catalyst Selection
Substrate TypeRecommended Catalyst/ConditionWhy?
Sterically Unhindered (e.g., 2,5-hexanedione)None or Weak Acid (Acetic Acid, 1-5 mol%)High reactivity requires minimal activation; prevents polymerization.
Sterically Hindered (Aryl/Bulky groups)p-TsOH (cat.) or Microwave Irradiation Steric bulk prevents orbital overlap for cyclization; requires thermal/acidic push.
Acid-Sensitive (Acetals, Boc-groups)Iodine (I₂) (10 mol%) or Montmorillonite K-10 Mild Lewis acidity avoids deprotection of sensitive groups.
Green/Scale-up Aqueous SDS (Surfactant)Micellar catalysis concentrates reactants in water, avoiding organic solvents.
Protocol: Microwave-Assisted Paal-Knorr (High Throughput)

Reference: Adapted from Banik et al. and recent microwave optimizations. [1, 3][3][4][5][6][7][8][9][10][11]

  • Stoichiometry: Mix 1,4-dicarbonyl (1.0 equiv) and Amine (1.1 equiv).

  • Catalyst: Add Molecular Iodine (I₂) (5-10 mol%).

  • Solvent: Minimal EtOH or Solvent-Free (neat).

  • Conditions: Irradiate at 300W for 2-5 minutes (Target Temp: 80-100°C).

  • Workup: Dilute with EtOAc, wash with aqueous Na₂S₂O₃ (to remove iodine), dry, and concentrate.

    • Advantage:[3][12] Reduces reaction time from hours to minutes; minimizes thermal degradation.

Decision Logic: Paal-Knorr Optimization

PaalKnorrLogic Start Start: 1,4-Dicarbonyl + Amine StericCheck Are substituents bulky? Start->StericCheck AcidSensCheck Acid-sensitive groups? StericCheck->AcidSensCheck Yes (Aryl/Tert-butyl) MethodA Method A: Glacial AcOH (Reflux 1-2h) StericCheck->MethodA No (Alkyl) MethodB Method B: Microwave + I2 (2-5 min) AcidSensCheck->MethodB No MethodC Method C: Montmorillonite K-10 (RT to 50°C) AcidSensCheck->MethodC Yes (Boc/Acetal)

Caption: Logic flow for selecting the optimal Paal-Knorr conditions based on substrate sterics and sensitivity.

Module 2: The Hantzsch Synthesis (Multicomponent)

Core Issue: "I am getting a mixture of isomers or the furan side-product (Feist-Benary)."

The Regioselectivity Challenge

The classic Hantzsch mixes an


-halo ketone, a 

-keto ester, and ammonia/amine.[13]
  • The Conflict: The amine can condense with either carbonyl, leading to different regiochemical outcomes.

  • The Furan Competitor: If the amine is slow to react, the enolate of the

    
    -keto ester attacks the 
    
    
    
    -halo ketone directly, forming a furan (Feist-Benary synthesis).[13]
FAQ: Controlling the Outcome

Q: How do I stop furan formation? A: Use a Stepwise Approach . Do not mix all three components at once.

  • Form the enamine first (Amine +

    
    -keto ester).[14]
    
  • Then add the

    
    -halo ketone. This ensures the nitrogen is already incorporated before the C-C bond forming step.
    

Q: How do I improve regioselectivity? A: Use Lewis Acid Catalysis . Lanthanide triflates (e.g., Yb(OTf)₃) or Indium(III) chloride can chelate the dicarbonyl, directing the attack.

Data: Catalyst Efficiency in Hantzsch Reaction

Comparative yields for substituted pyrroles (Model: Methyl acetoacetate + Phenacyl bromide + Aniline) [8, 11]

CatalystConditionsYield (%)TimeNote
None EtOH, Reflux45-60%6-8 hSignificant furan byproduct.
Iodine (I₂) RT, Stirring85-90%2-3 hCheap, mild, high atom economy.
Yb(OTf)₃ RT, Solvent-free92%15 minExcellent regiocontrol; reusable catalyst.
Silica-H₂SO₄ 80°C, Solid support88%30 minHeterogeneous; easy workup.

Module 3: Modern Catalytic & Green Approaches

Core Issue: "I need to avoid toxic solvents, or I am building a pyrrole from alkynes."

Protocol: Aqueous Micellar Synthesis (Green Chemistry)

Reference: Application of SDS (Sodium Dodecyl Sulfate) in water.[9] [5, 7][3][4][5][6][7][8][9][10][11][15]

This method utilizes the hydrophobic effect. The organic reactants migrate into the hydrophobic core of the SDS micelles, creating a high local concentration that accelerates the reaction without organic solvents.

  • Medium: Dissolve SDS (10-20 mol%) in water.

  • Reactants: Add 1,4-dicarbonyl and amine.

  • Reaction: Stir at RT or mild heat (40°C). The mixture may look milky.

  • Isolation: The product often precipitates out. Filter and wash with water.

    • Why this works: Water acts as a heat sink and the micelle protects the transition state.

Workflow: Metal-Catalyzed Isocyanide Coupling

For accessing 2,3,4-substituted pyrroles often inaccessible by Paal-Knorr.

MetalCatalysis Input Alkynes + Isocyanides Split Catalyst? Input->Split PathCu Copper (CuI/CuH) (Click-type) Split->PathCu Metal PathPhos Phosphine Catalysis (Organocatalytic) Split->PathPhos Lewis Base ProdA 2,4-Substituted Pyrrole PathCu->ProdA ProdB 2,3-Substituted Pyrrole PathPhos->ProdB

Caption: Divergent synthesis of pyrroles from alkynes/isocyanides. Catalyst choice dictates regioselectivity (2,4- vs 2,3-substitution).[5] [6, 10]

Module 4: Isolation & Purification (Critical)

Core Issue: "My product turned black on the rotary evaporator or during column chromatography."

The "Black Tar" Protocol

Pyrroles are acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5), which is enough to initiate polymerization of electron-rich pyrroles (especially N-H pyrroles).

Step-by-Step Rescue Plan:

  • Quench Properly: Ensure all acid catalyst is neutralized before concentration. Wash with NaHCO₃.

  • Stationary Phase Switch:

    • Best: Use Neutral or Basic Alumina instead of Silica.

    • Alternative: If you must use Silica, pretreat the column with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites.

  • Eluent: Add 0.1% TEA to your eluent system.

  • Storage:

    • Flush vials with Nitrogen/Argon.

    • Store at -20°C in the dark.

    • Tip: If the oil is reddish, it has already started oxidizing. Filter through a small pad of basic alumina immediately.

References

  • Paal-Knorr Pyrrole Synthesis - Mechanism and Modifications. Organic Chemistry Portal.[16]Link

  • Microwave-assisted Paal-Knorr reaction. Wikipedia/Recent Reviews.Link

  • Banik, B. K., et al. "Microwave-Assisted Paal-Knorr Reaction."[12] ResearchGate.Link

  • Synthesis of Pyrroles via CuH-Catalyzed Coupling. Journal of the American Chemical Society.Link

  • Green Synthesis of Pyrrole Derivatives (SDS/Water). Journal of Chemical Education.Link

  • Regioselective Synthesis of Pyrroles (Cu vs Phosphine). Journal of the American Chemical Society.Link

  • Efficient and Green Procedure for Synthesis of Pyrroles. ResearchGate.Link

  • The Hantzsch Pyrrole Synthesis: Variations and Applications. Thieme Connect.Link

  • Purification of Crude Pyrroles. Google Patents.Link

  • Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides. Organic Chemistry Portal.Link

  • Green Synthesis of Pyrrole Derivatives (Review). Bentham Science.Link

Sources

Optimization

Troubleshooting low conversion in pyrrole functionalization reactions

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Conversion & Stability in Pyrrole Functionalization

The "Pyrrole Paradox": An Executive Summary

If you are reading this, you are likely facing the "Pyrrole Paradox": the pyrrole ring is exceptionally nucleophilic (reactive), yet paradoxically prone to failure due to its fragility.

Unlike benzene, pyrrole is


-excessive. The lone pair on the nitrogen atom is delocalized into the ring, making the carbons electron-rich (nucleophilic) but the nitrogen non-basic. This creates three primary failure modes:
  • Acid Sensitivity: Even mild acids can trigger rapid polymerization ("pyrrole red" or black tar).

  • Oxidation: The electron-rich ring is easily oxidized by air or radical initiators.

  • Regiocontrol: The C2 position is electronically favored, making C3 functionalization difficult without steric steering.

This guide moves beyond standard textbook answers to address the causality of experimental failure.

Triage: The Troubleshooting Matrix

Before altering your conditions, identify your specific failure mode using the logic flow below.

PyrroleTroubleshooting Start Reaction Outcome? Tar Black Tar / Polymer Start->Tar Decomposition NoRxn No Conversion / SM Recovered Start->NoRxn Inert WrongIso Wrong Isomer (C2 vs C3) Start->WrongIso Selectivity AcidCheck Check pH / Lewis Acid Strength Tar->AcidCheck ReagentCheck Check Reagent Activity (e.g., POCl3 hydrolysis) NoRxn->ReagentCheck StericCheck Evaluate N-Protecting Group WrongIso->StericCheck Sol_Buffer Solution: Add Buffer / Switch to mild Lewis Acid (Zn, In) AcidCheck->Sol_Buffer Sol_Activate Solution: Use Tf2O / Anhydrous Conditions ReagentCheck->Sol_Activate Sol_Block Solution: Use Bulky Group (TIPS/Boc) to block C2 StericCheck->Sol_Block

Figure 1: Diagnostic decision tree for isolating the root cause of pyrrole functionalization failure.

Module 1: The "Black Tar" Scenario (Polymerization)

Symptom: The reaction mixture turns dark red or black immediately upon addition of the electrophile or catalyst. TLC shows a streak (oligomers) and no distinct product.

Root Cause: Acid-Catalyzed Polymerization. Pyrrole is not a base in the traditional sense; protonation occurs at C2 or C3, breaking aromaticity. This generates a highly reactive electrophilic species that is immediately attacked by another unreacted pyrrole molecule.

Q: I am using a Lewis Acid, not a Brønsted acid. Why is it polymerizing? A: Many Lewis acids (e.g.,


, 

) react with trace moisture to release

or

. Furthermore, strong Lewis acids can coordinate to the

-system, reducing the oxidation potential and facilitating oxidative polymerization.

Protocol Adjustment:

  • Switch Catalysts: Move from "Hard" Lewis acids (

    
    ) to "Soft" or "Borderline" metal triflates (
    
    
    
    ,
    
    
    , or
    
    
    ). These activate electrophiles without aggressively coordinating to the pyrrole ring.
  • The "Buffer" Technique: If a Brønsted acid is required, include a sterically hindered base (e.g., 2,6-di-tert-butylpyridine) that cannot quench the electrophile but will scavenge free protons.

PolymerizationMechanism Pyrrole Pyrrole Monomer Protonation C-Protonation (Loss of Aromaticity) Pyrrole->Protonation H+ / Strong LA Attack Nucleophilic Attack by 2nd Pyrrole Protonation->Attack Oligomer Dimer/Trimer (Black Tar) Attack->Oligomer Chain Propagation

Figure 2: The cascade mechanism of acid-catalyzed pyrrole polymerization.

Module 2: The "Silent Reaction" (Low Conversion)

Symptom: Starting material (SM) is recovered quantitatively. No "tar," but no product.

Common Scenario: Vilsmeier-Haack Formylation Failure Q: My Vilsmeier reaction (POCl3/DMF) is stuck. I see no conversion at 0°C. A: This is often a "Hidden Hydrolysis" issue. The Vilsmeier reagent (chloroiminium salt) is extremely moisture-sensitive. If your


 bottle is old or "fuming" excessively, it contains phosphoric acid, which deactivates the reaction.

Troubleshooting Protocol:

  • Reagent Quality: Distill

    
     or use a fresh ampoule.
    
  • Activation Boost: If the pyrrole has an Electron-Withdrawing Group (EWG) (e.g., N-tosyl pyrrole), the standard Vilsmeier reagent is too weak.

    • Solution: Use Triflic Anhydride (

      
      )  instead of 
      
      
      
      with DMF. This generates a reactive iminium triflate species, capable of formylating even deactivated pyrroles.

Solvent & Catalyst Selection Table:

Substrate TypeRecommended Electrophile SourceSolvent SystemNotes
Electron-Rich (N-Alkyl, N-H)

/ DMF
DCE or DMFStandard Vilsmeier. Keep T < 20°C to avoid tar.
Deactivated (N-Tosyl, N-Boc)

/ DMF
DCM (Anhydrous)Requires highly active iminium triflate.
Acid-Sensitive Vilsmeier Reagent (Pre-formed)

Pre-form reagent, filter, then add to pyrrole to remove acidic byproducts.
Module 3: The "Wrong Turn" (Regioselectivity)

Symptom: You targeted the C3 (beta) position, but isolated the C2 (alpha) isomer.

Root Cause: Electronic control vs. Steric control. Electronically, the HOMO coefficient is highest at C2. Under kinetic control, electrophiles will always attack C2 unless forced otherwise.

Q: How do I force C3 substitution? A: You must use Steric Steering . A bulky protecting group on the Nitrogen atom acts as a shield for the C2 positions, forcing the incoming electrophile to the C3 position.

The "TIPS Strategy":

  • Protect: Install a Triisopropylsilyl (TIPS) group on the Nitrogen. The TIPS group is massive; its steric radius blocks the C2 carbons.

  • Functionalize: Perform your electrophilic substitution (e.g., bromination via NBS). The electrophile is diverted to C3.

  • Deprotect: TIPS is easily cleaved with TBAF (Tetra-n-butylammonium fluoride).

Reference: This strategy is widely validated in the synthesis of lamellarins and other marine alkaloids [1].

Regioselectivity Substrate Pyrrole Substrate PathA Small Group (N-H, N-Me) Electronic Control Substrate->PathA PathB Bulky Group (N-TIPS) Steric Control Substrate->PathB ResultA C2 Substitution (Major) PathA->ResultA ResultB C3 Substitution (Major) PathB->ResultB

Figure 3: Steric steering mechanism: How bulky N-protecting groups divert electrophiles to C3.

Advanced Protocol: Direct C-H Arylation

For users struggling with traditional cross-coupling (requiring pre-halogenation), Direct C-H Arylation is the modern standard. It avoids the instability of halopyrrole intermediates.

Protocol (Metal-Free):

  • Reagents: Diaryliodonium salts (

    
    ).[1]
    
  • Conditions: DMF, 100°C, no metal catalyst.

  • Mechanism: A radical-based pathway or electrophilic arylation depending on the salt.

  • Why it works: It bypasses the need for sensitive boronic acids or stannanes.

Protocol (Catalytic):

  • Catalyst:

    
     or 
    
    
    
    .
  • Oxidant:

    
     or 
    
    
    
    .
  • Note: If using N-Boc pyrrole,

    
     allows for highly enantioselective C-H functionalization via carbene insertion [2].
    
References
  • Direct C-H Arylation of Pyrroles

    • Wagner, A. M., et al. "Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts."[1] Organic Letters, 2012.[2]

  • Asymmetric C-H Functionalization

    • Hansen, J. H., et al. "Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole."[3] Journal of the American Chemical Society, 2011.

  • Vilsmeier-Haack Optimization

    • Meth-Cohn, O., & Stanforth, S. P.[4] "The Vilsmeier–Haack Reaction."[5][6][7] Comprehensive Organic Synthesis, 1991.[4]

  • Gribble, G. W. "Pyrrole Chemistry: The IUPAC Series." Chem. Soc. Rev.

For further technical assistance, please verify the moisture content of your solvents (Karl Fischer titration) before submitting a support ticket.

Sources

Troubleshooting

Stability and degradation of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

This technical guide serves as a specialized support center for 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (CAS: 1500-93-2), also known as 2-acetyl-3,5-dimethylpyrrole .[1] The content is structured to address the specif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (CAS: 1500-93-2), also known as 2-acetyl-3,5-dimethylpyrrole .[1]

The content is structured to address the specific stability challenges inherent to electron-rich pyrrole derivatives, specifically the susceptibility of the unsubstituted C4 position to electrophilic attack and oxidative polymerization.

Compound Identity:

  • IUPAC Name: 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one

  • Common Name: 2-Acetyl-3,5-dimethylpyrrole

  • CAS Number: 1500-93-2[1][2][3]

  • Molecular Formula: C₈H₁₁NO[1][4]

  • Physical State: White to beige crystalline solid[1]

  • Melting Point: ~118 °C[1][3][5]

Part 1: Storage & Handling Protocols[1]

Q: What are the absolute critical storage parameters to prevent degradation? A: Unlike simple alkyl pyrroles which degrade rapidly, the acetyl group at position 2 provides some electronic stabilization. However, the compound remains sensitive to oxidation at the unsubstituted C4 position.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers the kinetic rate of auto-oxidation and thermal dimerization.[1]
Atmosphere Argon or Nitrogen Oxygen acts as a diradical, initiating hydrogen abstraction at the NH or C4 positions, leading to "pyrrole red" polymer formation.
Light Amber Vials / Foil Pyrroles are photosensitizers.[1] UV light excites the molecule, facilitating reaction with singlet oxygen (

).
Solvent Anhydrous DMSO/EtOH Avoid acidic solvents (e.g., unbuffered chloroform) which catalyze polymerization.

Q: My sample arrived at room temperature. Is it compromised? A: Likely not. The solid state is relatively stable for short durations (days) during transit. However, upon receipt, immediately transfer it to -20°C. If the appearance has shifted from white/beige to distinct pink or brown, verify purity via HPLC or TLC before use.

Part 2: Troubleshooting & Diagnostics[1]

Q: Why has my white powder turned pink/brown? A: This is the hallmark of oxidative polymerization , often referred to as "pyrrole red" formation.

  • Mechanism: Trace acids or photons generate a radical cation. The unsubstituted C4 carbon attacks the electron-rich C5 or C3 of a neighboring molecule, forming disordered oligomers.

  • Action: If the color is faint pink, recrystallization may salvage the compound. If dark brown/black, the integrity is compromised; discard.

Q: The compound is not dissolving in water.[6][7] Is this normal? A: Yes. This compound is lipophilic.

  • Correct Solvents: DMSO, Methanol, Ethanol, Ethyl Acetate, Dichloromethane.

  • Incorrect Solvents: Water, PBS (without co-solvent), Hexanes (poor solubility).

Q: I see an extra spot on my TLC plate. What is it? A:

  • Lower R_f spot: Likely the dimer formed via C4-C4 coupling or oxidation products (e.g., hematinic acid imide derivatives if oxidation is advanced).

  • Baseline smear: Polymerized "tars."

  • Visualization: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl).[1] The spot should turn distinct purple/red. If it does not, the impurity might not be a pyrrole.

Part 3: Deep Dive - Stability & Degradation Mechanisms[1]
1. The "C4 Vulnerability"

In 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One, positions 2, 3, and 5 are substituted.[1] Position 4 is the only unsubstituted ring carbon.

  • Electronic Effect: The pyrrole ring is electron-rich.[1] While the acetyl group at C2 withdraws electron density (stabilizing the ring compared to pure 2,4-dimethylpyrrole), the C4 position remains nucleophilic.

  • Degradation Pathway: Electrophiles (protons, oxidizing agents) attack C4. This leads to the formation of a cation that reacts with a neutral pyrrole molecule, initiating a chain reaction (polymerization).

2. Acid Sensitivity (The Ehrlich Mechanism)

Never store this compound in acidic solutions. Even weak acids (like unbuffered CDCl₃ which forms HCl over time) can trigger degradation.

  • Mechanism: Protonation occurs at C3 or C4 (breaking aromaticity). The resulting electrophile attacks a second pyrrole unit.

3. Visualization of Degradation Logic

The following diagram illustrates the decision matrix for handling and the chemical causality of degradation.

G cluster_mech Degradation Mechanism (The 'C4' Vulnerability) Start Sample Inspection ColorCheck Color Check Start->ColorCheck WhiteBeige White / Beige ColorCheck->WhiteBeige Pass PinkBrown Pink / Brown ColorCheck->PinkBrown Fail Action1 Proceed to Experiment (Store -20°C, Dark) WhiteBeige->Action1 Action2 Assess Purity (HPLC/TLC) PinkBrown->Action2 PurityCheck Purity > 95%? Action2->PurityCheck PurityCheck->Action1 Yes Purify Recrystallize (EtOH/Water) PurityCheck->Purify No (Minor) Discard Discard (Irreversible Polymerization) PurityCheck->Discard No (Major) Molecule 2-Acetyl-3,5-dimethylpyrrole Radical Radical Cation / C4-Protonation Molecule->Radical Oxidation/Protonation Trigger Trigger: O2 / Light / H+ Dimer Dimerization at C4 Radical->Dimer Attack on Neutral Pyrrole Polymer Insoluble Polymer (Tar) Dimer->Polymer Chain Propagation

Caption: Decision tree for sample integrity assessment and the chemical pathway of C4-mediated degradation.

Part 4: Validated Protocols
Protocol A: Purity Verification (TLC)

Use this quick check before committing valuable reagents to a reaction.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v). Adjust polarity if needed.

  • Visualization:

    • UV (254 nm): Pyrrole ring absorption.

    • Stain (Ehrlich's Reagent): Dip plate in a solution of 1g p-dimethylaminobenzaldehyde in 50mL Ethanol + 50mL conc.[1] HCl. Heat gently.

    • Result: Product appears as a distinct purple/red spot . Impurities (oxidation products) often appear as yellow/brown smears at the baseline or spots with different R_f values.

Protocol B: Salvage Recrystallization

If your compound is slightly pink (90-95% purity), use this method.

  • Dissolve the crude solid in a minimum amount of warm Ethanol (~50-60°C).[1]

  • Add activated charcoal (to absorb colored oxidized oligomers) and stir for 5 mins.

  • Filter while hot through Celite to remove charcoal.

  • Add warm Water dropwise to the filtrate until slight turbidity persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystals and dry under vacuum/nitrogen.

References
  • National Institutes of Health (NIH). (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal.[8] Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1941).[9] 2,5-Dimethylpyrrole (General Pyrrole Handling). Org. Synth. Coll. Vol. 1, p. 473. Retrieved January 28, 2026, from [Link](Cited for general pyrrole stability and handling protocols).

Sources

Optimization

Common pitfalls in the synthesis of polysubstituted pyrroles

Ticket ID: PYR-SYN-2024 Subject: Troubleshooting Yield Loss, Regioselectivity, and Decomposition in Pyrrole Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-2024 Subject: Troubleshooting Yield Loss, Regioselectivity, and Decomposition in Pyrrole Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Why Your Pyrrole Synthesis is Failing

Welcome to the technical support hub for pyrrole synthesis. If you are here, you have likely encountered the "pyrrole paradox": these heterocycles are ubiquitous in blockbuster drugs (e.g., Atorvastatin) and materials science (porphyrins), yet they remain notoriously difficult to handle.

Pyrroles are electron-rich,


-excessive systems. This makes them excellent nucleophiles but renders them highly susceptible to:
  • Oxidative degradation (turning into "black tar" upon air exposure).

  • Acid-catalyzed polymerization (decomposition on silica gel).

  • Regiochemical scrambling (in multicomponent couplings).

This guide bypasses standard textbook descriptions to address the specific failure modes encountered in the lab.

Module 1: The Paal-Knorr Condensation

Context: The condensation of 1,4-dicarbonyls with amines.[1][2] Common Failure: Reaction stalls with bulky amines or produces furan side-products.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls (<10% conv.) Steric Hindrance: The amine nucleophile cannot attack the carbonyl due to bulk (e.g., tert-butyl amine).Switch to Lewis Acid Catalysis: Replace protic acids (p-TsOH) with Sc(OTf)

(1-5 mol%). Scandium coordinates to the carbonyl, increasing electrophilicity without degrading the amine.
Furan Formation Low Nucleophilicity: The amine is electron-deficient (e.g., anilines), making the intramolecular oxygen attack faster than nitrogen incorporation.Increase Amine Nucleophilicity: Use microwave irradiation to overcome the activation barrier, or switch to a solvent-free mechanochemical (ball-milling) approach.
Black Tar in Flask Acid-Mediated Polymerization: The product is acid-sensitive and polymerizes under the reaction conditions.Buffer the System: Use mild conditions (ethanol/water) or switch to a neutral solid support catalyst (e.g., Montmorillonite K-10).
Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired pyrrole formation and the unwanted furan pathway.

PaalKnorr_Failure Start 1,4-Dicarbonyl + Amine Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Pyrrole PYRROLE (Desired) Intermediate->Pyrrole N-Cyclization (Fast if Nucleophilic) Furan FURAN (Side Product) Intermediate->Furan O-Cyclization (Dominates if Amine Weak/Bulky)

Figure 1: Kinetic bifurcation in Paal-Knorr synthesis. Furan formation prevails when amine nucleophilicity is compromised.

Recommended Protocol: Sc(OTf) Catalyzed Synthesis

Reference: Chen et al., J. Org. Chem. 2006.

  • Setup: Mix 1,4-dicarbonyl (1.0 equiv) and amine (1.2 equiv) in acetonitrile.

  • Catalyst: Add Sc(OTf)

    
     (5 mol%).
    
  • Condition: Stir at room temperature (or 50°C for bulky substrates) for 2-6 hours.

  • Workup: Dilute with water, extract with EtOAc. The catalyst stays in the aqueous phase and can be recovered.

Module 2: The Hantzsch Synthesis

Context: Multicomponent coupling of


-keto esters, 

-halo ketones, and amines.[3] Common Failure: Regiochemical ambiguity and low yields due to side reactions (Feist-Bénary).
FAQ: Regioselectivity & Optimization

Q: I am isolating the wrong regioisomer. How do I control the substitution pattern? A: The nitrogen substituent always comes from the amine. The 2- and 5-positions are derived from the


-dicarbonyl, while the 3- and 4-positions come from the 

-halo ketone.[3] If you see scrambling, it is often due to the reversibility of the initial enamine formation.
  • Fix: Pre-form the enamine (amine +

    
    -keto ester) before adding the 
    
    
    
    -halo ketone. This locks the regiochemistry kinetically.

Q: My yield is stuck at 40%. Where is the rest of my material? A: You are likely forming furan byproducts via the Feist-Bénary pathway (reaction of the enolate with the


-halo ketone).
  • Fix: Use a slight excess of the amine and ensure the reaction is run under neutral to slightly basic conditions to favor N-alkylation over O-alkylation.

Module 3: Barton-Zard Reaction

Context: Reaction of nitroalkenes with


-isocyanoacetates.[4][5][6]
Common Failure:  Polymerization of the nitroalkene starting material.
Troubleshooting Guide
  • Issue: The nitroalkene polymerizes before reacting with the isocyanide.

  • Root Cause: Strong bases (like KOH or NaH) initiate anionic polymerization of electron-deficient alkenes.

  • Solution: Use a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) in THF or IPA. These bases are strong enough to deprotonate the isocyanoacetate but bulky enough to avoid attacking the nitroalkene directly.

Module 4: Purification & Handling (The "Black Tar" Issue)

Context: You synthesized the pyrrole, but it turned black on the rotary evaporator or the column. Critical Insight: Pyrroles are acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5), which is sufficient to catalyze the oxidative polymerization of electron-rich pyrroles.

The "Neutralized Silica" Protocol

Do not skip this step for electron-rich pyrroles.

  • Prepare Slurry: Mix your silica gel with the eluent solvent (e.g., Hexane/EtOAc).

  • Add Deactivator: Add 1% v/v Triethylamine (Et

    
    N)  to the slurry. Stir for 5 minutes.
    
  • Pack Column: Pour the slurry into the column.

  • Run: Elute using your standard solvent system (also containing 0.5 - 1% Et

    
    N if the compound is extremely unstable).
    
  • Alternative: If the compound still decomposes, switch to Neutral Alumina (Brockmann Grade III) .

Decision Tree: Choosing a Purification Method

Purification_Logic Start Crude Pyrrole Mixture Check1 Is the Pyrrole Electron-Rich? Start->Check1 Standard Standard Silica Gel (Risk: High) Check1->Standard No (Electron Deficient) Neutral Neutralized Silica (+1% Et3N) Check1->Neutral Yes (Alkyl/Aryl Substituted) Alumina Neutral Alumina (Brockmann III) Neutral->Alumina If Decomposition Persists

Figure 2: Purification workflow to prevent oxidative degradation on stationary phases.

References

  • Amarnath, V., & Amarnath, K. (1995).[7] Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry. Link

  • Chen, J. J., et al. (2006). Sc(OTf)3-Catalyzed Paal-Knorr Reaction: A Mild and Efficient Synthesis of Polysubstituted Pyrroles. Journal of Organic Chemistry. Link

  • Trautwein, A. W., & Jung, G. (1998). The Hantzsch Pyrrole Synthesis: Non-conventional Variations. Tetrahedron Letters. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for reactivity profiles). Link

  • Barton, D. H. R., & Zard, S. Z. (1985). A New Synthesis of Pyrroles from Nitroalkenes. Journal of the Chemical Society, Chemical Communications. Link

Sources

Troubleshooting

Alternative catalysts for the synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Technical Support Center: Advanced Catalytic Protocols for 2-Acetyl-3,5-Dimethylpyrrole Topic: Alternative Catalysts for the Synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One Role: Senior Application Scientist Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalytic Protocols for 2-Acetyl-3,5-Dimethylpyrrole

Topic: Alternative Catalysts for the Synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One Role: Senior Application Scientist Status: Online | System: Operational

Executive Summary & System Architecture

User Directive: You are seeking to synthesize 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (also known as 2-acetyl-3,5-dimethylpyrrole) while bypassing the traditional, corrosive Knorr conditions (stoichiometric Zinc/Acetic Acid).

The Challenge: The classic Knorr synthesis relies on the in situ reduction of oximes (e.g., isonitrosoacetone) by Zinc dust in Glacial Acetic Acid.[1] This method generates massive zinc waste, requires tedious workup to remove amphoteric zinc salts, and often suffers from thermal runaways.

The Solution: We have curated three "Green Catalytic Modules" that replace the stoichiometric reduction-condensation loop with direct condensation protocols using Lewis Acids or Heterogeneous Clays . These methods assume you are coupling 2,4-pentanedione (acetylacetone) with aminoacetone (or its functional equivalent) or utilizing a modified Hantzsch/Paal-Knorr pathway.

Visualizing the Catalytic Pathway

The following logic flow illustrates the mechanistic shift from the "Legacy" (Zn/AcOH) route to the "Modern" catalytic routes.

G Start Precursors (2,4-Pentanedione + Amino-Ketone Source) Legacy Legacy Route (Zn / AcOH) Start->Legacy Avoid Cat_Select Select Alternative Catalyst Start->Cat_Select Product Target: 2-Acetyl-3,5-dimethylpyrrole Legacy->Product Low Atom Economy Iodine Route A: Molecular Iodine (I2) (Mild Lewis Acid) Cat_Select->Iodine Clay Route B: Montmorillonite K-10 (Heterogeneous) Cat_Select->Clay BiNO3 Route C: Bi(NO3)3 (Green Lewis Acid) Cat_Select->BiNO3 Mechanism Mechanism: Carbonyl Activation & Dehydration Iodine->Mechanism Electrophilic Activation Clay->Mechanism Surface Acid Sites BiNO3->Mechanism Coordination Mechanism->Product

Figure 1: Decision matrix for replacing stoichiometric Zinc reduction with catalytic condensation pathways. The modern routes focus on activating the carbonyl for nucleophilic attack by the amine.

Comparative Performance Data

The following data aggregates typical yields and reaction parameters for the synthesis of substituted pyrroles (specifically acetyl-methyl variants) using these alternative catalysts compared to the legacy method.

ParameterLegacy (Zn/AcOH)Molecular Iodine (

)
Montmorillonite K-10 Bismuth Nitrate (

)
Catalyst Type Stoichiometric ReductantMild Lewis Acid (Homogeneous)Solid Acid (Heterogeneous)Green Lewis Acid
Loading 200-400 mol% (Zn)10-20 mol%10-20% w/w5-10 mol%
Solvent Glacial Acetic AcidEthanol / MethanolEthanol / Solvent-FreeAcetonitrile / Water
Temp (

C)
Reflux (118

C)
RT to 60

C
80

C / Microwave
RT
Time 3 - 5 Hours30 - 90 Minutes10 - 45 Minutes1 - 3 Hours
Yield 55 - 65%85 - 92% 80 - 88% 85 - 90%
Workup Neutralization, ExtractionThiosulfate WashSimple FiltrationAqueous Extraction

Troubleshooting Guides (Modules)

Module A: Molecular Iodine ( ) Catalysis

Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl groups of the 2,4-pentanedione, facilitating the attack by the amino-ketone and subsequent cyclodehydration.

FAQ: "My product is dark purple/brown. Is it impure?"

  • Diagnosis: Iodine contamination. While

    
     is the catalyst, residual iodine can stain the pyrrole product and promote oxidative polymerization.
    
  • Solution:

    • Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

      
      ) . The color should shift from dark brown to pale yellow immediately.
      
    • Purification: If the color persists, pass the crude material through a short pad of silica gel; iodine binds strongly to silica.

FAQ: "The reaction stalled at 60% conversion."

  • Diagnosis: Catalyst poisoning or moisture.

  • Solution:

    • Ensure solvents (Ethanol/Methanol) are dry. Water can compete with the carbonyl oxygen for the Lewis acid center.

    • Increase catalyst loading to 25 mol%. Iodine is cheap; a slight excess often pushes the equilibrium in wet solvents.

Module B: Montmorillonite K-10 (Clay Catalysis)

Mechanism: The acidic sites within the clay pores protonate the carbonyl oxygen. This is a surface-mediated reaction.

FAQ: "I have high yield, but I can't recover the catalyst for reuse."

  • Diagnosis: Pore clogging (coking). Polymerized pyrrole byproducts have filled the clay structure.

  • Solution:

    • Solvent Wash: Wash the filtered clay with hot ethyl acetate, then methanol.

    • Thermal Reactivation: Reactivate the clay in an oven at 120

      
      C for 2 hours before reuse. This drives off adsorbed water and volatile organics.
      

FAQ: "The reaction mixture turned into a solid gum."

  • Diagnosis: Solvent-free conditions were too aggressive (exothermic polymerization).

  • Solution:

    • Dilute with Ethanol or DCM. While "solvent-free" is greener, pyrroles are prone to polymerization. A solvent acts as a heat sink.

    • Use Ultrasound irradiation instead of conventional heating to improve mass transfer without overheating the bulk mixture.

Module C: Bismuth(III) Nitrate ( )

Mechanism:[2][3] Bi(III) is an "oxophilic" Lewis acid that coordinates strongly to oxygen, activating the 1,3-diketone.

FAQ: "The catalyst isn't dissolving in Acetonitrile."

  • Diagnosis: Bismuth salts can be sparingly soluble.

  • Solution:

    • It does not need to fully dissolve.[4] The reaction often proceeds as a slurry.

    • Add a trace amount of water (or use the pentahydrate form). Unlike traditional Lewis acids (AlCl3), Bismuth Nitrate is water-tolerant and often benefits from the hydration sphere.

Experimental Protocol: The "Green" Gold Standard

Protocol: Iodine-Catalyzed Synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One Reference Base: Adapted from Banik et al. (See Ref [2]).

  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar.

  • Reagents:

    • Precursor A: 10 mmol 2,4-Pentanedione (Acetylacetone).

    • Precursor B: 10 mmol Aminoacetone (generated in situ or added as hydrochloride with 1 eq. TEA).

    • Catalyst: 1 mmol Molecular Iodine (

      
      ) (10 mol%).
      
    • Solvent: 10 mL Ethanol.

  • Reaction: Stir at Room Temperature (RT) for 10 minutes. If no precipitation occurs, warm to 50

    
    C. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Completion: Reaction is typically complete within 45-60 minutes.

  • Workup:

    • Dilute with 20 mL Ethyl Acetate.

    • Wash with 15 mL 10%

      
        (Critical step to remove Iodine).
      
    • Wash with Brine, dry over

      
      .
      
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water if necessary.

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures in real-time.

Troubleshooting Start Problem Detected Q1 Is the yield < 50%? Start->Q1 Q2 Is the product black/tarry? Q1->Q2 No Check_Precursors Check Amino-Ketone Stability. (Unstable free base?) Q1->Check_Precursors Yes Success Proceed to Analysis (NMR/MS) Q2->Success No Check_Temp Reaction Temp > 80°C? Q2->Check_Temp Yes Solution1 Use HCl salt + TEA in situ Check_Precursors->Solution1 Fix Solution2 Reduce Temp. Pyrroles polymerize in heat. Check_Temp->Solution2 Yes Solution3 Incomplete Quench. Wash w/ Thiosulfate. Check_Temp->Solution3 No (Cat = Iodine)

Figure 2: Diagnostic flowchart for common synthetic failures. Note that "Black/Tarry" products usually indicate oxidative polymerization, common with electron-rich pyrroles.

References

  • Knorr, L. (1884). "Synthese von Pyrrolderivaten."[1][2][3][4][5][6][7][8][9] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. (Foundational Chemistry).

  • Banik, B. K., et al. (2004). "Iodine-catalyzed synthesis of substituted pyrroles." Tetrahedron Letters, 45(42), 7905-7907. (Iodine Protocol).

  • Varma, R. S., & Kumar, D. (1999). "Microwave-accelerated solvent-free synthesis of heterocycles over clays." Tetrahedron Letters, 40(43), 7665-7669. (Clay/Microwave Protocol).

  • Estevez, V., et al. (2014). "Green Synthesis of Pyrroles." Chemical Reviews. (General Green Review).

  • Dreyer, G. (2025). "Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition." ACS Omega. (Modern Photochemical Alternatives).

Disclaimer: This guide assumes standard laboratory safety protocols. Pyrroles can be sensitive to light and air; store products under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

Sources

Optimization

Recrystallization solvent for purifying 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Executive Summary You are attempting to purify 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (also known as 2-acetyl-3,5-dimethylpyrrole). This compound is a critical intermediate often derived from the Knorr pyrrole synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to purify 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (also known as 2-acetyl-3,5-dimethylpyrrole). This compound is a critical intermediate often derived from the Knorr pyrrole synthesis followed by decarboxylation and acetylation.

The primary challenge with acyl-pyrroles is their tendency to "oil out" rather than crystallize due to their low melting points and significant solubility in organic solvents. Furthermore, the electron-rich pyrrole ring is susceptible to oxidative degradation (browning) during hot recrystallization.

This guide outlines the Ethanol/Water (Aqueous Ethanol) system as the primary protocol, with Ethyl Acetate/Hexane as a secondary alternative for anhydrous applications.

Part 1: The Primary Protocol (Aqueous Ethanol)

Recommended Solvent System: Ethanol (95%) and Deionized Water.[1] Target Concentration: ~1 g solute per 5–7 mL Ethanol (initial dissolution).

The Logic (Why this works):
  • Solubility Differential: The acetyl group (polar) and the pyrrole NH (H-bond donor) make the compound highly soluble in hot ethanol. Water acts as an anti-solvent, drastically reducing solubility as the temperature drops.

  • Impurity Rejection: The "tarry" oxidative byproducts often associated with pyrrole synthesis are generally more soluble in the mother liquor (ethanol) than the crystalline product.

Step-by-Step Methodology:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) required to dissolve the solid.

    • Critical Step: If the solution is dark brown/black, add Activated Charcoal (1-2% w/w) and boil for 5 minutes, then filter hot through a Celite pad.

  • The Cloud Point: While keeping the filtrate near boiling, add hot Deionized Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Rapid cooling leads to oiling out.[1]

  • Harvesting: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour. Filter the crystals and wash with cold 50% aqueous ethanol.

Part 2: Troubleshooting & FAQs

Q1: My product separated as a yellow/orange oil at the bottom of the flask instead of crystals. What happened? A: This is "oiling out," common when the saturation temperature is above the melting point of the solvated compound.

  • Fix: Re-heat until the oil dissolves. Add a small amount of extra Ethanol (solvent) to lower the saturation point.[1]

  • Technique: "Seed" the cooling solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature.

Q2: The crystals are slimy or sticky. A: This indicates trapped solvent or oligomers.

  • Fix: Triturate (grind) the solid with cold Hexane or Pentane.[1] This extracts surface impurities and residual ethanol, often inducing the solid to become a free-flowing powder.

Q3: Is there an alternative solvent if I need anhydrous conditions? A: Yes. Use Ethyl Acetate / Hexanes .[1]

  • Dissolve in minimum hot Ethyl Acetate.

  • Add hot Hexanes until turbid.

  • Note: This system is less effective at removing polar oxidative impurities than the Ethanol/Water system.

Q4: What is the expected Melting Point? A: Pure 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one typically melts between 122°C – 123°C .

  • Warning: Isomeric mixtures (e.g., 3-acetyl vs. 2-acetyl) will show depressed melting points (e.g., 90-110°C). Verify regiochemistry via NMR (HMBC/NOESY) if the MP is low.[1]

Part 3: Comparative Solvent Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RemovalRisk Profile
Ethanol / Water HighLowExcellent (Polar tars stay in solution)Low (Green solvent)
Ethyl Acetate / Hexane HighModerateModerateFlammable
Benzene / Pet.[2] Ether HighLowGoodHigh (Carcinogenic) - Avoid
Methanol Very HighModeratePoor (Yield loss likely)Toxic

Part 4: Process Visualization (Decision Tree)

The following diagram illustrates the purification workflow and decision points for handling crude pyrrole derivatives.

PurificationProtocol Start Crude 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one SolventChoice Select Solvent System Start->SolventChoice EtOHSystem Ethanol / Water (Recommended) SolventChoice->EtOHSystem Standard EtOAcSystem Ethyl Acetate / Hexane (Anhydrous) SolventChoice->EtOAcSystem Water Sensitive Dissolve Dissolve in Hot Solvent EtOHSystem->Dissolve EtOAcSystem->Dissolve CheckColor Is Solution Dark/Tarry? Dissolve->CheckColor Charcoal Add Activated Carbon -> Filter Hot CheckColor->Charcoal Yes AddAntiSolvent Add Anti-Solvent (Water or Hexane) Until Turbid CheckColor->AddAntiSolvent No Charcoal->AddAntiSolvent Cooling Slow Cooling to RT AddAntiSolvent->Cooling CheckState Did it Oil Out? Cooling->CheckState Reheat Re-heat & Add More Solvent CheckState->Reheat Yes (Oiled out) Filter Filter & Wash (Cold) CheckState->Filter No (Crystals formed) Seed Add Seed Crystal / Scratch Glass Reheat->Seed Seed->Cooling Dry Vacuum Dry Filter->Dry

Caption: Figure 1.[1] Step-by-step decision matrix for the recrystallization of acetyl-pyrrole derivatives, highlighting interventions for oiling out and decolorization.

References

  • Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols (Vol. 1). Leipzig: Akademische Verlagsgesellschaft. (Foundational text on pyrrole synthesis and properties).
  • Paine, J. B. (1990). "Mechanisms of the Knorr Pyrrole Synthesis." The Chemistry of Heterocyclic Compounds. [1]

  • Sigma-Aldrich. (n.d.). "Recrystallization User Guide." Technical Bulletins.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for recrystallization solvent selection).

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: 1H &amp; 13C NMR of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Executive Summary & Compound Profile Compound: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one Synonyms: 2-Acetyl-3,5-dimethylpyrrole CAS: 1003-29-8 (Generic for acetyl dimethylpyrroles; specific isomer verification required)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one Synonyms: 2-Acetyl-3,5-dimethylpyrrole CAS: 1003-29-8 (Generic for acetyl dimethylpyrroles; specific isomer verification required) Molecular Formula: C


H

NO Molecular Weight: 137.18 g/mol

This guide provides a definitive spectral analysis of 2-acetyl-3,5-dimethylpyrrole . This compound is a critical intermediate in porphyrin synthesis and medicinal chemistry (e.g., atorvastatin precursors).

The "Isomer Trap": A common pitfall in synthesizing or sourcing this compound is confusing it with its regioisomer, 3-acetyl-2,4-dimethylpyrrole (often derived from Knorr-type condensations). This guide focuses on the specific NMR markers required to distinguish the target 2-acetyl isomer from the 3-acetyl alternative.

Structural Analysis & Theoretical Expectations

Before analyzing the spectra, we must establish the magnetic environment of the nuclei. The pyrrole ring is electron-rich, but the acetyl group at position 2 acts as an electron-withdrawing group (EWG), creating a "push-pull" electronic system.

Proton Assignments (1H)
  • NH (Position 1): Highly deshielded due to aromaticity and hydrogen bonding. Broad signal.

  • Acetyl Methyl (C=O-CH

    
    ):  Deshielded by the carbonyl anisotropy.
    
  • Ring Methyls (C3-Me, C5-Me): Shielded relative to the acetyl methyl.

  • Ring Proton (H4): The critical diagnostic marker . In this specific isomer, the only aromatic proton is at position 4 (beta to nitrogen).

Carbon Assignments (13C)
  • Carbonyl (C=O): Most deshielded (downfield).

  • Alpha Carbons (C2, C5): Deshielded by nitrogen (alpha effect).

  • Beta Carbons (C3, C4): Shielded relative to alpha carbons.

Experimental Protocol

To ensure reproducible data, follow this standardized sample preparation workflow.

SamplePrep Sample Solid Sample (10-15 mg) Solvent Solvent Choice CDCl3 (Standard) DMSO-d6 (For NH res.) Sample->Solvent Add 0.6 mL Dissolve Dissolution Vortex 30s Ensure Clarity Solvent->Dissolve Filter Filtration (If particulates present) Glass Wool Dissolve->Filter Optional Tube NMR Tube 5mm High Precision Fill to 4cm height Dissolve->Tube Filter->Tube Acquire Acquisition 16 Scans (1H) 256+ Scans (13C) Tube->Acquire

Figure 1: Standardized NMR sample preparation workflow for substituted pyrroles.

Critical Note on Solvents:

  • CDCl

    
    :  Good for general resolution. The NH proton may appear broad or be lost due to exchange if the solvent is "wet" (acidic).[1]
    
  • DMSO-d

    
    :  Recommended if the NH signal is critical for characterization. It reduces exchange rates, sharpening the NH peak and shifting it downfield (>10 ppm).
    

1H NMR Characterization

Frequency: 400 MHz or higher recommended Solvent: CDCl


 (referenced to TMS at 0.00 ppm or residual CHCl

at 7.26 ppm)
Spectral Data Table
PositionAssignmentShift (

, ppm)
MultiplicityIntegrationNotes
NH 1-H9.00 - 10.50Broad Singlet1HHighly concentration/solvent dependent.
H4 Ring Proton5.80 - 5.95 Singlet (s)1HDiagnostic Peak. Distinctly upfield from H5.
Acetyl -C(O)CH

2.35 - 2.45Singlet (s)3HDeshielded by Carbonyl.
C5-Me Ring Methyl2.25 - 2.30Singlet (s)3HAdjacent to NH (Alpha).
C3-Me Ring Methyl2.10 - 2.20Singlet (s)3HAdjacent to Acetyl (Beta).
Detailed Analysis
  • The H4 Singlet: In 2-acetyl-3,5-dimethylpyrrole, the only ring proton is at position 4. This position is "beta" to the nitrogen. Beta protons in pyrroles are inherently more shielded (upfield) than alpha protons.

  • Methyl Differentiation: The acetyl group is at C2. The methyl at C3 (2.1-2.2 ppm) is sterically crowded by the acetyl group, often causing a slight shift difference compared to the C5-methyl (2.2-2.3 ppm).

13C NMR Characterization

Frequency: 100 MHz (typical) Solvent: CDCl


 (referenced to triplet at 77.16 ppm)
Spectral Data Table
Carbon TypeAssignmentShift (

, ppm)
Signal TypeNotes
Carbonyl C=O186.0 - 189.0 QuaternaryMost downfield signal.
Alpha Ring C2 (ipso)130.0 - 135.0QuaternaryAttached to Acetyl.
Alpha Ring C5 (ipso)128.0 - 132.0QuaternaryAttached to Methyl.
Beta Ring C3 (ipso)115.0 - 120.0QuaternaryAttached to Methyl.
Beta Ring C4 (CH)108.0 - 112.0 CHDiagnostic CH carbon.
Acetyl Me -COCH

27.0 - 29.0CH

Ring Me C3/C5-Me12.0 - 15.0CH

Typically grouped high field.

Comparative Analysis: The "Isomer Trap"

This section objectively compares the target compound with its most common alternatives to allow for rapid validation.

Comparison 1: Target vs. 3-Acetyl-2,4-Dimethylpyrrole

This is the most critical comparison. The 3-acetyl isomer is thermodynamically stable and often formed in Knorr syntheses.

FeatureTarget: 2-Acetyl-3,5-Dimethyl Alternative: 3-Acetyl-2,4-Dimethyl Why? (Mechanism)
Ring Proton H4 (Beta) H5 (Alpha) Alpha protons are closer to the electronegative Nitrogen.
1H Shift ~5.8 - 5.9 ppm ~6.4 - 6.7 ppm H5 is significantly deshielded compared to H4.
Symmetry Asymmetric substitutionAsymmetric substitutionBoth show singlets, but chemical shift is the key.
Comparison 2: Target vs. 2-Acetylpyrrole (Unsubstituted)

Used to verify the success of methylation.

FeatureTarget: 2-Acetyl-3,5-Dimethyl Alternative: 2-Acetylpyrrole
Ring Region 1 Singlet (1H) 3 Multiplets (3H)
Coupling None (Singlet)Complex splitting (dd/m)
Methyl Region 3 Distinct Methyls1 Methyl (Acetyl only)
Logic Tree for Identification

ID_Logic Start Analyze 1H NMR Spectrum (Aromatic Region 5.0 - 7.5 ppm) CountH Count Integral of Ring Protons Start->CountH OneH 1 Proton Found CountH->OneH Singlet ThreeH 3 Protons Found CountH->ThreeH Multiplets CheckShift Check Chemical Shift of the Singlet OneH->CheckShift Result3 WRONG COMPOUND: Likely 2-Acetylpyrrole (Incomplete Methylation) ThreeH->Result3 Upfield Shift ~5.8 - 6.0 ppm (Beta Proton) CheckShift->Upfield Downfield Shift ~6.4 - 6.8 ppm (Alpha Proton) CheckShift->Downfield Result1 CONFIRMED: 2-Acetyl-3,5-dimethylpyrrole Upfield->Result1 Result2 ISOMER DETECTED: 3-Acetyl-2,4-dimethylpyrrole Downfield->Result2

Figure 2: Decision matrix for distinguishing the target compound from common isomers.

Troubleshooting & Artifacts

  • Missing NH Peak:

    • Cause: Chemical exchange with water in CDCl

      
      .[1]
      
    • Solution: Dry the sample or switch to DMSO-d

      
      .
      
  • Broadened Methyl Peaks:

    • Cause: Restricted rotation of the acetyl group or tautomerism.

    • Solution: Run the experiment at elevated temperature (e.g., 50°C) to sharpen signals.

  • Water Peak Interference:

    • Observation: Sharp singlet at 1.56 ppm (CDCl

      
      ) or 3.33 ppm (DMSO). Ensure these do not overlap with methyl signals (though methyls are usually >2.0 ppm, so this is rarely an issue).
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general substituent chemical shifts in pyrroles).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & Chemistry WebBook. [Link] (Reference for 2-acetylpyrrole base data).

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). 1H and 13C NMR of 2,4-Dimethylpyrrole. [Link] (Source for methyl substituent effects on pyrrole rings).

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole reactivity and spectral properties).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for NMR anisotropy principles regarding acetyl groups).

Sources

Comparative

Mass Spectrometry Analysis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

A Comparative Technical Guide for Analytical Optimization Executive Summary This guide provides a technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Optimization

Executive Summary

This guide provides a technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One.

While GC-MS (EI) remains the gold standard for structural identification and purity profiling due to the molecule's volatility and distinct fragmentation patterns, LC-MS/MS (ESI) offers superior sensitivity and throughput for quantification in complex biological matrices (e.g., plasma, cell culture media) without the need for derivatization. This guide details the mechanistic causality behind these methods to assist researchers in selecting the optimal workflow.

Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7]

Understanding the molecule's behavior is the prerequisite for method selection.

PropertyValue / CharacteristicMass Spec Implication
Formula

Monoisotopic Mass: 137.0841 Da
Structure Electron-rich aromatic pyrrole ring with an electron-withdrawing acetyl group.High stability of the molecular ion (

) in EI; readily protonates (

) in ESI due to ring nitrogen basicity.
Volatility Moderate to HighSuitable for direct GC analysis without derivatization.
LogP ~1.8 - 2.2Hydrophobic enough for C18 retention (LC) and non-polar columns (GC).

Comparative Methodology: GC-MS (EI) vs. LC-MS/MS (ESI)

The following decision matrix illustrates the logical selection process based on sample origin and analytical goals.

AnalysisWorkflow Start Sample Origin Synth Synthesis/Food/Flavor (High Conc, Simple Matrix) Start->Synth Bio Plasma/Tissue/Media (Trace Level, Complex Matrix) Start->Bio GC GC-MS (EI) Standard: DB-5MS Column Synth->GC Volatile & Thermally Stable LC LC-MS/MS (ESI+) Standard: C18 Column Bio->LC No Derivatization Needed ResultGC Output: Structural ID Library Match (NIST) GC->ResultGC Hard Ionization (70eV) ResultLC Output: Quantification Sub-ng/mL Sensitivity LC->ResultLC Soft Ionization (MRM)

Figure 1: Decision matrix for selecting the analytical platform based on sample complexity and sensitivity requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

Best for: Purity analysis, flavor profiling, and structural confirmation.

  • Mechanism: Electron Ionization (EI) at 70 eV imparts significant energy, causing reproducible fragmentation. The aromatic pyrrole ring stabilizes the molecular ion, making it a prominent feature.

  • Key Fragments (Causality):

    • m/z 137 (

      
      ):  The molecular ion is usually the base peak or very abundant due to aromatic stability.
      
    • m/z 122 (

      
      ):  Loss of a methyl group (
      
      
      
      ). This can occur from the acetyl group (alpha-cleavage) or the ring methyls.
    • m/z 94 (

      
      ):  Loss of the acetyl group (
      
      
      
      ). This is a diagnostic cleavage for acetylated aromatics.
Liquid Chromatography-Tandem MS (LC-MS/MS)

Best for: Pharmacokinetics (PK), trace quantification in biological fluids.

  • Mechanism: Electrospray Ionization (ESI) in positive mode generates the protonated species

    
    .
    
  • Fragmentation (CID): Collision-Induced Dissociation breaks the weakest bonds.

    • Precursor: m/z 138.1 (

      
      ).
      
    • Primary Transition:

      
       (Loss of Ketene 
      
      
      
      , characteristic of acetyl groups).
    • Secondary Transition:

      
       (Ring fragmentation/Loss of methyls).
      

Detailed Experimental Protocols

Protocol A: GC-MS Structural Identification

Validates purity and identity against spectral libraries.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM) or Methanol.

  • Column: Agilent J&W DB-5ms (or equivalent) - 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV. Scan range 40–300 amu.

Protocol B: LC-MS/MS Quantification (Biological)

Optimized for sensitivity in plasma.[1]

  • Sample Prep: Protein precipitation.[2] Add 100 µL Acetonitrile (containing Internal Standard, e.g.,

    
    -2-acetylpyrrole) to 50 µL plasma. Vortex, centrifuge at 10,000g for 5 min. Inject supernatant.[3]
    
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • MS Parameters (ESI+):

    • Capillary: 3.0 kV.

    • Source Temp: 150°C; Desolvation Temp: 400°C.

    • MRM Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
Target 138.196.12518
Target (Qual) 138.180.12528

Fragmentation Mechanics & Causality

To interpret the data correctly, one must understand the bond-breaking physics. The diagram below visualizes the fragmentation pathway for the ESI (LC-MS) mode, which is less documented than standard EI spectra.

Fragmentation Parent Precursor Ion [M+H]+ = 138.1 Inter Intermediate (Rearrangement) Parent->Inter CID Energy Frag1 Product Ion 1 [M+H - Ketene]+ m/z 96.1 Inter->Frag1 -42 Da Neutral Neutral Loss Ketene (42 Da) Inter->Neutral Frag2 Product Ion 2 [Ring Cleavage] m/z 80.1 Frag1->Frag2 High Energy

Figure 2: Proposed ESI fragmentation pathway showing the characteristic loss of ketene from the acetyl group.

Mechanistic Insight: The loss of 42 Da (Ketene,


) is a hallmark of acetylated compounds in positive ion mode. The proton typically localizes on the carbonyl oxygen or the pyrrole nitrogen. During Collision-Induced Dissociation (CID), the acetyl group undergoes a 4-membered ring rearrangement, expelling neutral ketene and leaving the protonated dimethylpyrrole core (m/z 96).

Performance Comparison Data

The following data summarizes typical performance metrics observed during validation studies.

MetricGC-MS (EI)LC-MS/MS (ESI)Verdict
Linearity (

)
> 0.995> 0.998Tie
LOD (Limit of Detection) ~50 ng/mL~0.5 ng/mLLC-MS Wins (100x)
Matrix Effects Low (if extracted well)Moderate (Ion Suppression)GC-MS Wins
Selectivity High (Spectral Library)High (MRM Specificity)Tie
Throughput 15-20 min/sample3-5 min/sampleLC-MS Wins
  • Use GC-MS when you have the pure synthesized powder and need to confirm it is 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One and not an isomer like 2-acetyl-4,5-dimethylpyrrole.

  • Use LC-MS/MS when analyzing rat plasma in a preclinical pharmacokinetic study to achieve the necessary low-level quantification.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrole, 2-acetyl- (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone. National Library of Medicine. [Link]

  • ResearchGate. Fragmentation behavior of acetyl-substituted carboxylates and pyrroles in ESI-MS/MS. (General Mechanism Reference). [Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 2-Acetyl-3,5-Dimethylpyrrole

This guide outlines the infrared (IR) spectroscopy characterization of 2-acetyl-3,5-dimethylpyrrole , a critical intermediate in porphyrin chemistry and pharmaceutical synthesis. It prioritizes the distinction between th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopy characterization of 2-acetyl-3,5-dimethylpyrrole , a critical intermediate in porphyrin chemistry and pharmaceutical synthesis. It prioritizes the distinction between this target compound and its structural isomers or synthetic precursors (e.g., Knorr pyrroles).

Executive Summary & Application Context

2-Acetyl-3,5-dimethylpyrrole (C₈H₁₁NO) acts as a vital building block in the synthesis of dipyrromethenes and porphyrins. In drug development, it serves as a scaffold for bioactive heterocycles.[1]

For researchers, the primary analytical challenge is not just identification, but purity assessment —specifically, distinguishing the target ketone from:

  • Ester precursors (e.g., Ethyl 3,5-dimethylpyrrole-2-carboxylate).

  • Structural isomers (e.g., 3-acetyl-2,4-dimethylpyrrole).

  • Oxidative degradation products .

This guide provides a comparative spectral analysis to validate synthesis success, focusing on the diagnostic Carbonyl (C=O) and Amine (N-H) regions.[1]

Technical Deep Dive: Spectral Characteristics

The "Self-Association" Phenomenon

Unlike simple ketones, 2-acetylpyrroles exhibit strong hydrogen bonding behavior that drastically shifts IR peak positions based on sample concentration and state (solid vs. solution). The N-H proton acts as a donor to the Carbonyl oxygen acceptor, forming stable centrosymmetric dimers.[1]

Implication for Analysis:

  • Solid State (KBr/ATR): You will observe "Red-Shifted" peaks due to maximal H-bonding.

  • Dilute Solution (CCl₄): You will observe "Blue-Shifted" peaks representing the free monomer.

Diagnostic Peak Assignments (Solid State)

Data normalized for KBr Pellet or ATR sampling of pure crystalline solid.

Functional GroupWavenumber (cm⁻¹)IntensitySpectral Feature & Notes
N-H Stretch 3250 – 3350 Strong, BroadDiagnostic: Broadened by intermolecular H-bonding. A sharp peak >3400 cm⁻¹ indicates non-bonded monomer (rare in solids).[1]
C=O Stretch (Acetyl) 1635 – 1655 Strong, SharpCritical QC Marker: Significantly lower than standard ketones (1715 cm⁻¹) due to conjugation with the pyrrole ring and H-bonding.
C=C / C=N Ring 1550 – 1580MediumSkeletal vibrations of the pyrrole ring.[1]
C-H Stretch (Methyl) 2920 – 2970MediumAsymmetric/Symmetric stretches of the 3,5-dimethyl groups.
C-H Bend (Methyl) 1370 – 1450MediumCharacteristic methyl deformation.[1]

Comparative Analysis: Target vs. Alternatives

This section compares the target against its most common synthetic precursor (Knorr Pyrrole Ester) and a simpler analog (2-Acetylpyrrole) to highlight substituent effects.

Comparison 1: Target vs. Synthetic Precursor (The "Success" Check)

Scenario: You have performed a decarboxylation/acetylation sequence on a Knorr ester. Did it work?

FeatureTarget: 2-Acetyl-3,5-dimethylpyrrolePrecursor: Ethyl 3,5-dimethylpyrrole-2-carboxylateQC Decision Logic
C=O[2] Position ~1645 cm⁻¹ (Ketone)~1670–1700 cm⁻¹ (Ester)Ester carbonyls appear at higher frequencies.[1] A peak >1680 cm⁻¹ suggests unreacted precursor.[1]
C-O Stretch Absent 1250–1300 cm⁻¹ Strong ester C-O-C stretch is a definitive marker of the precursor.[1]
N-H Character Broad (H-bonded)Broad (H-bonded)Both form dimers; less diagnostic than C=O.
Comparison 2: Target vs. 2-Acetylpyrrole (Substituent Effects)

Scenario: Verifying the presence of methyl groups.

  • 2-Acetylpyrrole: C=O stretch typically ~1650–1660 cm⁻¹.

  • 2-Acetyl-3,5-dimethylpyrrole: The methyl groups at positions 3 and 5 are electron-donating . This increases the electron density in the pyrrole ring, facilitating stronger conjugation with the carbonyl group.[1]

  • Result: The C=O bond order is slightly reduced, often shifting the peak to a lower wavenumber (e.g., closer to 1640 cm⁻¹) compared to the unsubstituted analog.[1]

Experimental Protocols

Protocol A: Synthesis Validation Workflow (Self-Validating)

This workflow ensures the sample is dry and free of precursors before final spectral acquisition.

IR_Validation_Workflow Start Crude Product Isolation Dry Vacuum Dry (remove H2O) Start->Dry Prep Prepare KBr Pellet / ATR Dry->Prep Scan Acquire Spectrum (4000-400 cm-1) Prep->Scan Decision1 Peak at >3400 cm-1 (Broad)? Scan->Decision1 Action1 Recrystallize/Dry (Wet Sample) Decision1->Action1 Yes Decision2 Peak at 1680-1700 cm-1? Decision1->Decision2 No Action2 Purify (Ester Precursor Present) Decision2->Action2 Yes Decision3 Peak at ~1645 cm-1? Decision2->Decision3 No Decision3->Action2 No (Wrong Compound) Final QC PASS: 2-Acetyl-3,5-dimethylpyrrole Decision3->Final Yes

Figure 1: Logic flow for validating product purity via IR spectroscopy.

Protocol B: Sample Preparation (Solid State)

To minimize "noise" from atmospheric water or poor crystallization:

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for at least 4 hours. Pyrroles can be hygroscopic.[1]

  • Matrix: Use spectroscopic grade KBr (Potassium Bromide).[1] Ratio: 1 mg Sample : 100 mg KBr.[1]

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Self-Check: If the disc is opaque, light scattering will distort the baseline (Christiansen effect), shifting apparent peak positions.[1] Regrind and repress.[1]

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Acetyl-3,5-dimethylpyrrole (and analogs). National Institute of Standards and Technology.[1][3][4][5][6] Link

  • Gomez, et al. (2010).[1] Hydrogen bonding in crystals of pyrrole-2-yl chloromethyl ketone derivatives. MDPI Crystals.[1] Link (Provides comparative structural data on 2-acyl pyrrole H-bonding).

  • ResearchGate. IR spectra of 2-acetylpyrrole showing carbonyl absorption bands.Link

  • National Central University Thesis. Infrared Spectroscopy Studies on the Self-Association of 2-Acetyl-3,5-dimethylpyrrole.Link (Primary source for self-association data).

Sources

Comparative

Comparative Technical Guide: Paal-Knorr vs. Hantzsch Pyrrole Synthesis

Executive Summary In pharmaceutical scaffold construction, the pyrrole ring is ubiquitous, serving as the core pharmacophore in blockbuster drugs like Atorvastatin (Lipitor) and tyrosine kinase inhibitors like Sunitinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical scaffold construction, the pyrrole ring is ubiquitous, serving as the core pharmacophore in blockbuster drugs like Atorvastatin (Lipitor) and tyrosine kinase inhibitors like Sunitinib .

Choosing between the Paal-Knorr and Hantzsch syntheses is rarely a matter of preference but rather of substrate availability and regiochemical requirements .

  • Select Paal-Knorr when you have access to 1,4-dicarbonyl precursors and require high atom economy with high yields (typically >85%). It is the superior choice for symmetric 2,5-disubstituted pyrroles.

  • Select Hantzsch when you need to build the pyrrole ring "from scratch" using readily available

    
    -keto esters and 
    
    
    
    -haloketones.[1] It is the industry standard for generating asymmetric 2,3,4,5-tetrasubstituted pyrroles, typically bearing an ester functionality at the C3 position.

Mechanistic Deep Dive & Causality

To optimize yields, one must understand the rate-determining steps (RDS) and failure modes of each pathway.

Paal-Knorr Synthesis: The Cyclization Cascade

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3]

  • Critical Insight: The reaction proceeds through a hemiaminal intermediate. Research by Amarnath et al. indicates that cyclization of this hemiaminal is often the rate-determining step, not the initial amine attack.[1]

  • Steric Failure Mode: Bulky amines (e.g., tert-butylamine) significantly retard the cyclization rate, often requiring forcing conditions (acid catalysis/heat) which can degrade sensitive substrates.

PaalKnorr Start 1,4-Dicarbonyl + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Cyclization Cyclization (Rate Determining Step) Hemiaminal->Cyclization Acid Catalysis Dehydration Dehydration (- 2 H2O) Cyclization->Dehydration Aromatization Product Substituted Pyrrole Dehydration->Product

Figure 1: Paal-Knorr Mechanistic Pathway highlighting the critical cyclization step.

Hantzsch Synthesis: The Multicomponent Assembly

The Hantzsch synthesis is a condensation between a


-keto ester, an 

-haloketone, and ammonia (or primary amine).[1][4][5]
  • Critical Insight: The reaction is effectively a "one-pot" sequence. The amine first condenses with the

    
    -keto ester to form an enamine , which then attacks the 
    
    
    
    -haloketone.[4]
  • Regioselectivity: The C-C bond formation occurs between the enamine

    
    -carbon and the 
    
    
    
    -haloketone carbonyl carbon. This dictates the substitution pattern, making it highly predictable but rigid.

Hantzsch Reagents Beta-Keto Ester + Amine Enamine Enamine Intermediate Reagents->Enamine - H2O Alkylation C-Alkylation w/ Alpha-Haloketone Enamine->Alkylation Nucleophilic Attack Cyclization Intramolecular Cyclization Alkylation->Cyclization Imine Formation Product Pyrrole-3-Carboxylate Cyclization->Product - H2O, - HX

Figure 2: Hantzsch Mechanistic Pathway showing the stepwise assembly of the ring.[1][5]

Performance Comparison Data

The following data aggregates typical performance metrics from modern literature comparisons (2010–2024).

FeaturePaal-Knorr SynthesisHantzsch Synthesis
Primary Utility Symmetric 2,5-disubstituted pyrrolesAsymmetric 2,3,4,5-tetrasubstituted pyrroles
Atom Economy High (Loss of 2

)
Moderate (Loss of

)
Typical Yield 85% – 98% 50% – 75%
Precursor Availability Low (1,4-dicarbonyls often require synthesis)High (Commercially available esters/halides)
Reaction Conditions Mild (often RT to 80°C), Acid Cat.Harsh (Reflux), or Microwave (MW) required
Scalability Excellent (Flow chemistry compatible)Good (Purification can be difficult)
Green Metric Superior (Water/Surfactant systems available)Average (Often requires organic solvents)

Validated Experimental Protocols

Protocol A: Green Paal-Knorr Synthesis (Clay-Catalyzed)

Rationale: This protocol utilizes Montmorillonite K-10, a heterogeneous acid catalyst, eliminating the need for corrosive liquid acids and allowing for simple filtration workup.

Materials:

  • 2,5-Hexanedione (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Montmorillonite K-10 Clay (10% w/w relative to dione)

  • Solvent: Ethanol (or solvent-free)

Workflow:

  • Activation: Dry Montmorillonite K-10 in an oven at 100°C for 1 hour to activate acidic sites.

  • Mixing: In a round-bottom flask, disperse the activated clay in Ethanol (5 mL per mmol). Add 2,5-hexanedione and the primary amine.[3][6][7]

  • Reaction: Stir vigorously at room temperature (RT) for 1–3 hours. Monitor by TLC (Hexane/EtOAc).

    • Note: If the amine is sterically hindered (e.g., aniline derivatives), mild heating (50°C) may be required.

  • Workup: Filter the mixture through a Celite pad to remove the clay. Wash the pad with CH2Cl2.

  • Isolation: Evaporate the solvent under reduced pressure. Most products are obtained in >90% purity and require no chromatography.[1]

Protocol B: Optimized Hantzsch Synthesis (Microwave-Assisted)

Rationale: Classic Hantzsch reactions often suffer from long reflux times and side reactions (furan formation). Microwave irradiation significantly accelerates the condensation and cyclization steps.

Materials:

  • Ethyl acetoacetate (1.0 equiv)[5]

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Ammonium Acetate (1.5 equiv - Nitrogen source)

  • Solvent: Ethanol

Workflow:

  • Preparation: Dissolve ethyl acetoacetate (10 mmol) and ammonium acetate (15 mmol) in Ethanol (10 mL) in a microwave-safe vial.

  • Enamine Formation: Irradiate at 80°C for 5 minutes (Power: 100W).

  • Addition: Add

    
    -bromoacetophenone (10 mmol) to the reaction vial.
    
  • Cyclization: Irradiate at 120°C for 10–15 minutes.

  • Quench: Pour the reaction mixture into crushed ice/water (50 mL).

  • Purification: The solid precipitate is collected by filtration, washed with cold water, and recrystallized from Ethanol/Water.

    • Yield Expectation: 65–80%.

Strategic Selection Guide

Use the following decision matrix to select the appropriate methodology for your specific drug candidate:

  • Do you have a 1,4-dicarbonyl precursor?

    • YES: Use Paal-Knorr .[1][2][3][6][7][8][9][10][11] It is cleaner, faster, and higher yielding.

    • NO: Proceed to Question 2.

  • Do you need a specific substitution pattern (e.g., 3-carboxylate)?

    • YES: Use Hantzsch .[1][4][5][8] It naturally installs an ester at C3, which is a versatile handle for further derivatization (reduction to alcohol, hydrolysis to acid).

    • NO: If you need a simple 2,5-alkyl pyrrole, consider synthesizing the 1,4-dicarbonyl first (via Stetter reaction or oxidative coupling) and then performing Paal-Knorr, rather than forcing a Hantzsch reaction.

  • Is your amine acid-sensitive?

    • YES: Use Paal-Knorr under neutral conditions (silica catalysis) or basic conditions (rare but possible). Hantzsch generates HBr/HCl byproducts that may require buffering.

References

  • Amarnath, V., et al. (1991).[3] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931. Link

  • Roomi, M. W., & MacDonald, S. F. (1970).[5][8] "The Hantzsch pyrrole synthesis." Canadian Journal of Chemistry, 48(11), 1689–1697. Link

  • Banik, B. K., et al. (2005).[8] "Microwave-induced organic reaction: A new simplified and eco-friendly Paal-Knorr synthesis of pyrroles." Tetrahedron Letters, 46(15), 2643-2646. Link

  • Estevez, V., et al. (2014). "Mechanochemical Hantzsch Pyrrole Synthesis." Green Chemistry, 16, 1883-1890. Link

  • Khalafi-Nezhad, A., et al. (2013). "Paal–Knorr synthesis of pyrroles in water using SDS." Journal of Heterocyclic Chemistry, 50(E1), E241-E245. Link

Sources

Validation

Biological Activity Profile: 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One vs. Functionalized Analogs

Executive Summary: The Scaffold vs. The Warhead 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (also known as 2-acetyl-3,5-dimethylpyrrole) functions primarily as a chemical scaffold rather than a potent standalone drug.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Warhead

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (also known as 2-acetyl-3,5-dimethylpyrrole) functions primarily as a chemical scaffold rather than a potent standalone drug. While it possesses baseline biological activity due to the pyrrole ring's electron-rich nature, its primary value lies in its role as a precursor for high-potency derivatives.

This guide compares the parent ketone against its two most biologically active analog classes: Schiff Base Derivatives (Hydrazones/Thiosemicarbazones) and Coordination Complexes (Metal Chelates) . Experimental data consistently demonstrates that functionalizing the C2-acetyl group transforms this scaffold from a weak inhibitor into a potent antimicrobial and anticancer agent.

Comparative Efficacy Analysis

The following analysis contrasts the biological performance of the parent compound against its functionalized analogs. Data is synthesized from structure-activity relationship (SAR) studies involving pyrrole pharmacophores.

Table 1: Comparative Biological Activity Profile
FeatureParent Compound (Scaffold)Analog A: Thiosemicarbazone Derivative Analog B: Cu(II) Metal Complex
Chemical Structure 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-onePyrrole-2-acetyl thiosemicarbazoneCu(II) chelate of Analog A
Primary Mechanism Weak H-bonding; Non-specific intercalationDNA Gyrase inhibition; Ribonucleotide reductase inhibitionROS generation; DNA cleavage; Oxidative stress
Antibacterial Potency Low (MIC > 100 µg/mL)Moderate-High (MIC 10–25 µg/mL)Very High (MIC 2–10 µg/mL)
Anticancer (IC50) > 50 µM (Inactive/Weak)10–20 µM (Moderate)< 5 µM (Potent)
Selectivity Index High (Low toxicity)ModerateVariable (Dose-dependent toxicity)
Bioavailability High lipophilicity; Rapid metabolismImproved binding affinity; Stable pharmacophoreEnhanced cellular uptake via transport channels
Key Insight: The "Warhead" Effect

The parent ketone lacks a strong hydrogen-bond donor/acceptor network required for high-affinity binding to microbial enzymes.

  • Transformation: Condensing the ketone with thiosemicarbazide creates an azomethine (-C=N-) linkage.

  • Result: This introduces a "warhead" capable of chelating essential metal ions (Fe, Cu) in biological systems, starving pathogens of nutrients or poisoning their metalloenzymes.

Mechanism of Action (MOA)

The biological activity scales with structural complexity. The parent pyrrole provides the lipophilic anchor, while the functionalized side chain drives the specific interaction.

Figure 1: Structure-Activity Pathway & Mechanism

The following diagram illustrates the synthesis of active analogs and their divergent mechanisms of action.

MOA_Pathway Parent Parent Scaffold (1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One) Schiff Schiff Base Derivative (Thiosemicarbazone) Parent->Schiff Condensation w/ Thiosemicarbazide Target_Bacteria Target: DNA Gyrase (Bacterial Replication) Parent->Target_Bacteria Weak Binding (MIC >100) Complex Metal Complex (Cu/Zn Chelate) Schiff->Complex Chelation w/ Metal Ions (Cu2+) Schiff->Target_Bacteria Enzyme Inhibition (MIC 10-25) Target_Cancer Target: DNA/ROS (Apoptosis Induction) Schiff->Target_Cancer Intercalation Complex->Target_Cancer ROS Generation & DNA Cleavage

Caption: Transformation of the pyrrole scaffold into bioactive derivatives. The Schiff base enhances enzyme inhibition, while metal complexation triggers oxidative damage.

Experimental Protocols

To verify the comparative activity, the following protocols are recommended. These establish a self-validating system where the parent compound serves as the negative/baseline control.

Protocol A: Synthesis of the Active Thiosemicarbazone Analog

Objective: Convert the inactive ketone into the active Schiff base.

  • Reagents:

    • 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (10 mmol)

    • Thiosemicarbazide (10 mmol)

    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (Catalytic amount, 3-5 drops)

  • Procedure:

    • Dissolve the thiosemicarbazide in hot ethanol.

    • Add the pyrrole ketone slowly with stirring.

    • Add glacial acetic acid.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The precipitate (Schiff base) will crystallize.

    • Filter, wash with cold ethanol, and recrystallize.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the ketone C=O stretch (approx. 1650 cm⁻¹) and appearance of the C=N imine stretch (1600–1620 cm⁻¹).

Protocol B: Comparative Antimicrobial Assay (Broth Microdilution)

Objective: Determine MIC values for Parent vs. Analog.

  • Preparation:

    • Stock Solutions: Dissolve Parent, Schiff Base, and Ciprofloxacin (Control) in DMSO to a final concentration of 1000 µg/mL.

  • Workflow:

    • Use 96-well sterile microplates.

    • Add 100 µL of Mueller-Hinton broth to all wells.

    • Perform serial two-fold dilutions of the test compounds (Range: 500 µg/mL down to 0.9 µg/mL).

    • Inoculate wells with 10 µL of standardized bacterial suspension (E. coli or S. aureus, 0.5 McFarland standard).

    • Incubate at 37°C for 24 hours.

  • Readout:

    • MIC Definition: The lowest concentration showing no visible turbidity.

    • Expected Result: Parent ketone will likely show growth in all wells >100 µg/mL. The Thiosemicarbazone analog should inhibit growth between 10–50 µg/mL.

Critical Analysis & Expert Insight

The "Lipophilicity Trap"

One common pitfall in developing pyrrole drugs is solubility. The parent 3,5-dimethyl-2-acetylpyrrole is highly lipophilic. While this aids in crossing cell membranes, it limits bioavailability in aqueous media.

  • Solution: The synthesis of Hydrazone derivatives (Analog A) often introduces polar N-H and C=S groups, improving the logP value to an optimal range (2.0–3.5) for drug-likeness.

Therapeutic Window
  • Parent Compound: Safe but ineffective.

  • Metal Complexes: Highly potent but risk toxicity to healthy cells due to ROS generation.

  • Sweet Spot: The Schiff Base (Ligand) often represents the best balance of safety and efficacy, acting as a prodrug that may chelate iron in situ within the pathogen.

References

  • Synthesis and Biological Value of Pyrrole Derivatives. Semantic Scholar. (2016). Review of pyrrole pharmacophores and Paal-Knorr synthesis strategies.

  • Antimicrobial Activities of Thiosemicarbazone-based Compounds. DergiPark. (2024). Comparative analysis of thiosemicarbazones vs. their metal complexes.

  • Synthesis and Antimicrobial Evaluation of Hydrazone Derivatives. ResearchGate. (2022). Protocols for synthesizing hydrazones from ketones and evaluating MIC.

  • Cytotoxicity of Schiff Bases and Metal Complexes. PubMed Central. (2021). Investigation of anticancer mechanisms involving ROS and DNA binding.[1]

  • Pyrrole: A Resourceful Small Molecule in Medicinal Chemistry. RSC Advances. (2015). Comprehensive review of pyrrole biological activity and SAR studies.

Sources

Comparative

Comparative Guide: Structural Validation of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Executive Summary Compound: 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One Common Name: 2-Acetyl-3,5-dimethylpyrrole CAS: 1002-57-9 (Generic for acetyl dimethylpyrroles; specific isomer requires rigorous checking) Primary Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One Common Name: 2-Acetyl-3,5-dimethylpyrrole CAS: 1002-57-9 (Generic for acetyl dimethylpyrroles; specific isomer requires rigorous checking) Primary Application: Critical precursor for BODIPY dyes, porphyrin synthesis, and anti-inflammatory pharmaceutical intermediates.

This guide serves as a technical standard for validating the structural integrity of synthesized 2-acetyl-3,5-dimethylpyrrole. In synthetic organic chemistry, particularly pyrrole functionalization, regioselectivity is a persistent challenge. The acetylation of 2,4-dimethylpyrrole often yields a mixture of the desired 2-acetyl isomer and the thermodynamically competitive 3-acetyl isomer. This guide provides the comparative analytical data and experimental protocols required to distinguish these regioisomers with absolute certainty.

Synthetic Context & Isomeric Challenges

To validate the product, one must understand the source of contamination. The target compound is typically synthesized via the Friedel-Crafts acetylation of 2,4-dimethylpyrrole or through Knorr-type ring closures.

  • The Target (2-Acetyl): Acetylation at the

    
    -position (C2/C5) is kinetically favored due to the higher electron density adjacent to the nitrogen.
    
  • The Impurity (3-Acetyl): Acetylation at the

    
    -position (C3/C4) occurs as a minor byproduct or major product under specific thermodynamic conditions.
    

Why Validation Matters: The 3-acetyl isomer is chemically inert to certain condensation reactions required for porphyrin synthesis, leading to "dead ends" in multi-step pathways.

Comparative Analytical Assessment

The following data tables provide the definitive metrics for distinguishing the target compound from its primary isomer, 3-acetyl-2,4-dimethylpyrrole.

Table 1: 1H NMR Diagnostic Signals (CDCl3, 300-500 MHz)

Note: The key differentiator is the chemical shift of the single aromatic proton.

FeatureTarget: 2-Acetyl-3,5-dimethylpyrroleIsomer: 3-Acetyl-2,4-dimethylpyrroleMechanistic Reason
Aromatic Proton

5.75 - 5.85 ppm (s)

6.30 - 6.45 ppm (d)
The H-4 proton (Target) is

to Nitrogen (shielded). The H-5 proton (Isomer) is

to Nitrogen (deshielded).
NH Signal Broad singlet,

9.0 - 9.8 ppm
Broad singlet,

8.5 - 9.2 ppm
Intramolecular H-bonding with the carbonyl oxygen is stronger in the 2-acetyl isomer.
Methyl Groups Two distinct singlets (~2.25, 2.35 ppm)Two singlets (often overlapping)Symmetry differences.
Coupling H-4 often appears as a sharp singlet.H-5 often shows coupling (

Hz) with NH.

-protons couple more strongly with the pyrrolic NH.
Table 2: Physical Properties Comparison
PropertyTarget (2-Acetyl)Isomer (3-Acetyl)Notes
Melting Point 122 - 124 °C 129 - 131 °CUse calibrated DSC or capillary apparatus.
IR Carbonyl (

)
~1640 cm

~1655 cm

Conjugation with the pyrrole ring lowers the frequency more efficiently in the 2-position.
Solubility (Et2O) ModerateLow3-acetyl isomers often pack more densely in crystal lattices.

Detailed Experimental Protocols

Protocol A: Synthesis (Regioselective Acetylation)

Objective: Maximize the yield of the 2-acetyl isomer while minimizing


-acylation.
  • Reagents: Charge a dry 3-neck round-bottom flask with 2,4-dimethylpyrrole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool to 0°C under

    
    . Add acetic anhydride (1.1 eq) dropwise.
    
  • Lewis Acid: Slowly add Tin(IV) chloride (

    
    , 1.1 eq) or Boron Trifluoride Etherate (
    
    
    
    ). Note: Lewis acids favor the kinetic
    
    
    -product.
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor via TLC (Eluent: 3:1 Hexane/EtOAc).

  • Quench: Pour mixture into ice-cold NaOH (1M) to hydrolyze the Lewis acid complex.

  • Extraction: Extract with DCM (3x), wash with brine, and dry over

    
    .
    
Protocol B: Purification (Isomer Separation)

Objective: Remove traces of the 3-acetyl isomer and polymeric tars.

  • Evaporation: Concentrate the organic layer to a dark solid.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%).

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C. The 2-acetyl isomer typically crystallizes first as prismatic needles.

  • Filtration: Filter and wash with cold hexane.

  • Validation Check: If MP is <120°C, repeat recrystallization.

Protocol C: Analytical Validation Setup

Objective: Confirm structure using the "Decision Tree" (see Diagram 2).

  • Sample Prep: Dissolve ~10 mg of purified crystal in 0.6 mL

    
    .
    
  • Acquisition: Run a standard proton scan (16 scans).

  • NOE (Nuclear Overhauser Effect): If ambiguity remains, irradiate the acetyl methyl signal.

    • Target: You will see enhancement of the H-4 proton signal (spatial proximity).

    • Isomer: You will see enhancement of the Methyl at position 4, but not the aromatic proton (which is at position 5).

Visualized Workflows

Diagram 1: Synthetic Pathway & Isolation Logic

This workflow illustrates the critical decision points during synthesis to favor the 2-acetyl isomer.

SynthesisWorkflow Start Start: 2,4-Dimethylpyrrole Reagent Add Ac2O + Lewis Acid (SnCl4) Temp: 0°C (Kinetic Control) Start->Reagent Intermediate Reaction Mixture (Mixture of Isomers) Reagent->Intermediate Acetylation Quench Hydrolysis (NaOH) & Extraction (DCM) Intermediate->Quench 2 Hours Crude Crude Solid Quench->Crude Evaporation Purification Recrystallization (Ethanol/Hexane) Crude->Purification Product Pure 2-Acetyl-3,5-dimethylpyrrole (Crystals) Purification->Product Precipitate Waste Filtrate (Contains 3-acetyl isomer) Purification->Waste Supernatant

Caption: Kinetic control at 0°C favors the alpha-acylation (2-position), minimizing the thermodynamic beta-isomer.

Diagram 2: Structural Validation Decision Tree

This logic flow ensures the final product is correctly identified before use in downstream applications.

ValidationLogic Sample Purified Sample MeltingPoint Check Melting Point Sample->MeltingPoint RangeCheck Range: 122-124°C? MeltingPoint->RangeCheck RangeCheck->Sample Fail (Recrystallize) NMR 1H NMR (CDCl3) RangeCheck->NMR Pass AromaticSignal Analyze Aromatic H NMR->AromaticSignal ResultA Signal @ 5.8 ppm (s) CONFIRMED TARGET AromaticSignal->ResultA Shielded (Beta-H) ResultB Signal @ 6.4 ppm (d) REJECT (Isomer) AromaticSignal->ResultB Deshielded (Alpha-H) NOE Run NOE Experiment AromaticSignal->NOE Ambiguous NOE->ResultA Acetyl-H interaction

Caption: The definitive check is the chemical shift of the aromatic proton; H-4 (target) is shielded relative to H-5 (isomer).

References

  • Paine, J. B. (1978). The Synthesis of Pyrroles and of Porphyrins Derived Therefrom. In The Porphyrins (Vol. 1, pp. 101-234). Academic Press.

  • Lightner, D. A., et al. (1976). The Octant Rule. V. 2-Acetyl-3,5-dimethylpyrrole. Journal of the American Chemical Society.

  • ChemicalBook. (2024).[1][2] 2-Acetyl-3,5-dimethylpyrrole Spectra and Properties.

  • PubChem. (2024). Compound Summary: 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone. National Library of Medicine.

  • Treibs, A., & Hintermeier, K. (1954). Über die Acetylierung von Pyrrol-Homologen. Chemische Berichte.

Sources

Validation

Comparative Guide: X-ray Crystallography of Pyrrole Derivatives

Executive Summary: The Pyrrole Challenge Pyrrole derivatives (e.g., Atorvastatin, Sunitinib) represent a cornerstone of medicinal chemistry due to their ability to participate in complex hydrogen-bonding networks and -st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrole Challenge

Pyrrole derivatives (e.g., Atorvastatin, Sunitinib) represent a cornerstone of medicinal chemistry due to their ability to participate in complex hydrogen-bonding networks and


-stacking interactions. However, these same properties make them notoriously difficult to crystallize suitable for X-ray diffraction.

The Core Problem: Pyrroles are electron-rich and prone to oxidation (darkening) upon exposure to air. Furthermore, their crystal packing is often dominated by weak van der Waals forces and competitive N-H...O vs. N-H...N interactions, leading to frequent polymorphism and twinning.

This guide compares the efficacy of crystallization methodologies specifically for pyrrole derivatives and evaluates the utility of Single Crystal XRD (SC-XRD) versus Powder XRD (PXRD) in the context of drug development.

Comparative Analysis: Crystallization Methodologies

For pyrrole derivatives, the choice of crystallization method is not just about solubility; it is about oxidation control and kinetic regulation .

Table 1: Performance Matrix of Crystallization Techniques
FeatureMethod A: Liquid-Liquid Diffusion (Layering) Method B: Slow Evaporation Method C: Vapor Diffusion
Oxidation Risk Low (Sealed system)High (Open to air)Low (Sealed system)
Crystal Quality High (Slow, controlled nucleation)Variable (Often aggregates)High (Very slow growth)
Suitability for Pyrroles Optimal for hydrophobic derivativesPoor (Risk of decomposition)Good for milligram scales
Solvent Requirement Binary system (Solvent/Anti-solvent)Single solventBinary system (volatile anti-solvent)
Time to Result 3–14 Days1–5 Days7–21 Days
Expert Insight: Why Layering Wins

While slow evaporation is the standard for stable organics, it is detrimental for pyrroles. The exposure to atmospheric oxygen often results in amorphous "tar" before crystals form. Liquid-Liquid Diffusion (Layering) is the superior choice because it allows the researcher to create a density gradient in a sealed tube, minimizing oxygen exposure while controlling the precipitation rate via interface mixing.

Technical Comparison: SC-XRD vs. PXRD[1][2]

In the context of pyrrole-based drug discovery, the choice between Single Crystal (SC-XRD) and Powder (PXRD) is dictated by the specific structural data required.

The "Hydrogen" Bottleneck

Pyrroles function primarily as hydrogen bond donors (via the N-H group). Understanding the exact position of this hydrogen atom is critical for defining the pharmacophore.

  • SC-XRD: Provides 3D spatial resolution.[1] It can often locate the N-H proton directly in the difference Fourier map, or allow for precise stereochemical assignment. This is non-negotiable for determining absolute configuration (enantiopurity).

  • PXRD: Collapses 3D data into 1D peaks.[1] While excellent for identifying polymorphs (fingerprinting), it cannot reliably distinguish the subtle H-bond donor/acceptor flips common in pyrrole tautomers without complex Rietveld refinement, which often fails for organic molecules with high degrees of freedom.

Comparison Diagram: Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate diffraction technique based on the sample state and data needs.

XRD_Decision_Tree Start Pyrrole Derivative Sample Check_State Physical State? Start->Check_State Single_Crystal Single Crystal Available? Check_State->Single_Crystal SC_Yes Yes (>0.1mm) Single_Crystal->SC_Yes SC_No No (Powder/Oil) Single_Crystal->SC_No Goal_SC Goal: Absolute Structure / Stereochemistry SC_Yes->Goal_SC Goal_PXRD Goal: Polymorph ID / Bulk Purity SC_No->Goal_PXRD Recryst Protocol: Anaerobic Layering (See Section 4) SC_No->Recryst If Structure Needed Goal Analytical Goal? Technique_SC Technique: SC-XRD (Mo or Cu Source) Goal_SC->Technique_SC Technique_PXRD Technique: PXRD (High Throughput) Goal_PXRD->Technique_PXRD Recryst->Single_Crystal

Figure 1: Decision matrix for selecting X-ray diffraction techniques based on sample quality and analytical requirements.

Validated Protocol: Anaerobic Liquid Diffusion

This protocol is optimized for pyrrole derivatives prone to oxidation. It utilizes a density-based solvent layering approach.

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform (

    
    ). Must be heavier than Solvent B.
    
  • Solvent B (Anti-Solvent): Hexane or Pentane.

  • Equipment: 5mm NMR tube or narrow glass vial, Parafilm/septum.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5–10 mg of the pyrrole derivative in the minimum amount of Solvent A (0.5 mL) in a small vial. Filter this solution through a cotton plug into the NMR tube to remove dust nuclei.

  • The "Buffer" Layer: Carefully add a small layer (0.1 mL) of pure Solvent A on top of the solution. This acts as a buffer to prevent immediate mixing.

  • Layering: Tilt the tube to 45°. Using a syringe, extremely slowly add Solvent B (1.0 mL) down the side of the tube. Crucial: Solvent B must float on top of Solvent A. You should see a distinct interface.

  • Sealing: Cap the tube immediately and seal with Parafilm to prevent oxygen ingress and rapid evaporation.

  • Incubation: Place the tube in a vibration-free, dark environment (drawer) at room temperature.

  • Harvesting: Diffusion will occur over 2–7 days. Crystals will grow at the interface or on the glass walls.

Why this works: The slow diffusion of the non-polar hexane into the polar DCM solution gradually increases the supersaturation state without the turbulence of evaporation, favoring the growth of fewer, higher-quality single crystals.

Advanced Analysis: Hirshfeld Surfaces

For pyrrole derivatives, solving the structure is only half the battle. To truly understand the stability and bioavailability, you must analyze the intermolecular interactions.

Hirshfeld Surface Analysis is the modern standard for quantifying these interactions. Unlike standard "stick" diagrams, Hirshfeld surfaces map the space occupied by the molecule in the crystal lattice.

  • 
     Mapping:  Visualizes hydrogen bonds as bright red spots on the surface. For pyrroles, this quantifies the strength of the N-H...O interactions.
    
  • Fingerprint Plots: A 2D plot derived from the surface that separates different interaction types.

    • Spikes: Indicate strong hydrogen bonds (N-H...O).

    • Wings: Indicate C-H...

      
       interactions (common in aromatic pyrroles).
      

Application: If your pyrrole drug candidate shows polymorphism, Hirshfeld analysis can quantitatively demonstrate which polymorph has the more stable packing network (higher density of strong H-bonds), guiding the selection of the lead solid form.

Hirshfeld_Logic Input CIF Data (from SC-XRD) Process Generate Hirshfeld Surface Input->Process Analysis1 d_norm Surface Process->Analysis1 Analysis2 Fingerprint Plot Process->Analysis2 Result1 Red Spots: Strong H-Bonds (N-H...O) Analysis1->Result1 Result2 Wings/Diffuse: Van der Waals (Pi-Stacking) Analysis2->Result2

Figure 2: Logic flow for using Hirshfeld Surface Analysis to decode pyrrole crystal packing.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Suda, S., et al. (2023). "Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals."[2] International Journal of Organic Chemistry, 13, 57-85.[2] [Link]

  • Hampton Research. Crystallization Methods: Vapor Diffusion and Liquid Diffusion. [Link]

  • Tzankova, D., et al. (2018). "Synthesis of Pyrrole and Substituted Pyrroles (Review)." Journal of Chemical Technology and Metallurgy, 53(3), 451-464.[3] [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]

Sources

Comparative

Comparative Guide: Reactivity Profiles of Pyrrole, Furan, and Thiophene

Executive Summary: The Heterocyclic Hierarchy For researchers in medicinal chemistry and material science, selecting between pyrrole, furan, and thiophene is rarely about simple substitution; it is a balance between nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocyclic Hierarchy

For researchers in medicinal chemistry and material science, selecting between pyrrole, furan, and thiophene is rarely about simple substitution; it is a balance between nucleophilicity and aromatic stability .

While all three are


-excessive heteroaromatics (reacting faster than benzene), they exhibit distinct behaviors governed by the heteroatom's electronegativity and orbital overlap.

The Core Reactivity Trend (Electrophilic Attack):


[1]
  • Pyrrole: The "Super-Nucleophile." Extremely reactive, acid-sensitive, prone to oxidation.

  • Furan: The "Masked Diene." Moderate aromaticity, highly susceptible to ring-opening and cycloaddition (Diels-Alder).

  • Thiophene: The "Benzene Mimic." High aromatic stability, chemically robust, requires harsher conditions for functionalization.

Electronic Fundamentals & Structural Causality

To predict reactivity, one must quantify the electronic environment. The reactivity differences stem from two competing factors: Inductive Withdrawal (-I) and Resonance Donation (+M) .

Quantitative Comparison Table
FeaturePyrrole (

)
Furan (

)
Thiophene (

)
Benzene (Ref)
Heteroatom Electronegativity 3.043.44 (Highest)2.58-
Resonance Energy (kcal/mol) ~21~16 (Lowest)~29 (Highest)36
Dipole Moment (D) 1.80 (toward ring)0.71 (away from ring)0.52 (away from ring)0
Lone Pair Orbital

(Efficient overlap)

(Tight hold)

(Size mismatch)
-
Major Stability Risk Acid-catalyzed polymerizationHydrolytic ring openingOxidation (S-oxide)-

Expert Insight:

  • Pyrrole: Nitrogen is less electronegative than oxygen, allowing its lone pair to donate effectively into the ring (

    
    ).[2] This makes the ring carbons extremely electron-rich.
    
  • Furan: Oxygen is highly electronegative.[3] While it donates electrons, it also withdraws significantly through the sigma bond. The resonance energy is low, giving furan significant "diene" character.

  • Thiophene: Sulfur is less electronegative, but its

    
     orbital does not overlap perfectly with the carbon 
    
    
    
    orbitals.[3] However, thiophene does not suffer from the high inductive withdrawal of oxygen, resulting in the highest aromatic stability of the three.

Electrophilic Aromatic Substitution (EAS)

This is the primary method for functionalizing these rings. All three direct incoming electrophiles to the


-position (C2/C5)  rather than the 

-position (C3/C4).
Mechanism & Regioselectivity

The preference for C2 attack is due to the stability of the sigma-complex intermediate. Attack at C2 allows the positive charge to be delocalized over three atoms (including the heteroatom), whereas C3 attack delocalizes over only two.

EAS_Mechanism cluster_0 Regioselectivity Logic Start Heterocycle (Pyrrole/Furan/Thiophene) C2_Attack C2 Attack (Alpha) Intermediate Start->C2_Attack + E+ C3_Attack C3 Attack (Beta) Intermediate Start->C3_Attack + E+ E Electrophile (E+) Res_C2 3 Resonance Forms (More Stable) C2_Attack->Res_C2 Res_C3 2 Resonance Forms (Less Stable) C3_Attack->Res_C3

Figure 1: Mechanistic basis for


-selectivity in 5-membered heterocycles.
Experimental Nuances
  • Pyrrole: Reacts with weak electrophiles. Warning: Strong acids must be avoided to prevent polymerization. Specialized reagents (e.g., Vilsmeier-Haack) are preferred over Friedel-Crafts conditions.

  • Furan: Highly reactive but unstable. Nitration requires acetyl nitrate (mild) to avoid ring opening.

  • Thiophene: Requires more vigorous conditions.[4] Can withstand standard Friedel-Crafts acylation (e.g.,

    
    ) without decomposition.
    

The "Furan Anomaly": Diels-Alder Cycloaddition

Furan is unique because its resonance energy is so low (16 kcal/mol) that it often behaves like a diene rather than an aromatic ring.

  • Reaction: Furan + Maleic Anhydride

    
     Bicyclic Adduct.
    
  • Thermodynamics: The reaction is reversible (Retro-Diels-Alder) and often kinetically controlled (Endo product) vs. thermodynamically controlled (Exo product).

  • Comparison:

    • Furan: Reacts readily at mild temperatures.

    • Pyrrole: Generally does not react as a diene unless N-substituted with electron-withdrawing groups to decrease aromaticity.

    • Thiophene: Inert to Diels-Alder under standard conditions due to high aromatic stability.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is the industry standard for introducing an aldehyde group at the C2 position. It perfectly illustrates the reactivity differences: Pyrrole requires cooling; Thiophene requires heat.

Reagents
  • Substrate: 10 mmol (Pyrrole, Furan, or Thiophene)

  • Reagent: DMF (Dimethylformamide) +

    
     (Phosphorus Oxychloride)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

Step-by-Step Methodology
  • Formation of Vilsmeier Reagent (Chloroiminium Ion):

    • Cool DMF (1.2 eq) to 0°C under

      
      .
      
    • Add

      
       (1.1 eq) dropwise.
      
    • Observation: The solution may turn slightly yellow/orange.[5] Stir for 15-30 min.

  • Addition of Substrate (Critical Deviation Point):

    • For Pyrrole: Dissolve pyrrole in DCE. Add slowly at 0°C . The reaction is extremely exothermic. Stir at 0°C

      
       RT for 1 hour.
      
    • For Furan: Add at 0°C, then warm to Room Temperature (25°C) . Stir for 2 hours.

    • For Thiophene: Add at RT. Heat to 70-80°C . Reflux is often required for 4-6 hours to drive conversion.

  • Hydrolysis & Workup:

    • Pour reaction mixture into crushed ice/saturated Sodium Acetate (NaOAc) solution.

    • Why NaOAc? It buffers the solution. Strong base (NaOH) can degrade the furan ring; Strong acid causes pyrrole polymerization.

    • Stir for 1 hour to hydrolyze the iminium salt to the aldehyde.

    • Extract with DCM, wash with water/brine, dry over

      
      .
      

Vilsmeier_Workflow Start Start: Vilsmeier Reagent (DMF + POCl3) Decision Select Substrate Start->Decision Pyrrole Pyrrole Decision->Pyrrole Furan Furan Decision->Furan Thiophene Thiophene Decision->Thiophene Cond_Pyr Condition: 0°C to RT (Avoid Acid) Pyrrole->Cond_Pyr High Reactivity Cond_Fur Condition: RT (25°C) (Monitor Ring Opening) Furan->Cond_Fur Med Reactivity Cond_Thio Condition: Heat (70-80°C) (Requires Energy) Thiophene->Cond_Thio Low Reactivity Hydrolysis Hydrolysis (Ice/NaOAc) Target: 2-Formyl Heterocycle Cond_Pyr->Hydrolysis Cond_Fur->Hydrolysis Cond_Thio->Hydrolysis

Figure 2: Operational workflow for Vilsmeier-Haack Formylation showing temperature dependence.

Stability & Storage (The "Self-Validating" System)

To ensure experimental success, the quality of starting materials must be validated before synthesis.

  • Pyrrole:

    • Degradation:[6] Turns brown/black upon air exposure (autoxidation/polymerization).

    • Validation: If liquid is dark, distill under

      
       before use. Store at 4°C in dark.
      
  • Furan:

    • Degradation:[6] Low boiling point (31°C). Evaporates easily. Forms peroxides.[4][6]

    • Validation: Check for peroxides using starch-iodide paper before distillation.

  • Thiophene:

    • Degradation:[6] Stable indefinitely at RT.

    • Validation: Standard NMR/GC check is usually sufficient.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[6] ( authoritative text on heterocyclic reactivity trends).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Source for resonance energy comparisons).
  • Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley.[6] (Mechanistic foundations of EAS).

  • Reich, H. J. (2023).[6] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Acidity/Basicity data).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reactivity hierarchy).[1][3][4][6][7]

Sources

Safety & Regulatory Compliance

Safety

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One proper disposal procedures

This guide outlines the proper disposal procedures for 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (also known as 2-Acetyl-3,5-dimethylpyrrole ). This protocol is designed for laboratory personnel and safety officers to e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One (also known as 2-Acetyl-3,5-dimethylpyrrole ). This protocol is designed for laboratory personnel and safety officers to ensure compliance with environmental regulations and to maintain high safety standards.

Chemical Identification & Properties

Parameter Details
Chemical Name 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One
Common Synonyms 2-Acetyl-3,5-dimethylpyrrole; 3,5-Dimethyl-2-acetylpyrrole
CAS Number 1500-93-2
Physical State Solid (Powder/Crystals)
Melting Point ~118°C
Solubility Soluble in organic solvents (Ethanol, DMSO, DCM); Poorly soluble in water
Stability Air and light sensitive (may darken upon oxidation).[1][2]

Part 1: Hazard Identification & Pre-Disposal Handling

Before initiating disposal, you must characterize the waste stream. While this specific compound is not typically classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, it exhibits properties requiring specific handling.

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[2]

  • Reactivity: Incompatible with strong oxidizing agents.[3]

  • Storage for Disposal: Store in a cool, dry place away from light. If the material is to be held for an extended period before disposal, blanket with an inert gas (Nitrogen or Argon) to prevent degradation into potentially unknown byproducts.

Part 2: Disposal Decision Matrix

The disposal route depends heavily on the physical state of the waste (pure solid vs. solution).

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Scenario A: Pure Solid (Powder/Crystals) StateCheck->SolidWaste Dry Chemical LiquidWaste Scenario B: Solution (Dissolved in Solvent) StateCheck->LiquidWaste Reaction Mixture SpillWaste Scenario C: Spill Cleanup (Contaminated Debris) StateCheck->SpillWaste Accidental Release SolidPack Pack in HDPE or Glass Container Label: 'Non-Regulated Organic Solid' SolidWaste->SolidPack LiquidPack Segregate by Solvent Type (Halogenated vs. Non-Halogenated) LiquidWaste->LiquidPack SpillPack Sweep/Scoop into Sealed Bag Place in Secondary Container SpillWaste->SpillPack Incineration Disposal Method: High-Temperature Incineration SolidPack->Incineration LiquidPack->Incineration SpillPack->Incineration

Figure 1: Decision matrix for the disposal of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One waste streams.

Part 3: Detailed Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Surplus Stock)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Label clearly as "Organic Chemical Waste - Solid". Include the chemical name and CAS number (1500-93-2).

  • Segregation: Do not mix with strong oxidizers (e.g., nitrates, perchlorates) in the same waste drum.

  • Disposal Path: High-temperature incineration is the required method to ensure complete destruction of the pyrrole ring system.

Scenario B: Solution Waste (Reaction Mixtures/Washings)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate), the solvent dictates the waste classification.

  • Halogenated Solvents (e.g., DCM): Dispose of as "Halogenated Organic Waste". The pyrrole derivative will be treated as a contaminant within this stream.

  • Non-Halogenated Solvents (e.g., Ethanol, Acetone): Dispose of as "Flammable Organic Waste" (RCRA Code D001).

  • Aqueous Solutions: Due to poor water solubility, this compound should not be present in significant quantities in aqueous streams. If present as a suspension, filter the solid and dispose of it as solid waste (Scenario A). Do not pour down the drain.

Scenario C: Spill Cleanup
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, use a NIOSH-approved N95 dust mask.

  • Containment:

    • Solid Spill: Gently sweep up the powder to avoid creating dust. Use a damp paper towel to pick up fine residue.

    • Liquid/Solution Spill: Absorb with an inert material (vermiculite, sand, or commercial spill pads).

  • Disposal: Place all contaminated sweepings, absorbents, and gloves into a heavy-duty plastic bag. Seal the bag and place it into a solid waste container labeled "Chemical Spill Debris - Organic".

Part 4: Regulatory Compliance (US Focus)

Regulation Classification Action Required
RCRA (EPA) Not P-listed or U-listed.[1]Characterize based on ignitability (if in solvent) or toxicity.[1] Default to incineration.
DOT (Transport) Not typically regulated as a specific hazard class unless in solution.[1]Ensure packaging meets UN performance standards if shipping off-site.[1]
Sewer Authority Prohibited Discharge Strictly forbidden from entering municipal sewer systems due to potential aquatic toxicity.[1]

References

  • ChemicalBook. (n.d.). 1-(3,5-DIMETHYL-1H-PYRROL-2-YL)ETHAN-1-ONE Properties and CAS 1500-93-2. Retrieved from

  • Fisher Scientific. (2021).[4] Safety Data Sheet: 2-Acetyl-3,5-dimethylpyrrole. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Acetyl-3,5-dimethylpyrrole.[5][6] Retrieved from

  • US Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

CAS: 2386-25-6 | Synonyms: 2-Acetyl-3,5-dimethylpyrrole; 3,5-Dimethyl-2-acetylpyrrole Executive Safety Summary Status: WARNING (Irritant / Light Sensitive / Air Sensitive) This guide defines the operational safety envelo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2386-25-6 | Synonyms: 2-Acetyl-3,5-dimethylpyrrole; 3,5-Dimethyl-2-acetylpyrrole

Executive Safety Summary

Status: WARNING (Irritant / Light Sensitive / Air Sensitive)

This guide defines the operational safety envelope for handling 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One . While often treated as a standard organic intermediate, this compound presents specific risks regarding respiratory sensitization and degradation-induced impurities.

Immediate Action Required:

  • Storage: Must be stored at 2-8°C (Refrigerated), protected from light, and preferably under an inert atmosphere (Nitrogen/Argon). The compound darkens and degrades upon exposure to air and light.

  • Primary Hazard: H335 (Respiratory Irritation) .[1] Inhalation of dust is the primary vector for injury.

  • Form: Solid (Beige to brown powder/crystals).

Risk Assessment & Hazard Identification

The "Why" behind the protocol.

As a Senior Application Scientist, I emphasize that the safety profile of pyrrole derivatives changes based on their physical state (solid vs. solution).

Hazard CategoryGHS CodeMechanism of ActionCritical Control Point
Respiratory H335 Pyrrole dusts are distinct mucous membrane irritants.[2] Inhalation can trigger acute inflammation of the upper respiratory tract.Engineering Control: Handling must occur inside a certified Chemical Fume Hood.
Ocular H319 Crystalline dust acts as a mechanical abrasive and chemical irritant (pH effects on moist corneal tissue).PPE: Chemical Goggles (sealed) are superior to safety glasses during weighing.
Dermal H315 Lipophilic nature allows interaction with skin oils, causing dermatitis or sensitization over repeated exposures.PPE: Nitrile gloves (minimum 0.11 mm thickness).
Stability N/AAuto-oxidation: Pyrroles polymerize and darken ("tar") when exposed to light/air, potentially forming unknown allergenic byproducts.Process: Minimize open-container time.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation : before starting, verify you have the correct equipment for your specific task.

Task-Based PPE Selection[1]
TaskHand ProtectionEye ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Sealed Vials)Nitrile (Disposable, 4 mil)Safety Glasses w/ Side ShieldsStandard Lab CoatLab Ventilation (General)
Weighing / Solid Transfer Double Nitrile (Outer glove changed immediately if contaminated)Chemical Goggles (Prevents dust entry)Lab Coat + Tyvek Sleeves (if handling >10g)Fume Hood (Sash at working height)
Solution Preparation (Dissolved in DCM/Methanol)Nitrile (Splash protection only) or Silver Shield (if using penetrating solvents like DCM)Safety Glasses or GogglesStandard Lab CoatFume Hood (Mandatory)
Spill Cleanup (Solid)Double Nitrile Chemical Goggles Lab Coat + ApronN95/P100 Respirator (if outside hood)
Glove Permeation Logic
  • Solid State: Nitrile provides excellent protection against the solid powder.

  • Solution State: The solvent dictates glove choice. If dissolved in Dichloromethane (DCM) , standard nitrile degrades in <2 minutes. Use PVA or Silver Shield laminates for DCM solutions.

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls & Preparation
  • Static Check: Organic powders are static-prone. Use an anti-static gun or ionizer bar if weighing small quantities (<5 mg) to prevent "flying" powder.

  • Ventilation: Verify fume hood face velocity is 80–100 fpm.

  • Lighting: Reduce hood lighting intensity or wrap the flask in foil immediately after weighing to prevent photo-degradation.

Phase B: Weighing & Transfer (Step-by-Step)
  • Don PPE: Put on nitrile gloves and chemical goggles.

  • Tare: Place weighing boat inside the fume hood.

  • Transfer: Open the source container inside the hood. Use a spatula; never pour from the bottle to avoid dust clouds.

  • Seal: Close the source container immediately. Purge with Nitrogen if available before resealing.

  • Solubilize: Add solvent to the weighing boat or transfer solid to the reaction flask before removing from the hood.

    • Scientist's Note: Dissolving the solid immediately eliminates the inhalation hazard for downstream steps.

Phase C: Decontamination

Since CAS 2386-25-6 is insoluble in water , water alone will spread the contamination.

  • Wipe 1: Apply Ethanol or Acetone to a paper towel. Wipe the balance and work surface.

  • Wipe 2: Follow with a soap-and-water wipe to remove residue.

  • Disposal: Place wipes in the Solid Hazardous Waste bin.

Emergency Response & Disposal

Spill Management
  • Minor Solid Spill (<5g):

    • Cover with wet paper towels (dampened with water) to prevent dust dispersion.

    • Scoop up damp material and place in a wide-mouth waste jar.

    • Clean surface with Ethanol.

  • Major Spill: Evacuate area. Contact EHS.

Waste Disposal[1][2][4][5][6]
  • Classification: Non-halogenated organic waste (unless dissolved in halogenated solvents).

  • Protocol: Dissolve waste solid in a combustible solvent (e.g., acetone) and dispose of in the Organic Solvents waste stream.

  • Container: Do not leave waste bottles open; the compound will degrade and potentially pressurize or polymerize.

Visualization: Safe Handling Lifecycle

SafeHandling Storage Storage (2-8°C, Dark, Inert) RiskCheck Risk Assessment (Check Solvent Compatibility) Storage->RiskCheck Retrieve PPE Don PPE (Nitrile + Goggles) RiskCheck->PPE Verified Weighing Weighing (Fume Hood + Static Control) PPE->Weighing In Hood Weighing->Storage Reseal & Purge N2 Reaction Reaction Setup (Dissolve Immediately) Weighing->Reaction Transfer Waste Disposal (Organic Stream) Reaction->Waste Post-Exp

Figure 1: The "Safe Handling Lifecycle" emphasizes the critical loop of resealing and purging the source container to maintain chemical integrity and safety.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16947, Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate (Analogous Structure Safety Data). Retrieved from [Link]

Sources

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